molecular formula C9H10N4OS B1375430 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one CAS No. 955368-90-8

2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Cat. No.: B1375430
CAS No.: 955368-90-8
M. Wt: 222.27 g/mol
InChI Key: JKBQCALHIQOSTC-UHFFFAOYSA-N
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Description

2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is a useful research compound. Its molecular formula is C9H10N4OS and its molecular weight is 222.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-methylsulfanyl-2-prop-2-enyl-1H-pyrazolo[3,4-d]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c1-3-4-13-8(14)6-5-10-9(15-2)11-7(6)12-13/h3,5H,1,4H2,2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBQCALHIQOSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=N1)NN(C2=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736559
Record name 6-(Methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955368-90-8
Record name 6-(Methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to endogenous purines. This structural mimicry allows it to effectively interact with the ATP-binding sites of numerous protein kinases, making it a cornerstone for the development of novel kinase inhibitors.[1][2][3] Extensive research has demonstrated the broad therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer, anti-inflammatory, and antiviral agents. This guide focuses on a specific derivative, 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one , providing a comprehensive overview of its chemical properties, a proposed synthetic pathway, and its potential as a therapeutic agent based on the well-established activities of structurally related compounds. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide extrapolates from closely related analogues to provide a robust framework for researchers.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a drug candidate. Below is a summary of the known and predicted properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₀N₄OSPubChem
Molecular Weight 222.27 g/mol PubChem
CAS Number 955368-90-8Commercial Suppliers
Appearance Solid (predicted)---
Melting Point 397.9 ± 44.0 °C (predicted)ZaiQi Bio-Tech
Density 1.39 ± 0.1 g/cm³ (predicted)ZaiQi Bio-Tech
Topological Polar Surface Area (TPSA) 63.57 ŲChemScene
logP (octanol-water partition coefficient) 1.0275ChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 5ChemScene
Rotatable Bonds 3ChemScene

Proposed Synthesis Pathway

Synthesis_Pathway A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 5-amino-1H-pyrazole-4-carboxylate A->C + Hydrazine hydrate B Hydrazine hydrate E 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one C->E + Thiourea, heat D Thiourea G 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one E->G + Methyl iodide, base F Methyl iodide I This compound G->I + Allyl bromide, base H Allyl bromide

Figure 1: Proposed synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 2-cyano-3-ethoxyacrylate in ethanol, add hydrazine hydrate dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain ethyl 5-amino-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

  • A mixture of ethyl 5-amino-1H-pyrazole-4-carboxylate and thiourea is heated in a suitable high-boiling solvent (e.g., formamide) at 180-200 °C for 4-6 hours.[6]

  • Cool the reaction mixture to room temperature, and add water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one.

Step 3: Synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

  • Dissolve 6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one in an aqueous solution of a base (e.g., NaOH or KOH).

  • Add methyl iodide dropwise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one.

Step 4: Synthesis of this compound

  • To a solution of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or NaH) and stir for 30 minutes.

  • Add allyl bromide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-12 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the solid and purify by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the final product.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected NMR and IR spectral features can be predicted based on data from structurally similar compounds.[7][8][9]

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 8.0-8.5 (s, 1H): Proton on the pyrimidine ring (C4-H).

  • δ 5.8-6.0 (m, 1H): Methine proton of the allyl group (-CH=CH₂).

  • δ 5.0-5.2 (m, 2H): Methylene protons of the allyl group (=CH₂).

  • δ 4.5-4.7 (d, 2H): Methylene protons attached to the pyrazole nitrogen (-N-CH₂-).

  • δ 2.5 (s, 3H): Methyl protons of the methylthio group (-S-CH₃).

  • δ 12.0-13.0 (br s, 1H): NH proton of the pyrazole ring (exchangeable with D₂O).

¹³C NMR (DMSO-d₆, 101 MHz):

  • δ 160-165: Carbonyl carbon (C=O).

  • δ 150-155: Carbons of the pyrimidine ring.

  • δ 130-135: Methine carbon of the allyl group (-CH=).

  • δ 115-120: Methylene carbon of the allyl group (=CH₂).

  • δ 45-50: Methylene carbon attached to the pyrazole nitrogen (-N-CH₂-).

  • δ 12-15: Methyl carbon of the methylthio group (-S-CH₃).

IR (KBr, cm⁻¹):

  • 3200-3400: N-H stretching vibration.

  • 3050-3150: C-H stretching of the aromatic and vinyl groups.

  • 2900-3000: C-H stretching of the alkyl groups.

  • 1650-1700: C=O stretching vibration.

  • 1580-1620: C=N and C=C stretching vibrations.

Potential Therapeutic Applications: A Kinase Inhibitor Scaffold

The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design.[1][2] Its structural resemblance to adenine allows it to competitively bind to the ATP-binding pocket of a wide range of protein kinases, many of which are implicated in cancer and other diseases.

Kinase_Inhibition cluster_0 Pyrazolo[3,4-d]pyrimidine Core cluster_1 Potential Kinase Targets cluster_2 Downstream Effects Pyrazolo 2-Allyl-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidin-3(2H)-one CDK2 CDK2 Pyrazolo->CDK2 Inhibition Src Src Pyrazolo->Src Inhibition EGFR EGFR Pyrazolo->EGFR Inhibition VEGFR VEGFR Pyrazolo->VEGFR Inhibition FLT3 FLT3 Pyrazolo->FLT3 Inhibition PKD PKD Pyrazolo->PKD Inhibition CellCycle Cell Cycle Arrest CDK2->CellCycle Apoptosis Induction of Apoptosis Src->Apoptosis EGFR->Apoptosis Angiogenesis Inhibition of Angiogenesis VEGFR->Angiogenesis FLT3->Apoptosis PKD->CellCycle

References

An In-depth Technical Guide to 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (CAS 955368-90-8): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and its pivotal role as a synthetic intermediate, particularly in the context of developing potent therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in pyrazolopyrimidine-based scaffolds.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] As a purine bioisostere, this heterocyclic system has been successfully incorporated into a multitude of compounds targeting a wide array of biological targets.[2] Research has demonstrated that derivatives of this scaffold exhibit potent activities, including but not limited to, inhibition of protein kinases like mTOR, CDK2, and Src, as well as antibacterial and anti-inflammatory properties.[3][4][5][6][7][8][9] The structural versatility of the pyrazolo[3,4-d]pyrimidine nucleus allows for fine-tuning of its physicochemical and pharmacological properties, making it a highly attractive starting point for drug design.[1]

Within this important class of compounds, this compound (CAS 955368-90-8) has emerged as a crucial synthetic intermediate.[10][11] Its strategic functionalization, featuring an allyl group for potential further modification and a methylthio group that can be displaced or oxidized, makes it a valuable building block for creating diverse libraries of bioactive molecules. Notably, it is a known intermediate in the synthesis of the Wee1 inhibitor MK-1775, highlighting its relevance in the development of targeted cancer therapies.[10][11]

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 955368-90-8[10][12][13]
Molecular Formula C₉H₁₀N₄OS[10][13]
Molecular Weight 222.27 g/mol [10][13]
Appearance Yellow solid[12]
Melting Point 125-128 °C[12]
SMILES CSC1=NC=C2C(=N1)NN(C2=O)CC=C[11]
InChIKey JKBQCALHIQOSTC-UHFFFAOYSA-N[13]
Spectral Data

The structural identity of the compound is unequivocally confirmed by various spectroscopic techniques. The following data has been reported:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.53 (3H, s, -SCH₃), 4.38 (2H, d, J=5.2 Hz, N₂-CH₂), 5.06-5.20 (2H, m, allyl C-H cis/trans), 5.87 (1H, ddt, J=17.2, 10.5, 5.3 Hz, olefin CH), 8.67 (1H, s, H-4), 12.65 (1H, s, NH).[12]

  • Mass Spectrum (M+H)⁺: m/z 223.1.[12]

  • Infrared (IR) Spectra (cm⁻¹): 3032, 2979, 2926, 2659, 1656, 1615, 1561, 1154.[12]

Synthesis and Reaction Mechanism

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield. The causality behind the chosen reagents and steps is critical for a successful outcome. The general synthetic route is outlined below.

Synthetic Workflow

G cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Deprotection and Cyclization cluster_2 Step 3: Work-up and Purification A Ethyl 4-chloro-2-methylthio-pyrimidine-5-carboxylate C Intermediate Hydrazine Derivative A->C DIPEA, THF, Reflux (72h) B tert-butyl 1-allylhydrazinecarboxylate B->C E Cyclized Intermediate C->E 1. TFA, 70°C (1h) 2. Hydrolysis and Acidification D Trifluoroacetic Acid (TFA) D->E F Final Product: This compound E->F Extraction, Washing, Drying

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a detailed description of the synthesis.[12]

Step 1: Synthesis of the Intermediate Hydrazine Derivative

  • To a solution of ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate (11.1 g, 47.8 mmol) in tetrahydrofuran (THF, 150 ml), add diisopropylethylamine (DIPEA, 20.8 ml, 120 mmol) and tert-butyl 1-allylhydrazinecarboxylate (8.23 g, 47.8 mmol).

    • Causality: DIPEA acts as a non-nucleophilic base to quench the HCl formed during the nucleophilic substitution of the chloro group on the pyrimidine ring by the hydrazine derivative. THF is an appropriate aprotic solvent for this reaction.

  • Heat the reaction mixture to reflux for 72 hours.

    • Causality: The prolonged heating is necessary to drive the reaction to completion, as the nucleophilicity of the hydrazine can be sterically hindered.

  • Concentrate the reaction mixture under vacuum.

  • Add ether (50 ml) to the residue and collect the precipitate by filtration.

Step 2: Deprotection and Cyclization

  • Evaporate the filtrate to dryness.

  • Cool the residue in an ice bath and add trifluoroacetic acid (TFA, 40 ml).

    • Causality: TFA is a strong acid used to remove the tert-butoxycarbonyl (Boc) protecting group from the hydrazine.

  • Stir the resulting solution at room temperature for 1 hour, then continue stirring at 70°C for 1 hour.

    • Causality: The elevated temperature facilitates both the deprotection and the subsequent intramolecular cyclization to form the pyrazolo[3,4-d]pyrimidin-3(2H)-one ring system.

  • Remove the solvent under vacuum.

  • Dissolve the residue in ethanol (50 ml), cool in an ice bath, and add 6M sodium hydroxide solution (75 ml).

    • Causality: The basic solution hydrolyzes the ethyl ester to a carboxylate.

  • After stirring for 15 minutes at room temperature, acidify the solution by adding concentrated hydrochloric acid (40 ml).

    • Causality: Acidification protonates the carboxylate, which can then undergo decarboxylation upon heating (though not explicitly stated, this is a likely subsequent transformation in the formation of the final product). It also neutralizes the excess base.

Step 3: Work-up and Purification

  • Evaporate the orange solution to dryness.

  • Partition the residue between chloroform (100 ml) and water (100 ml).

  • Wash the organic phase with brine (50 ml), dry over magnesium sulfate, and concentrate under vacuum.

  • Grind the residue with hexane.

  • Wash the solid precipitate with ethanol and ether and dry under vacuum to yield 2-allyl-6-(methylmercapto)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one as a yellow solid (5.44 g, 51% yield).

Biological Significance and Applications in Drug Discovery

While there is limited publicly available information on the direct biological activity of this compound itself, its true value lies in its role as a versatile intermediate for the synthesis of highly potent and specific therapeutic agents.

A Key Precursor to Wee1 Inhibitors

As previously mentioned, this compound is a documented intermediate in the synthesis of MK-1775 (adavosertib).[10][11] Wee1 is a crucial cell cycle checkpoint kinase, and its inhibition is a promising strategy in cancer therapy, particularly in combination with DNA-damaging agents. The synthesis of such complex molecules relies on the availability of well-defined and reactive building blocks like the topic compound.

The Broader Potential of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold, for which our topic compound is a key precursor, has been extensively explored in various therapeutic areas. The logical relationship between this scaffold and its diverse biological activities is a testament to its drug-like properties.

G cluster_targets Therapeutic Targets & Applications A Pyrazolo[3,4-d]pyrimidine Scaffold Key Intermediate: This compound B mTOR/HDAC Inhibition (Cancer Therapy) A->B C Antibacterial Agents (tRNA Synthesis Inhibition) A->C D CDK2 Inhibition (Cancer Therapy) A->D E Adenylyl Cyclase (AC1) Inhibition (Inflammatory Pain) A->E F Src Kinase Inhibition (Cancer Therapy) A->F

Caption: Diverse biological activities of the pyrazolo[3,4-d]pyrimidine scaffold.

This diverse range of activities underscores the importance of developing efficient synthetic routes to novel derivatives, a process in which this compound plays a vital role. The allyl and methylthio groups provide orthogonal handles for further chemical modifications, allowing for the exploration of a vast chemical space and the optimization of potency, selectivity, and pharmacokinetic properties. For instance, the prodrug approach has been successfully applied to pyrazolo[3,4-d]pyrimidines to improve aqueous solubility and therapeutic efficacy.[14]

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a key enabler in the quest for novel therapeutics. Its well-defined synthesis and strategic functionalization make it an invaluable tool for medicinal chemists. While its own biological profile may not be extensively characterized, its contribution to the development of potent kinase inhibitors and other bioactive molecules is undeniable.

Future research will likely continue to leverage this intermediate for the synthesis of new generations of pyrazolo[3,4-d]pyrimidine derivatives. The exploration of new reactions involving the allyl and methylthio groups could lead to the discovery of compounds with novel mechanisms of action and improved therapeutic indices. As our understanding of disease biology deepens, the demand for versatile and readily accessible chemical building blocks like this compound will only continue to grow.

References

2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its core molecular structure, physicochemical properties, and the strategic rationale behind its synthesis and structural verification. This document delves into the broader biological significance of the pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure known for its role as a purine bioisostere, particularly in the development of kinase inhibitors. Methodologies for synthesis and characterization are presented with an emphasis on the underlying scientific principles, providing researchers and drug development professionals with a foundational understanding of this molecule and its chemical class.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system that has garnered immense attention in pharmaceutical research. Its structure is recognized as a bioisosteric analog of purine, the fundamental building block of nucleic acids.[1] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors at the ATP-binding sites of numerous protein kinases, making them a cornerstone in the design of targeted cancer therapies and treatments for other diseases.[1][2]

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including the inhibition of critical cell signaling enzymes like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and protein kinase D (PKD).[1][2][3] The specific compound, This compound , serves as a key synthetic intermediate in the production of more complex active pharmaceutical ingredients, such as the WEE1 kinase inhibitor MK-1775.[4][5] Understanding its structure is therefore fundamental to the synthesis and development of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The formal nomenclature for the target compound is this compound. Its structure is characterized by a central pyrazolo[3,4-d]pyrimidine bicyclic core, substituted with an allyl group at the N2 position of the pyrazole ring and a methylthio group at the C6 position of the pyrimidine ring.

Key Identifiers and Properties:

PropertyValueSource(s)
CAS Number 955368-90-8[4][6][7][8]
Molecular Formula C₉H₁₀N₄OS[4][5][7][8]
Molecular Weight 222.27 g/mol [4][5][8]
Physical Form Solid[9]
SMILES CSC1=NC=C2C(NN(CC=C)C2=O)=N1[5][9]
InChI Key JKBQCALHIQOSTC-UHFFFAOYSA-N[5][9]
Purity (Commercial) ≥95% - 97%[4][7]
Topological Polar Surface Area 63.57 Ų[4]
logP (Calculated) 1.0275[4]
Hydrogen Bond Acceptors 5[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 3[4]

Synthesis and Structural Elucidation

The synthesis of pyrazolo[3,4-d]pyrimidines is a well-established field, typically involving the construction of the pyrazole ring followed by annulation of the pyrimidine ring. The following represents a generalized, logical pathway for synthesizing compounds of this class, demonstrating the key chemical transformations required.

General Synthetic Workflow

The synthesis of a 6-(methylthio)-substituted pyrazolo[3,4-d]pyrimidine core often begins with a substituted pyrazole precursor, such as an ethyl 5-aminopyrazole-4-carboxylate.[10] This precursor undergoes cyclization and subsequent functionalization to yield the final product.

G cluster_0 Synthetic Pathway A Ethyl 5-aminopyrazole-4-carboxylate B Cyclization with Thiourea A->B Heat, Base C Pyrazolo[3,4-d]pyrimidine-4,6-dithiol Intermediate B->C Formation of pyrimidine ring D S-Methylation C->D Methyl Iodide, Base E 6-(methylthio) Intermediate D->E Selective methylation F N-Allylation E->F Allyl Bromide, Base G Final Product F->G Alkylation at N2 H Purification & Characterization G->H Chromatography, Spectroscopy

Caption: Generalized workflow for the synthesis of the target molecule.

Experimental Protocol: A Representative Synthesis

This protocol describes a representative method for synthesizing the pyrazolo[3,4-d]pyrimidine scaffold, which would then be functionalized.

Step 1: Cyclization to form the Pyrazolo[3,4-d]pyrimidin-4-one core

  • To a solution of ethyl 5-amino-1H-pyrazole-4-carboxylate in an appropriate high-boiling solvent (e.g., dioxane), add chloroacetonitrile.[10]

  • Heat the mixture under reflux for 12-24 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol) and dry under a vacuum to yield the intermediate 6-(chloromethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[10]

    • Rationale: This step involves the condensation and cyclization of the aminopyrazole with a two-carbon electrophile to form the pyrimidine ring. The choice of a high-boiling solvent is necessary to provide the activation energy for the reaction.

Step 2: Chlorination of the Pyrimidinone

  • Suspend the intermediate from Step 1 in phosphorus oxychloride (POCl₃).[10]

  • Heat the mixture to reflux for 2-4 hours. The reaction should become a clear solution.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Quench the reaction by slowly adding the residue to ice water, followed by neutralization with an aqueous base (e.g., ammonia) to a pH of 7.[10]

  • The resulting precipitate, the 4-chloro derivative, is collected by filtration, washed with water, and dried.

    • Rationale: POCl₃ is a standard and highly effective reagent for converting cyclic amides (lactams) and ketones into their corresponding chlorides, which are much more versatile intermediates for subsequent nucleophilic substitution reactions.

Step 3: Functionalization (Thiolation, Methylation, and Allylation)

  • The 4-chloro group can be displaced with a sulfur nucleophile (e.g., NaSH) to install the thiol, which is then oxidized or further reacted. A more direct route may involve thiourea in the initial cyclization.

  • The resulting thiol or hydroxyl groups are then selectively alkylated. For the target molecule, this would involve S-methylation using a reagent like methyl iodide in the presence of a mild base (e.g., K₂CO₃).

  • Finally, the pyrazole nitrogen is alkylated using allyl bromide and a suitable base to yield this compound.

    • Rationale: The choice of base and reaction conditions for the N-allylation step is critical to control regioselectivity, ensuring the allyl group is installed at the desired nitrogen position of the pyrazole ring.

Spectroscopic Verification: A Self-Validating System

Structural confirmation is achieved through a combination of spectroscopic techniques. While specific data for this exact molecule is not publicly cataloged, the expected results can be reliably predicted based on its structure and data from close analogs.[10][11]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should clearly resolve signals for each unique proton environment. Expected signals include:

    • A multiplet for the vinyl protons of the allyl group (~5.0-6.0 ppm).

    • A doublet for the methylene protons (-CH₂-) of the allyl group adjacent to the nitrogen (~4.5-4.9 ppm).

    • A singlet for the methyl protons of the methylthio group (-SCH₃) (~2.4-2.6 ppm).

    • A singlet for the proton on the pyrimidine ring (C-H) (~8.0-8.5 ppm).

    • A broad singlet for the N-H proton, which may be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon backbone. Key expected signals include:

    • Signals for the two sp² carbons of the allyl group's double bond (~117-135 ppm).

    • A signal for the allyl methylene carbon (-CH₂-) (~50-55 ppm).

    • A signal for the methylthio carbon (-SCH₃) (~14 ppm).[11]

    • Signals corresponding to the carbons of the heterocyclic core, including the carbonyl carbon (C=O) at a downfield shift (~155-160 ppm).[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the most accurate confirmation of the molecular formula.

    • The expected [M+H]⁺ ion would be observed at m/z 223.0651, confirming the elemental composition of C₉H₁₀N₄OS.

Biological Context and Potential Mechanism of Action

While this compound is primarily a synthetic intermediate, its core scaffold is a potent pharmacophore. As a purine bioisostere, it is perfectly shaped to interact with the hinge region of the ATP-binding pocket in many protein kinases.[1]

G cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition Kinase_Active Active Kinase ATP-Binding Site Substrate Substrate Protein Kinase_Active->Substrate Phosphorylation ATP ATP ATP->Kinase_Active:f1 Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Signal Propagation Kinase_Inactive Inhibited Kinase ATP-Binding Site No_Substrate Substrate Protein Kinase_Inactive->No_Substrate No Phosphorylation Inhibitor Pyrazolo[3,4-d]pyrimidine (e.g., Topic Molecule Derivative) Inhibitor->Kinase_Inactive:f1 Blocked_Signal Blocked Response No_Substrate->Blocked_Signal Signal Blocked

Caption: General mechanism of ATP-competitive kinase inhibition.

Protocol: In Vitro Kinase Inhibition Assay

To evaluate the biological activity of any final compound derived from this intermediate, a standard in vitro kinase assay can be employed. This protocol outlines a luminescence-based assay.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase of interest.

  • Kinase-specific substrate peptide.

  • ATP solution.

  • Test compound stock solution (in DMSO).

  • Kinase assay buffer.

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®).

  • White, opaque 384-well microplates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compound in DMSO, then dilute further into the assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted test compound or vehicle control (buffer with DMSO).

  • Kinase Addition: Add 10 µL of a solution containing the kinase and its specific substrate in assay buffer to each well.

  • Initiation: Start the kinase reaction by adding 10 µL of ATP solution to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Rationale: The reaction components are added sequentially to ensure the inhibitor has the opportunity to bind to the kinase before the reaction is initiated with ATP.

  • Detection: Stop the reaction and measure the remaining ATP by adding 25 µL of the luminescent assay reagent to each well. This reagent lyses the cells (if cell-based) and contains luciferase/luciferin, which generates a light signal proportional to the amount of ATP present.

  • Measurement: Incubate for 10 minutes to stabilize the signal, then measure luminescence using a plate reader.

    • Rationale: Active kinase consumes ATP. Higher kinase activity results in lower ATP levels and thus lower luminescence. An effective inhibitor will prevent ATP consumption, resulting in a higher luminescent signal.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound is a molecule whose significance is rooted in its versatile structure. It combines the biologically validated pyrazolo[3,4-d]pyrimidine core with functional groups amenable to further chemical modification. A thorough understanding of its synthesis, guided by logical retro-synthetic principles and confirmed by a suite of spectroscopic methods, is essential for its application in drug discovery. While primarily an intermediate, its structural framework represents a class of compounds with profound potential as targeted therapeutic agents, particularly as inhibitors of protein kinases that drive oncogenesis and other proliferative diseases.

References

An In-Depth Technical Guide to 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one: A Core Scaffold in Modern Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The officially recognized IUPAC name for this molecule is 2-allyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one . This guide will delve into the synthesis, chemical properties, and, most notably, its critical role as a key intermediate in the development of potent kinase inhibitors, particularly in the context of cancer therapy. The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold," and this guide will explore its importance, with a specific focus on the therapeutic potential of its derivatives, such as the WEE1 kinase inhibitor, adavosertib (MK-1775).

Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that has garnered immense attention in drug discovery due to its structural similarity to purines. This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to effectively mimic the adenine core of adenosine triphosphate (ATP) and interact with the ATP-binding sites of various kinases. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of kinase inhibitors has become a cornerstone of modern targeted therapy.

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been successfully developed as inhibitors of a wide range of kinases, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Bruton's tyrosine kinase (BTK). The subject of this guide, this compound, has emerged as a crucial building block in the synthesis of the clinical-stage WEE1 kinase inhibitor, adavosertib (formerly MK-1775).

Chemical Properties and Synthesis

IUPAC Name and Chemical Structure

The correct and complete IUPAC name for the topic compound is 2-allyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one . Its chemical structure is characterized by a pyrazolo[3,4-d]pyrimidine core, an allyl group at the N2 position of the pyrazole ring, a methylthio group at the C6 position of the pyrimidine ring, and a carbonyl group at the C3 position.

Chemical Structure of 2-allyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

G A Pyrazolo[3,4-d]pyrimidine Core Synthesis B Introduction of Methylthio Group at C6 A->B C N-Allylation at Pyrazole Ring B->C D Formation of Pyrimidinone C->D E This compound D->E G cluster_0 Normal Cell Cycle Progression cluster_1 DNA Damage Response cluster_2 WEE1 Inhibition in Cancer Cells G2 G2 Phase CDK1 CDK1 Active G2->CDK1 M Mitosis CDK1->M DNA_Damage DNA Damage WEE1_active WEE1 Active DNA_Damage->WEE1_active CDK1_inactive CDK1 Inactive WEE1_active->CDK1_inactive Phosphorylates & Inhibits G2_Arrest G2 Arrest (Repair) CDK1_inactive->G2_Arrest WEE1_Inhibitor WEE1 Inhibitor (e.g., Adavosertib) WEE1_inhibited WEE1 Inactive WEE1_Inhibitor->WEE1_inhibited Inhibits CDK1_active_damaged CDK1 Active (Damaged DNA) WEE1_inhibited->CDK1_active_damaged Cannot Inhibit Mitotic_Catastrophe Mitotic Catastrophe CDK1_active_damaged->Mitotic_Catastrophe

An In-depth Technical Guide to the Synthesis of 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2] This heterocyclic system is an analog of purine and has been successfully utilized in the development of therapeutics targeting a wide range of enzymes and receptors, demonstrating efficacy as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5]

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for a specific derivative, 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. The synthesis is presented in a multi-step approach, beginning with the construction of the core pyrazole ring, followed by the annulation of the pyrimidine ring, and concluding with functional group manipulations to yield the target molecule. This guide emphasizes the chemical logic behind each synthetic step, providing detailed experimental protocols and visual aids to facilitate a deeper understanding for researchers in drug discovery and development.

Overall Synthetic Strategy

The synthesis of this compound can be logically approached in three main stages, starting from readily available precursors. This strategy involves the initial formation of a functionalized pyrazole, followed by the construction of the pyrimidine ring to form the core heterocyclic system, and finally, selective alkylation to introduce the allyl and methylthio groups.

Synthetic_Pathway_Overview Start Precursors Pyrazole 5-Amino-1H-pyrazole-4-carboxamide Start->Pyrazole Cyclization Thioxo 6-Thioxo-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one Pyrazole->Thioxo Ring Closure with CS2 Methylthio 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one Thioxo->Methylthio S-Methylation Final 2-Allyl-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidin-3(2H)-one Methylthio->Final N-Allylation

Caption: High-level overview of the synthetic strategy.

Part 1: Synthesis of the Pyrazole Precursor

The journey begins with the synthesis of a key intermediate, 5-amino-1H-pyrazole-4-carboxamide. This is a versatile building block for the construction of the pyrazolo[3,4-d]pyrimidine core.

Step 1: Synthesis of 5-Amino-1H-pyrazole-4-carboxamide

This precursor can be synthesized through the reaction of ethoxymethylenemalononitrile with hydrazine, followed by hydrolysis of the resulting nitrile. A more direct approach, however, involves the reaction of cyanoacetamide with a suitable hydrazine derivative.[6]

Experimental Protocol:

  • To a solution of cyanoacetamide in a suitable solvent such as ethanol, add an equimolar amount of hydrazine hydrate.

  • The reaction mixture is then heated under reflux for several hours.

  • Upon cooling, the product, 5-amino-1H-pyrazole-4-carboxamide, precipitates and can be collected by filtration.

Causality Behind Experimental Choices: The use of ethanol as a solvent is advantageous due to its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to proceed at a reasonable rate. Hydrazine hydrate is a common and effective source of the hydrazine nucleophile for the cyclization reaction.

Part 2: Construction of the Pyrazolo[3,4-d]pyrimidine Core

With the pyrazole precursor in hand, the next stage involves the construction of the fused pyrimidine ring. This is achieved through a cyclization reaction that introduces the necessary atoms for the six-membered ring.

Step 2: Synthesis of 6-Thioxo-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one

The pyrimidine ring is formed by reacting 5-amino-1H-pyrazole-4-carboxamide with carbon disulfide in the presence of a base. This reaction introduces the thione functionality at the 6-position.

Caption: Cyclization to form the pyrazolo[3,4-d]pyrimidine core.

Experimental Protocol:

  • A mixture of 5-amino-1H-pyrazole-4-carboxamide and a slight excess of carbon disulfide is prepared in pyridine.[7]

  • The reaction mixture is heated at reflux for an extended period.

  • After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed, and dried to yield 6-thioxo-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one.

Causality Behind Experimental Choices: Pyridine serves as both a solvent and a base to facilitate the reaction. Carbon disulfide is the source of the C=S group that will become part of the pyrimidine ring. The workup with water is necessary to precipitate the product and remove the pyridine.

Part 3: Functionalization of the Heterocyclic Core

The final stage of the synthesis involves the introduction of the methylthio and allyl groups at the appropriate positions on the pyrazolo[3,4-d]pyrimidine scaffold.

Step 3: S-Methylation to 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

The thione group is converted to a methylthio group through methylation. This is a standard transformation in heterocyclic chemistry.

Experimental Protocol:

  • The 6-thioxo-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one is dissolved in an appropriate solvent such as dimethylformamide (DMF).

  • A base, such as potassium carbonate, is added to deprotonate the thione.

  • An excess of methyl iodide is then added, and the reaction mixture is stirred at room temperature until completion.

  • The product is isolated by pouring the reaction mixture into water and collecting the resulting precipitate.

Causality Behind Experimental Choices: DMF is a polar aprotic solvent that is well-suited for SN2 reactions like methylation. Potassium carbonate is a mild base that is sufficient to deprotonate the thione without causing unwanted side reactions. Methyl iodide is a reactive and efficient methylating agent.

Step 4: N-Allylation to this compound

The final step is the regioselective allylation of the pyrazole nitrogen. Based on literature precedents for similar systems, the alkylation is expected to occur predominantly at the N2 position.

Experimental Protocol:

  • To a suspension of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one in a solvent like anhydrous tetrahydrofuran (THF), sodium hydride is added portion-wise at 0 °C.

  • The mixture is stirred at room temperature for a short period to ensure complete deprotonation.

  • Allyl bromide is then added dropwise, and the reaction is stirred at room temperature overnight.

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the final product.

Causality Behind Experimental Choices: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the pyrazole nitrogen, making it a potent nucleophile for the subsequent reaction with allyl bromide. THF is an appropriate anhydrous solvent for reactions involving sodium hydride. The regioselectivity for N2-alkylation is often observed in such systems, potentially due to steric and electronic factors.

Data Summary

CompoundMolecular FormulaMolecular WeightCAS Number
5-Amino-1H-pyrazole-4-carboxamideC4H6N4O126.1227533-61-7
6-Thioxo-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-oneC5H4N4OS168.1836055-53-1
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-oneC6H6N4OS182.201000576-59-0
This compoundC9H10N4OS222.27955368-90-8

Conclusion

The synthesis of this compound can be accomplished through a logical and efficient multi-step sequence. This guide has outlined a plausible pathway based on established principles of heterocyclic chemistry and analogous transformations reported in the scientific literature. By understanding the rationale behind each step, from the initial construction of the pyrazole ring to the final functionalization, researchers are better equipped to troubleshoot and optimize the synthesis of this and other related pyrazolo[3,4-d]pyrimidine derivatives for applications in drug discovery and development.

References

Introduction: The Strategic Importance of MK-1775

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Key Intermediates for MK-1775 (Adavosertib)

MK-1775, also known as Adavosertib or AZD1775, is a pioneering, potent, and selective small-molecule inhibitor of the Wee1 kinase.[1][2] Wee1 is a critical gatekeeper of the G2/M cell cycle checkpoint, preventing cells from entering mitosis in the presence of DNA damage by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1).[3][4] In many cancer cells, the G1 checkpoint is non-functional due to mutations in genes like TP53. These cells become heavily reliant on the G2/M checkpoint for DNA repair and survival.[4][5] By inhibiting Wee1, MK-1775 abrogates this last line of defense, forcing cancer cells with damaged DNA into premature and lethal mitosis—a process known as mitotic catastrophe.[3][6] This mechanism makes MK-1775 a promising therapeutic agent, both as a monotherapy and in combination with DNA-damaging agents like chemotherapy and radiation.[7][8][9]

This guide provides a detailed exploration of the synthetic pathways to crucial intermediates that form the backbone of the MK-1775 molecule. We will dissect the molecular architecture and present robust, field-proven protocols for the construction of its core heterocyclic systems and functional side chains, offering insights into the chemical logic underpinning each synthetic step.

Molecular Architecture & Retrosynthetic Analysis

The chemical structure of MK-1775 is a sophisticated assembly of three key fragments, indicating a convergent synthetic strategy is most logical.

Chemical structure of MK-1775Figure 1: Chemical Structure of MK-1775 (Adavosertib)

A retrosynthetic disconnection reveals the following primary intermediates:

  • A Halogenated Pyrazolo[1,5-a]pyrimidine Core: This central scaffold serves as the anchor point for the two side chains. A di-halogenated derivative (e.g., 5,7-dichloro) is an ideal starting point for selective, sequential cross-coupling reactions.

  • An Ethynyl-Indole Moiety: This fragment is attached to the C5 position of the core and is crucial for the molecule's binding and activity.

  • A Functionalized Aniline Side Chain: This complex chain, attached to the C7 position, enhances the molecule's pharmacokinetic properties and includes a key sulfamoyl group.

G MK1775 MK-1775 (Adavosertib) Coupling1 C-C Coupling (e.g., Sonogashira) MK1775->Coupling1 Coupling2 C-N Coupling (e.g., Buchwald-Hartwig) MK1775->Coupling2 Core Pyrazolo[1,5-a]pyrimidine Core (Intermediate A) Indole 5-Ethynyl-1H-indole (Intermediate B) Aniline Aniline Sulfonamide Side Chain (Intermediate C) Coupling1->Core Coupling1->Indole Coupling2->Core Coupling2->Aniline

Caption: Convergent Retrosynthetic Strategy for MK-1775.

Part 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core (Intermediate A)

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role as a kinase inhibitor.[10] Its synthesis typically involves the condensation of a 3-aminopyrazole with a β-dicarbonyl compound or its equivalent. For MK-1775, a di-chlorinated core is the ideal starting material.

Experimental Protocol: Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine

This two-step protocol begins with the formation of the pyrazolo[1,5-a]pyrimidine-5,7-diol, which is subsequently chlorinated.

Step 1: 3-Aminopyrazole Condensation with Diethyl Malonate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyrazole (1.0 eq) in a suitable high-boiling solvent such as glacial acetic acid.

  • Reagent Addition: Add diethyl malonate (1.1 eq) to the solution.

  • Cyclization: Heat the reaction mixture to reflux (approx. 120-140 °C) for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. The product, pyrazolo[1,5-a]pyrimidine-5,7-diol, will often precipitate. Collect the solid by vacuum filtration, wash with cold ethanol or diethyl ether, and dry under vacuum.

Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)

  • Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), carefully suspend the dried pyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can be added to facilitate the reaction.

  • Chlorination: Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. The suspension should become a clear solution as the reaction progresses.

  • Work-up: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and must be done in a well-ventilated fume hood.

  • Extraction: Neutralize the aqueous solution with a solid base (e.g., sodium bicarbonate) and extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5,7-dichloropyrazolo[1,5-a]pyrimidine can be purified by column chromatography on silica gel.

G cluster_0 Step 1: Core Formation cluster_1 Step 2: Chlorination 3-Aminopyrazole 3-Aminopyrazole Condensation Condensation 3-Aminopyrazole->Condensation Pyrazolo[1,5-a]pyrimidine-5,7-diol Pyrazolo[1,5-a]pyrimidine-5,7-diol Condensation->Pyrazolo[1,5-a]pyrimidine-5,7-diol Reflux, Glacial Acetic Acid Diethyl Malonate Diethyl Malonate Diethyl Malonate->Condensation Chlorination Chlorination Pyrazolo[1,5-a]pyrimidine-5,7-diol->Chlorination 5,7-Dichloropyrazolo[1,5-a]pyrimidine 5,7-Dichloropyrazolo[1,5-a]pyrimidine Chlorination->5,7-Dichloropyrazolo[1,5-a]pyrimidine Reflux POCl3 POCl₃ POCl3->Chlorination G cluster_pathway Normal Cell Cycle Arrest DNA_Damage DNA Damage (from Chemo/Radiation) ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 Activation ATM_ATR->CHK1_CHK2 Wee1 Wee1 Kinase CHK1_CHK2->Wee1 Activates CDK1 CDK1 (Inactive) (p-Tyr15) Wee1->CDK1 Inhibitory Phosphorylation Mitosis Mitotic Entry CDK1->Mitosis Blocks Catastrophe Mitotic Catastrophe (Cell Death) CDK1->Catastrophe Premature Activation Leads to MK1775 MK-1775 MK1775->Wee1 Inhibits

References

An In-Depth Technical Guide to the Precursor Chemistry of Adavosertib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Deconstructing a Potent WEE1 Inhibitor

Adavosertib (also known as MK-1775 or AZD1775) has emerged as a significant investigational anti-cancer agent due to its targeted inhibition of the WEE1 kinase, a critical regulator of the G2-M cell cycle checkpoint.[1][2] By targeting WEE1, adavosertib selectively sensitizes p53-deficient cancer cells to DNA-damaging agents, leading to mitotic catastrophe and apoptosis.[3] Understanding the synthetic pathways to adavosertib is paramount for researchers engaged in its further development, optimization, and the exploration of new chemical entities targeting the same pathway. This guide provides a detailed examination of the chemical structures of adavosertib's key precursors and a plausible, in-depth look at their synthesis, grounded in established chemical principles and supported by available literature.

The Molecular Architecture of Adavosertib

The chemical structure of adavosertib, systematically named 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, reveals a complex assembly of three key heterocyclic and aromatic moieties.[4][5]

ComponentChemical Moiety
Core Pyrazolo[3,4-d]pyrimidine
Side Chain 1 Substituted Pyridine
Side Chain 2 Substituted Aniline

The synthetic strategy, therefore, logically involves the preparation of these three building blocks followed by their sequential coupling.

Synthesis of Key Precursors

The efficient construction of adavosertib hinges on the successful synthesis of its principal precursors. This section details the synthetic routes to these critical intermediates.

The Pyrazolo[3,4-d]pyrimidine Core: 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

The central scaffold of adavosertib is a pyrazolo[3,4-d]pyrimidine ring system. A key intermediate in the synthesis of adavosertib is This compound .[2][6][7] The synthesis of this core structure is a multi-step process that begins with the construction of the pyrazole ring, followed by the fusion of the pyrimidine ring.

Experimental Protocol: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core (Hypothetical)

This protocol is based on established methods for the synthesis of similar pyrazolopyrimidine systems.[8][9]

Step 1: Synthesis of a Substituted Pyrazole

The initial step involves the condensation of a hydrazine derivative with a suitable three-carbon building block containing cyano and methylthio groups to form a 5-aminopyrazole-4-carbonitrile.

  • Reaction: Allylhydrazine reacts with a ketene S,S-acetal derivative.

  • Rationale: This cyclocondensation reaction is a common and efficient method for constructing substituted pyrazole rings. The regioselectivity is often controlled by the nature of the substituents on the starting materials.

Step 2: Formation of the Pyrimidine Ring

The synthesized aminopyrazole is then cyclized to form the pyrazolo[3,4-d]pyrimidine core.

  • Reaction: The 5-aminopyrazole-4-carbonitrile is treated with a source of one carbon, such as formic acid or a derivative, followed by ring closure.

  • Rationale: This step builds the pyrimidine ring onto the pyrazole core. The use of a methylthio group provides a convenient handle for a subsequent nucleophilic aromatic substitution reaction.

The Substituted Pyridine Moiety: 2-(6-Bromopyridin-2-yl)propan-2-ol

The pyridine fragment of adavosertib is a substituted 2-aminopyridine derivative. A plausible precursor for this component is 2-(6-bromopyridin-2-yl)propan-2-ol . The bromo-substituent serves as a handle for the subsequent coupling reaction.

Experimental Protocol: Synthesis of 2-(6-Bromopyridin-2-yl)propan-2-ol via Grignard Reaction

This protocol outlines the synthesis of the pyridine precursor using a Grignard reaction, a powerful tool for carbon-carbon bond formation.[10][11][12]

Step 1: Formation of the Grignard Reagent

  • Reaction: 2,6-Dibromopyridine is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form the Grignard reagent, (6-bromopyridin-2-yl)magnesium bromide.

  • Causality: The more reactive C-Br bond at the 2-position of 2,6-dibromopyridine is preferentially converted to the Grignard reagent. The use of an anhydrous solvent is critical to prevent quenching of the highly reactive Grignard reagent.

Step 2: Reaction with Acetone

  • Reaction: The freshly prepared Grignard reagent is reacted with acetone.

  • Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 2-(6-bromopyridin-2-yl)propan-2-ol.[8]

The Aniline Moiety: 4-(4-Methylpiperazin-1-yl)aniline

The third key precursor is 4-(4-methylpiperazin-1-yl)aniline . This compound is commercially available but can also be synthesized through a nucleophilic aromatic substitution followed by reduction.[1][13][14]

Experimental Protocol: Synthesis of 4-(4-Methylpiperazin-1-yl)aniline

Step 1: Nucleophilic Aromatic Substitution

  • Reaction: 1-Fluoro-4-nitrobenzene is reacted with 1-methylpiperazine in the presence of a base.

  • Causality: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the secondary amine of 1-methylpiperazine, displacing the fluoride.

Step 2: Reduction of the Nitro Group

  • Reaction: The resulting 1-methyl-4-(4-nitrophenyl)piperazine is reduced to the corresponding aniline.

  • Causality: Common reduction methods include catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or reduction with metals in acidic media (e.g., tin(II) chloride in hydrochloric acid). This step converts the nitro group to the essential amino group for the final coupling step.

Assembling the Adavosertib Molecule: The Coupling Strategy

With the three key precursors in hand, the final stages of the adavosertib synthesis involve their sequential coupling.

Logical Workflow for Adavosertib Assembly

Adavosertib_Synthesis cluster_precursors Precursor Synthesis cluster_coupling Coupling Reactions Pyrazolopyrimidine This compound Ullmann_Coupling Ullmann Coupling Pyrazolopyrimidine->Ullmann_Coupling Pyridine 2-(6-Bromopyridin-2-yl)propan-2-ol Pyridine->Ullmann_Coupling Aniline 4-(4-Methylpiperazin-1-yl)aniline SNAr Nucleophilic Aromatic Substitution Aniline->SNAr Intermediate 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one Ullmann_Coupling->Intermediate Adavosertib Adavosertib SNAr->Adavosertib Intermediate->SNAr

Caption: Proposed synthetic workflow for Adavosertib.

Step 1: Ullmann Coupling

The first key coupling reaction involves the formation of the bond between the pyrazolopyrimidine core and the substituted pyridine. An Ullmann-type coupling is a plausible method for this transformation.[3][15]

Experimental Protocol: Ullmann Coupling (Hypothetical)

  • Reaction: This compound is reacted with 2-(6-bromopyridin-2-yl)propan-2-ol in the presence of a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., a diamine), and a base (e.g., potassium carbonate).

  • Causality: The copper catalyst facilitates the formation of a C-N bond between the pyrazole nitrogen of the pyrazolopyrimidine and the carbon of the pyridine ring bearing the bromine atom. The ligand stabilizes the copper catalyst and promotes the reaction. The base is required to neutralize the HBr formed during the reaction. This reaction yields the key intermediate, 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one .[16]

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The final step in the synthesis of adavosertib is the displacement of the methylthio group with the aniline precursor.[17]

Experimental Protocol: Nucleophilic Aromatic Substitution (Hypothetical)

  • Reaction: The intermediate from the Ullmann coupling is reacted with 4-(4-methylpiperazin-1-yl)aniline in a high-boiling solvent, often with the addition of an acid catalyst.

  • Causality: The electron-deficient pyrimidine ring is susceptible to nucleophilic attack by the amino group of the aniline derivative. The methylthio group is a good leaving group, facilitating the substitution. The reaction may be driven to completion by heating.

Purification and Characterization

Each step of the synthesis requires rigorous purification of the intermediates and the final product. Common techniques include:

  • Column chromatography: To separate the desired product from unreacted starting materials, byproducts, and catalysts.

  • Crystallization: To obtain a highly pure solid product.

The identity and purity of the synthesized compounds must be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecules.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion: A Roadmap for Adavosertib Synthesis

The synthesis of adavosertib is a multi-step process that requires careful planning and execution. This guide has outlined a plausible and logical synthetic route based on established chemical principles and available data on related structures. By understanding the synthesis of the key precursors—the pyrazolo[3,4-d]pyrimidine core, the substituted pyridine, and the substituted aniline—and the coupling strategies used to assemble them, researchers are better equipped to not only replicate the synthesis of adavosertib but also to design and create novel analogs with potentially improved therapeutic properties. The intricate dance of functional groups and reaction mechanisms in the synthesis of adavosertib underscores the elegance and power of modern organic chemistry in the quest for new cancer therapies.

References

Pyrazolo[3,4-d]pyrimidine core structure synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of the Pyrazolo[3,4-d]pyrimidine Core Structure

Authored by a Senior Application Scientist

Foreword: The Enduring Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine ring system represents a privileged scaffold in medicinal chemistry, serving as the foundational core for a multitude of biologically active compounds. This bicyclic heteroaromatic structure, an isomer of the naturally occurring purine, has demonstrated a remarkable capacity to interact with a wide array of biological targets. Its structural resemblance to purines allows it to function as an effective mimic, thereby inhibiting or modulating the activity of various enzymes, particularly kinases. This has led to the development of numerous therapeutic agents for the treatment of cancer, inflammation, and other proliferative disorders. The versatility of its synthesis and the potential for diverse functionalization at multiple positions make the pyrazolo[3,4-d]pyrimidine core a subject of intense and ongoing research in the quest for novel and more effective pharmaceuticals. This guide provides an in-depth exploration of the key synthetic strategies for constructing this vital heterocyclic system, offering both theoretical understanding and practical, field-tested protocols for the modern drug discovery professional.

Chapter 1: Strategic Approaches to the Pyrazolo[3,4-d]pyrimidine Core

The construction of the pyrazolo[3,4-d]pyrimidine scaffold predominantly relies on the principle of building upon a pre-formed pyrazole ring. The choice of starting materials and subsequent cyclization strategy is dictated by the desired substitution pattern on the final molecule. Historically, the most prevalent and robust method involves the condensation of a functionalized pyrazole with a one-carbon electrophile, typically a formic acid equivalent. However, alternative strategies, including multicomponent reactions, have emerged to enhance synthetic efficiency and access novel chemical space.

The Cornerstone of Synthesis: Formamide Cyclization of 5-Aminopyrazole-4-carbonitriles

The most widely employed and arguably most reliable method for the synthesis of the pyrazolo[3,4-d]pyrimidine core involves the cyclization of 5-aminopyrazole-4-carbonitriles with formamide. This method is attractive due to the commercial availability of a wide range of substituted pyrazole precursors and the operational simplicity of the reaction.

Mechanism of Action: A Stepwise Annulation

The reaction proceeds through a well-understood mechanism. Initially, the exocyclic amino group of the 5-aminopyrazole-4-carbonitrile acts as a nucleophile, attacking the electrophilic carbon of formamide. This is followed by a dehydration event to form a formimidamide intermediate. Subsequent intramolecular cyclization occurs via the nucleophilic attack of the pyrazole ring nitrogen onto the formimidamide carbon, leading to the formation of the pyrimidine ring. A final tautomerization yields the aromatic pyrazolo[3,4-d]pyrimidine core. The use of formamide serves a dual purpose, acting as both the reagent and the solvent, which simplifies the reaction setup.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminopyrazole 5-Aminopyrazole-4-carbonitrile Formimidamide Formimidamide Intermediate Aminopyrazole->Formimidamide Nucleophilic Attack & Dehydration Formamide Formamide Formamide->Formimidamide Pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidine Formimidamide->Pyrazolopyrimidine Intramolecular Cyclization & Tautomerization

Figure 1: Formamide Cyclization Pathway.

Experimental Protocol: A Validated Method

The following protocol provides a reliable and reproducible method for the synthesis of a model pyrazolo[3,4-d]pyrimidine.

Materials:

  • 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile

  • Formamide

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add 5-amino-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile (1.0 eq) and formamide (20 eq).

  • Stir the mixture at 150-160 °C for 4-6 hours under a reflux condenser. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford the desired pyrazolo[3,4-d]pyrimidin-4-amine.

Parameter Value Notes
Starting Material 5-Amino-3-aryl-1H-pyrazole-4-carbonitrileAryl group can be varied.
Reagent/Solvent FormamideServes as both C1 source and solvent.
Temperature 150-160 °CHigh temperature is crucial for cyclization.
Reaction Time 4-6 hoursMonitor by TLC for completion.
Typical Yield 70-90%Dependent on the substrate.

Table 1: Key Parameters for Formamide Cyclization.

Traube Synthesis: A Classic and Versatile Approach

The Traube synthesis is a classical and highly versatile method for the preparation of pyrazolo[3,4-d]pyrimidines. This approach involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent, followed by cyclization. The flexibility of this method allows for the introduction of a wide variety of substituents on the pyrimidine ring.

Mechanistic Insights: A Two-Step Condensation-Cyclization Cascade

The Traube synthesis typically proceeds in two distinct steps. The first step is the condensation of the 5-aminopyrazole with a β-dicarbonyl compound, such as ethyl acetoacetate, to form an enamine intermediate. This reaction is usually catalyzed by an acid. The second step involves the thermal or acid-catalyzed intramolecular cyclization of the enamine to form the pyrazolo[3,4-d]pyrimidine core. The choice of the β-dicarbonyl compound dictates the substitution pattern on the newly formed pyrimidine ring.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminopyrazole 5-Aminopyrazole Enamine Enamine Intermediate Aminopyrazole->Enamine Condensation Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Enamine Pyrazolopyrimidine Substituted Pyrazolo[3,4-d]pyrimidine Enamine->Pyrazolopyrimidine Intramolecular Cyclization

Figure 2: Traube Synthesis Pathway.

Experimental Protocol: A Representative Example

The following protocol outlines the synthesis of a 6-methyl-pyrazolo[3,4-d]pyrimidin-4-one, a common intermediate in drug discovery.

Materials:

  • 5-Amino-1H-pyrazole-4-carboxamide

  • Ethyl acetoacetate

  • Acetic acid

  • Dowtherm A

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 5-amino-1H-pyrazole-4-carboxamide (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of acetic acid in toluene.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Once the condensation is complete (as monitored by TLC), remove the toluene under reduced pressure.

  • To the resulting residue, add Dowtherm A and heat the mixture to 240-250 °C for 1-2 hours.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry to obtain the desired 6-methyl-pyrazolo[3,4-d]pyrimidin-4-one.

Parameter Value Notes
Starting Material 5-Aminopyrazole derivativeCarboxamide, carbonitrile, or carboxylate.
Reagent β-Dicarbonyl compounde.g., Ethyl acetoacetate for a methyl group.
Cyclization Temp. 240-250 °CHigh temperature is required for cyclization.
Reaction Time 1-2 hours (cyclization)Condensation time can vary.
Typical Yield 60-80%Substrate dependent.

Table 2: Key Parameters for Traube Synthesis.

Chapter 2: Modern and Emergent Synthetic Methodologies

While the classical methods remain workhorses in the field, contemporary research focuses on developing more efficient, sustainable, and diverse synthetic routes to the pyrazolo[3,4-d]pyrimidine core. These modern approaches often leverage multicomponent reactions and novel catalytic systems.

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs) offer a significant advantage in terms of atom economy and operational simplicity by combining three or more reactants in a single pot to generate complex products. Several MCRs have been developed for the synthesis of pyrazolo[3,4-d]pyrimidines.

A notable example is the one-pot, three-component reaction of a 3-amino-1H-pyrazole, an aldehyde, and malononitrile. This reaction often proceeds under mild conditions and can be catalyzed by a variety of catalysts, including Lewis acids, Brønsted acids, or even basic conditions. The reaction cascade typically involves the formation of a Knoevenagel adduct between the aldehyde and malononitrile, followed by a Michael addition of the aminopyrazole and subsequent intramolecular cyclization and aromatization.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminopyrazole 3-Aminopyrazole Michael_Adduct Michael Adduct Aminopyrazole->Michael_Adduct Michael Addition Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel_Adduct Knoevenagel_Adduct->Michael_Adduct Pyrazolopyrimidine Functionalized Pyrazolo[3,4-d]pyrimidine Michael_Adduct->Pyrazolopyrimidine Intramolecular Cyclization & Aromatization

Figure 3: Multicomponent Reaction Pathway.

The diversity of commercially available aldehydes and the potential to vary the aminopyrazole starting material allows for the rapid generation of large libraries of pyrazolo[3,4-d]pyrimidine derivatives for high-throughput screening in drug discovery programs.

Conclusion: A Scaffold of Continued Promise

The pyrazolo[3,4-d]pyrimidine core continues to be a focal point of synthetic and medicinal chemistry research. The classical synthetic routes, particularly the formamide cyclization of 5-aminopyrazole-4-carbonitriles and the Traube synthesis, remain indispensable tools for accessing this important scaffold. Concurrently, the development of modern methodologies, such as multicomponent reactions, is expanding the synthetic chemist's toolkit, enabling more rapid and diverse access to novel analogs. The ongoing exploration of new synthetic strategies will undoubtedly lead to the discovery of next-generation therapeutics built upon the remarkable and enduring pyrazolo[3,4-d]pyrimidine framework.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Pharmacophore

The pyrazolo[3,4-d]pyrimidine nucleus, a fused heterocyclic system, has emerged as a cornerstone in medicinal chemistry, earning the designation of a "privileged scaffold." Its significance stems from its structural resemblance to endogenous purines, the fundamental building blocks of DNA and RNA. This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to effectively interact with a wide array of biological targets, particularly ATP-binding sites within enzymes, thereby modulating their activity with high potency and selectivity.[1][2][3] This guide provides a comprehensive overview of the biological significance of pyrazolo[3,4-d]pyrimidine derivatives, focusing on their mechanism of action, diverse therapeutic applications, and the experimental workflows integral to their development.

Core Mechanism of Action: Mimicking the "Molecule of Life"

The primary mechanism by which pyrazolo[3,4-d]pyrimidine derivatives exert their biological effects is through the competitive inhibition of protein kinases.[4][5] Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, leading to uncontrolled cell proliferation, survival, and migration.[4][5]

The pyrazolo[3,4-d]pyrimidine core acts as an isostere of the adenine ring of ATP, enabling it to dock into the ATP-binding pocket of kinases and form key hydrogen bonding interactions with the hinge region of the enzyme.[1][5][6] This mimicry effectively blocks the binding of endogenous ATP, thereby inhibiting the kinase's catalytic function and disrupting downstream signaling pathways. The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for chemical modifications at various positions, enabling the development of highly selective inhibitors for specific kinases or, conversely, multi-targeted inhibitors that can simultaneously block several key signaling pathways.[1][7][8]

Therapeutic Applications: A Multifaceted Approach to Disease

The ability to modulate kinase activity has positioned pyrazolo[3,4-d]pyrimidine derivatives as promising therapeutic agents for a wide spectrum of diseases, ranging from oncology to inflammatory disorders.

Oncology: A Dominant Arena

The most extensive application of pyrazolo[3,4-d]pyrimidine derivatives is in the field of oncology.[9][10][11] Their success is underscored by the clinical approval of drugs like Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies.[1][5]

Key Oncogenic Kinase Targets:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[7][12][13] By inhibiting VEGFR-2, these compounds can effectively starve tumors of their blood supply.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth. Pyrazolo[3,4-d]pyrimidine-based inhibitors have been designed to target both wild-type and mutant forms of EGFR, offering a strategy to overcome drug resistance.[3][6][9]

  • Src Family Kinases: As non-receptor tyrosine kinases, Src family members are involved in multiple signaling pathways that regulate cell proliferation, survival, and invasion. Pyrazolo[3,4-d]pyrimidine derivatives have shown efficacy in inhibiting Src, making them attractive candidates for treating tumors with high Src activity, such as medulloblastoma.[14][15]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. The development of pyrazolo[3,4-d]pyrimidine-based CDK inhibitors offers a direct approach to halt the proliferation of cancer cells.[16]

  • Dual-Target and Multi-Kinase Inhibition: A compelling strategy in cancer therapy is the simultaneous inhibition of multiple oncogenic pathways to enhance efficacy and combat drug resistance. The pyrazolo[3,4-d]pyrimidine scaffold is well-suited for the design of dual-target or multi-kinase inhibitors, such as those targeting both EGFR and HER2, or FLT3 and VEGFR2.[7][8][9]

Induction of Apoptosis: Beyond kinase inhibition, some pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS).[11][17]

Anti-inflammatory Activity: Quelling the Fire

Chronic inflammation is a key contributor to various diseases, including arthritis, inflammatory bowel disease, and even cancer. Cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal in the inflammatory cascade. Several pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as selective COX-2 inhibitors, demonstrating potent anti-inflammatory and analgesic effects with potentially improved gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[18][19][20][21][22] Some of these compounds have shown efficacy comparable or superior to established drugs like diclofenac and celecoxib in preclinical models.[19][21]

Emerging Therapeutic Areas

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold extends beyond oncology and inflammation. Research is actively exploring their potential in other therapeutic areas:

  • Central Nervous System (CNS) Disorders: Derivatives are being investigated as ligands for the sigma-1 receptor, which is implicated in pain perception, suggesting their potential as novel analgesics.[23]

  • Infectious Diseases: The antimicrobial properties of pyrazolo[3,4-d]pyrimidines are also being explored, with some compounds showing activity against various bacterial strains.[24]

Structure-Activity Relationships (SAR): A Guide to Rational Design

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is intricately linked to the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.[7][8][25]

  • N-1 Position: Modifications at the N-1 position of the pyrazole ring can significantly influence kinase inhibitory activity. For instance, the introduction of a methyl group at this position has been shown to impact potency against targets like FLT3 and VEGFR2.[8]

  • C4-Position: The substituent at the C4-position plays a critical role in directing the compound to the ATP-binding pocket and establishing key interactions. Linkages such as anilino or phenoxy groups at this position have been extensively explored to modulate activity and selectivity.[7][8]

  • Bridging Groups and Ring B Moieties: The nature of the linker connecting the pyrazolo[3,4-d]pyrimidine core to a second aryl ring (Ring B) and the substitutions on Ring B are crucial for optimizing potency and pharmacokinetic properties.[8]

Caption: Key modification points on the pyrazolo[3,4-d]pyrimidine scaffold and their impact on biological outcomes.

Experimental Workflows: From Synthesis to Biological Evaluation

The development of novel pyrazolo[3,4-d]pyrimidine derivatives follows a systematic experimental workflow that encompasses chemical synthesis, in vitro biological evaluation, and in vivo validation.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

A common synthetic route to the pyrazolo[3,4-d]pyrimidine core starts from a substituted pyrazole.[2][26]

Exemplary Protocol: Synthesis of a 1-Aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivative

  • Step 1: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.

    • React an appropriate arylhydrazine with (1-ethoxyethylidene)malononitrile in ethanol under reflux.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

  • Step 2: Cyclization to form the pyrazolo[3,4-d]pyrimidine core.

    • Heat the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile intermediate in formamide at a high temperature (e.g., 180-200 °C).

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the 1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Synthetic Workflow for Pyrazolo[3,4-d]pyrimidine Derivatives General Synthetic Workflow Start Starting Materials (Arylhydrazine, Malononitrile derivative) Step1 Step 1: Pyrazole Formation (Reflux in Ethanol) Start->Step1 Intermediate Intermediate (5-amino-1-aryl-1H-pyrazole-4-carbonitrile) Step1->Intermediate Step2 Step 2: Cyclization (Heat in Formamide) Intermediate->Step2 Product Final Product (1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) Step2->Product

Caption: A generalized workflow for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

In Vitro Biological Evaluation

A battery of in vitro assays is employed to characterize the biological activity of the synthesized compounds.

Key In Vitro Assays:

Assay TypePurposeExemplary Protocol
Cytotoxicity Assay (MTT Assay) To determine the concentration of the compound that inhibits cell growth by 50% (IC50).[17]1. Seed cancer cells in 96-well plates and allow them to adhere overnight. 2. Treat the cells with serial dilutions of the pyrazolo[3,4-d]pyrimidine derivative for a specified period (e.g., 48-72 hours). 3. Add MTT solution to each well and incubate to allow the formation of formazan crystals. 4. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). 5. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. 6. Calculate the IC50 values from the dose-response curves.
Kinase Inhibition Assay To quantify the inhibitory potency of the compound against a specific kinase.[27]1. In a microplate, combine the kinase, a fluorescently-labeled peptide substrate, and the pyrazolo[3,4-d]pyrimidine derivative at various concentrations. 2. Initiate the kinase reaction by adding ATP. 3. After a defined incubation period, stop the reaction. 4. Separate the phosphorylated and non-phosphorylated peptide substrates using an appropriate method (e.g., capillary electrophoresis). 5. Quantify the amount of phosphorylated product. 6. Determine the IC50 value from the inhibition curve.
Cell Cycle Analysis To investigate the effect of the compound on cell cycle progression.[15]1. Treat cancer cells with the compound for a specific duration. 2. Harvest the cells, wash with PBS, and fix in cold ethanol. 3. Resuspend the cells in a solution containing propidium iodide (PI) and RNase A. 4. Analyze the DNA content of the cells by flow cytometry. 5. Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assay (Annexin V/PI Staining) To determine if the compound induces apoptosis.[17]1. Treat cells with the compound for the desired time. 2. Harvest the cells and wash with binding buffer. 3. Resuspend the cells in binding buffer containing Annexin V-FITC and propidium iodide (PI). 4. Incubate in the dark. 5. Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

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Caption: A typical workflow for the in vitro biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives.

In Vivo Validation

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

Common In Vivo Models:

  • Xenograft Mouse Models: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the pyrazolo[3,4-d]pyrimidine derivative to evaluate its effect on tumor growth.[7][15]

  • Inflammation Models: Animal models of acute and chronic inflammation, such as carrageenan-induced paw edema or cotton pellet-induced granuloma, are used to assess the anti-inflammatory activity of the compounds.[19][21]

Future Directions and Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

  • Enhanced Selectivity: Designing inhibitors that target specific kinase isoforms or mutant forms to minimize off-target effects and improve safety profiles.

  • Overcoming Drug Resistance: Developing next-generation derivatives that are effective against cancers that have developed resistance to existing therapies.

  • Novel Therapeutic Targets: Exploring the potential of pyrazolo[3,4-d]pyrimidines to modulate other classes of enzymes and receptors.

  • Combination Therapies: Investigating the synergistic effects of pyrazolo[3,4-d]pyrimidine-based agents with other established drugs.

References

The Strategic Role of 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, particularly in the realm of kinase inhibition. This technical guide delves into the specific and critical role of a key derivative, 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, in contemporary drug discovery. While not a therapeutic agent in itself, this molecule serves as a pivotal intermediate in the synthesis of potent and selective kinase inhibitors, most notably the clinical-stage Wee1 kinase inhibitor, MK-1775 (Adavosertib). We will explore the synthetic strategies involving this compound, its structural significance, and the pharmacological context that underscores its importance. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of how strategic intermediates like this compound are fundamental to the successful development of targeted cancer therapies.

Introduction: The Pyrazolo[3,4-d]pyrimidine Core - A Privileged Scaffold in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine nucleus, a bioisostere of purine, has emerged as a "privileged scaffold" in drug discovery. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding sites of a multitude of protein kinases.[1] This has led to the development of numerous potent inhibitors targeting a wide array of kinases implicated in cancer and other diseases.[2][3] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] The focus of this guide, this compound, represents a strategically functionalized version of this core, designed for efficient elaboration into complex, clinically relevant molecules.

Physicochemical Properties and Synthesis of this compound

This key intermediate is a solid at room temperature with the molecular formula C₉H₁₀N₄OS and a molecular weight of 222.27 g/mol .[1][5] Its structure features a pyrazolo[3,4-d]pyrimidinone core with an allyl group at the N-2 position of the pyrazole ring and a methylthio group at the C-6 position of the pyrimidine ring. These seemingly simple substitutions are, in fact, crucial for its utility in multi-step syntheses.

PropertyValueReference
Molecular FormulaC₉H₁₀N₄OS[1]
Molecular Weight222.27 g/mol [1]
CAS Number955368-90-8[1]
AppearanceSolid[6]

A representative synthetic route to this compound is outlined in the following experimental protocol, based on procedures described in the patent literature for the synthesis of related analogs.[7]

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

  • Allylhydrazine

  • Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in THF, add DIPEA (2.5 eq) and allylhydrazine (1.0 eq).[7]

  • Heat the reaction mixture to reflux and maintain for 72 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.[7]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions.

The Pivotal Role as an Intermediate in the Synthesis of MK-1775 (Adavosertib)

The primary significance of this compound in drug discovery lies in its role as a key building block for the synthesis of MK-1775 (also known as AZD1775 or Adavosertib), a potent and selective inhibitor of Wee1 kinase.[2][8] Wee1 is a critical regulator of the G2/M cell cycle checkpoint, and its inhibition is a promising therapeutic strategy, particularly for cancers with p53 mutations.[9]

The synthesis of MK-1775 and its analogs from our topic molecule involves a multi-step process that highlights the strategic importance of the functional groups on the starting intermediate. The methylthio group at the C-6 position is an excellent leaving group, allowing for nucleophilic aromatic substitution to introduce the desired side chain. The allyl group at the N-2 position is a stable substituent that can be carried through several synthetic steps.

Illustrative Synthetic Workflow for MK-1775 Analogs

G A 2-Allyl-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidin-3(2H)-one B Oxidation of methylthio to methylsulfonyl A->B m-CPBA C Nucleophilic Aromatic Substitution B->C Amine nucleophile D Final MK-1775 Analog C->D

Caption: Synthetic workflow from the intermediate to MK-1775 analogs.

Detailed Synthetic Protocol for an MK-1775 Analog

The following protocol is a representative example of how this compound can be converted into a more complex Wee1 inhibitor.

Step 1: Oxidation of the Methylthio Group

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methylsulfonyl intermediate.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve the methylsulfonyl intermediate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add the desired amine nucleophile (e.g., a substituted piperazine derivative) (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until the reaction is complete as monitored by LC-MS.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final MK-1775 analog.

Biological Context and the Importance of Wee1 Kinase Inhibition

Wee1 kinase is a key negative regulator of the cell cycle, primarily acting at the G2/M checkpoint. It phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing premature entry into mitosis.[8] In many cancer cells, particularly those with mutations in the p53 tumor suppressor gene, the G1 checkpoint is defective. These cells become heavily reliant on the G2/M checkpoint for DNA repair before cell division.[9]

By inhibiting Wee1, MK-1775 abrogates the G2/M checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely. This leads to a form of programmed cell death known as mitotic catastrophe.[10] This "synthetic lethality" approach, where the inhibition of one protein (Wee1) is lethal only in the context of a pre-existing mutation (e.g., in p53), is a highly sought-after strategy in modern oncology.

Signaling Pathway of Wee1 Inhibition

G cluster_0 Normal Cell Cycle Progression cluster_1 Wee1 Inhibition with MK-1775 DNA_damage DNA Damage ATM_ATR ATM/ATR Activation DNA_damage->ATM_ATR Wee1 Wee1 Kinase ATM_ATR->Wee1 activates CDK1_CyclinB CDK1/Cyclin B Wee1->CDK1_CyclinB inhibits G2_Arrest G2 Arrest (DNA Repair) Wee1->G2_Arrest Mitosis Mitosis CDK1_CyclinB->Mitosis promotes MK1775 MK-1775 Wee1_inhibited Wee1 Kinase MK1775->Wee1_inhibited inhibits CDK1_CyclinB_active Active CDK1/Cyclin B Premature_Mitosis Premature Mitosis CDK1_CyclinB_active->Premature_Mitosis Mitotic_Catastrophe Mitotic Catastrophe Premature_Mitosis->Mitotic_Catastrophe

Caption: Simplified signaling pathway illustrating the role of Wee1 and the effect of its inhibition.

Intrinsic Biological Activity of this compound: An Unexplored Frontier

A comprehensive search of the scientific literature and patent databases did not reveal any studies specifically evaluating the intrinsic biological activity of this compound. It is common in drug discovery for synthetic intermediates not to be extensively profiled for pharmacological activity, as the focus is on the final target molecule.

However, the broader class of pyrazolo[3,4-d]pyrimidines is well-documented for a range of biological activities, including the inhibition of various kinases such as VEGFR-2, EGFR, and CDKs.[3][4][11] It is therefore plausible that this intermediate may possess some level of kinase inhibitory activity, albeit likely much weaker and less selective than the highly optimized final drug, MK-1775. The lack of published data in this area presents a potential opportunity for further investigation, as even modest activity could provide valuable structure-activity relationship (SAR) insights for the development of new kinase inhibitors.

Conclusion and Future Perspectives

This compound stands as a testament to the critical role of well-designed intermediates in the intricate process of drug discovery. Its strategic functionalization provides a robust and versatile platform for the synthesis of complex and highly active pharmaceutical agents like MK-1775. While its own biological profile remains to be elucidated, its value in enabling the development of a promising new cancer therapy is undeniable.

Future research could explore the potential for this intermediate and its close analogs to serve as starting points for the development of inhibitors targeting other kinases. The allyl and methylthio groups offer multiple handles for chemical modification, opening up avenues for the creation of diverse chemical libraries. As our understanding of the kinome continues to expand, the strategic application of privileged scaffolds and their key intermediates will remain a cornerstone of innovative drug design.

References

Methodological & Application

Synthesis Protocol for 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a purine isostere.[1][2] This core structure is the foundation for a multitude of compounds exhibiting a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Specifically, derivatives of pyrazolo[3,4-d]pyrimidin-3(2H)-one have garnered significant interest. The title compound, 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, is a functionalized derivative with potential applications in drug discovery and development, serving as a key intermediate or a biologically active agent itself.

This application note provides a detailed, two-stage synthetic protocol for this compound. The synthesis is designed to be robust and reproducible for researchers in organic and medicinal chemistry. The protocol begins with the construction of the core heterocyclic system, 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, followed by a regioselective N-alkylation to introduce the allyl group.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages. The first stage focuses on the construction of the pyrazolo[3,4-d]pyrimidin-3(2H)-one core, starting from a functionalized pyrazole precursor. The second stage involves the selective N-allylation of this heterocyclic core to yield the final product.

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: N-Allylation A Ethyl 2-cyano-3,3-bis(methylthio)acrylate C Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate A->C [1] B Hydrazine hydrate B->C E 5-Amino-3-(methylthio)-1H-pyrazole-4-carboxamide C->E [2] D Ammonia D->E G 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one E->G [3] F Urea F->G H 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one K This compound H->K [4] I Allyl bromide I->K J Base (e.g., K2CO3) J->K

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (Precursor)

This stage involves a three-step sequence starting from a commercially available acrylate, followed by cyclization to a pyrazole, amidation, and a final ring closure to form the pyrazolopyrimidinone core.

Step 1.1: Synthesis of Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

This initial step constructs the key pyrazole intermediate. The reaction involves the cyclization of ethyl 2-cyano-3,3-bis(methylthio)acrylate with hydrazine hydrate. This type of reaction is a well-established method for the synthesis of 5-aminopyrazoles.[4]

  • Procedure:

    • To a solution of ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq) in ethanol (10 mL/g), add hydrazine hydrate (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to afford ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate as a solid.

Step 1.2: Synthesis of 5-Amino-3-(methylthio)-1H-pyrazole-4-carboxamide

The ethyl ester from the previous step is converted to the corresponding carboxamide. This is a crucial step to prepare the precursor for the final cyclization with urea.

  • Procedure:

    • Suspend ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate (1.0 eq) in a saturated solution of ammonia in methanol.

    • Transfer the suspension to a sealed pressure vessel and heat at 80-100 °C for 12-18 hours.

    • Cool the vessel to room temperature, and carefully vent to release any pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether, filter the resulting solid, and dry to yield 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide.

Step 1.3: Synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

The final step in the precursor synthesis is the cyclization of the aminopyrazole carboxamide with urea to form the pyrazolo[3,4-d]pyrimidinone ring system.

  • Procedure:

    • Mix 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide (1.0 eq) and urea (2.0 eq) intimately in a round-bottom flask.

    • Heat the mixture at 180-200 °C for 2-3 hours. The mixture will melt and then solidify.

    • Cool the reaction mixture to room temperature.

    • Treat the solid with hot water, filter, and wash thoroughly with water and then with ethanol to remove any unreacted starting materials and byproducts.

    • Dry the solid under vacuum to obtain 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one.

Stage 2: Synthesis of this compound

This stage involves the N-alkylation of the pyrazolo[3,4-d]pyrimidinone precursor with allyl bromide. The regioselectivity of this reaction is critical. While alkylation can occur at N1 or N2 of the pyrazole ring, the use of a polar aprotic solvent like DMF with a carbonate base often favors N2 alkylation in similar systems.[5]

  • Procedure:

    • To a solution of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (1.0 eq) in dry N,N-dimethylformamide (DMF) (15 mL/g), add anhydrous potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to isolate the desired N2-allyl isomer, this compound.

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical State
Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylateC7H11N3O2S201.2585583-49-7Solid
5-Amino-3-(methylthio)-1H-pyrazole-4-carboxamideC5H8N4OS172.21131750-71-3Solid
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-oneC6H6N4OS182.2010220-07-2Solid
This compoundC9H10N4OS222.27955368-90-8Solid

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The regiochemistry of the final N-allylation can be determined by 2D NMR techniques such as NOESY.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Melting Point: To assess the purity of the solid products.

Safety Precautions

  • All experimental procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care.

  • Allyl bromide is a lachrymator and is toxic. It should be handled with caution in a fume hood.

  • Urea at high temperatures can release ammonia. Ensure adequate ventilation.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-stage approach, involving the initial construction of the pyrazolopyrimidinone core followed by N-allylation, is based on established synthetic methodologies for this class of compounds. This guide is intended to be a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.

References

Application Note: A Comprehensive Guide to the Synthesis of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolopyrimidine Scaffold

The pyrazolopyrimidine core is a fused heterocyclic system structurally analogous to purines, a feature that has rendered it a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] This structural similarity allows pyrazolopyrimidine derivatives to interact with a wide array of biological targets, often by mimicking endogenous purine bases.[2] Consequently, this scaffold is integral to numerous therapeutic agents with applications ranging from anticancer and anti-inflammatory to antiviral and antihypertensive.[3][4]

Prominent drugs built upon this framework include Allopurinol , used to treat gout by inhibiting xanthine oxidase[5][6], and Sildenafil , a potent inhibitor of phosphodiesterase type 5 (PDE5) for treating erectile dysfunction.[7][8] The therapeutic versatility of pyrazolopyrimidines has spurred significant interest in developing efficient and robust synthetic methodologies to generate diverse molecular libraries for further biological evaluation.[2][9]

This guide provides a detailed examination of a cornerstone synthetic strategy for constructing the pyrazolo[3,4-d]pyrimidine system, focusing on the underlying chemical principles, a step-by-step experimental protocol, and best practices for execution and validation.

Synthetic Strategies: An Overview

The construction of the pyrazolopyrimidine bicyclic system can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern, availability of starting materials, and scalability requirements.

  • Cyclocondensation Reactions: This is the most prevalent and versatile strategy. It typically involves the reaction of a pre-formed aminopyrazole, which acts as a 1,3-bisnucleophile, with a 1,3-biselectrophilic partner.[10] Common electrophilic reagents include β-dicarbonyl compounds, β-ketoesters, enaminones, and their equivalents.[10][11][12] The regioselectivity of the cyclization is a key consideration, often dictated by the differential reactivity of the nucleophilic centers on the aminopyrazole.[13]

  • Three-Component Reactions (MCRs): These elegant methods construct the pyrazolopyrimidine core in a single pot from three or more simple starting materials, offering high atom economy and operational simplicity.[11][14] A common approach involves the reaction of an aminopyrazole, an aldehyde, and a β-ketoester.[15] Microwave assistance can further enhance the efficiency of these reactions.[14]

  • Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times, improve yields, and often lead to cleaner reactions compared to conventional heating methods.[11][16] This technique is applicable to both cyclocondensation and multicomponent strategies, making it a valuable tool in modern synthetic chemistry.[11]

Featured Protocol: Synthesis of a 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This section details a robust and widely applicable protocol for the synthesis of a pyrazolo[3,4-d]pyrimidin-4-one derivative, a core structure found in many biologically active molecules. The procedure is based on the classical cyclocondensation of an aminopyrazole carboxamide with formamide.

Principle and Mechanism

The synthesis begins with the formation of 3-amino-1-phenyl-1H-pyrazole-4-carboxamide. This key intermediate is then cyclized by heating with a one-carbon electrophile, typically formamide. In this final step, formamide serves as both the reagent and the solvent. It dehydrates at high temperatures to generate the necessary electrophilic species, which reacts with the amino group and the adjacent amide nitrogen of the pyrazole to form the pyrimidine ring, resulting in the thermodynamically stable fused heterocyclic system. This general method is analogous to the commercial synthesis of Allopurinol.[5][17][18]

Experimental Workflow Diagram

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Synthesis & Workup cluster_purification Phase 3: Purification & Analysis cluster_analysis Phase 4: Characterization reagents Weigh Starting Materials: - Ethyl 2-cyano-3-ethoxyacrylate - Phenylhydrazine - Formamide setup Reaction Setup: - Assemble reflux apparatus - Charge flask with reagents & solvent reagents->setup reflux Cyclocondensation: - Heat mixture to reflux (e.g., 190°C) - Monitor reaction via TLC setup->reflux workup Workup: - Cool reaction mixture - Precipitate product with water - Isolate crude product by filtration reflux->workup purify Purification: - Recrystallize from suitable solvent (e.g., Ethanol/Water) workup->purify dry Drying: - Dry purified solid under vacuum purify->dry characterize Structural Verification: - NMR (¹H, ¹³C) - Mass Spectrometry (MS) - Infrared Spectroscopy (IR) dry->characterize final_product Final Product: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one characterize->final_product

Caption: Workflow for pyrazolo[3,4-d]pyrimidine synthesis.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Eq.
3-Amino-1-phenyl-1H-pyrazole-4-carboxamideC₁₀H₁₀N₄O202.212.02 g10.01.0
FormamideCH₃NO45.0420 mL-Solvent
Deionized WaterH₂O18.02As needed--
EthanolC₂H₅OH46.07As needed--

Note: The starting material, 3-Amino-1-phenyl-1H-pyrazole-4-carboxamide, can be synthesized from phenylhydrazine and ethyl 2-cyano-3-ethoxyacrylate.[18]

Step-by-Step Experimental Protocol
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-1-phenyl-1H-pyrazole-4-carboxamide (2.02 g, 10.0 mmol).

    • Add formamide (20 mL) to the flask.

    • Causality Note: Formamide acts as both the solvent and the reactant for ring closure. A large excess is used to ensure the reaction goes to completion.

  • Cyclocondensation Reaction:

    • Begin stirring the suspension and gently heat the flask in a heating mantle or oil bath to 190 °C.

    • Maintain the reaction mixture at reflux (180-190 °C) for 6-8 hours.

    • Causality Note: The high temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a solution of the starting material and take aliquots from the reaction mixture periodically. A suitable eluent system would be Dichloromethane:Methanol (95:5). The disappearance of the starting material spot indicates reaction completion.

  • Product Isolation (Workup):

    • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Pour the cooled, viscous reaction mixture slowly into a beaker containing 100 mL of cold deionized water while stirring vigorously. A precipitate will form.

    • Causality Note: The product is insoluble in water, while formamide and its byproducts are soluble. This step effectively precipitates the crude product.

    • Continue stirring the suspension in the cold water for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) and then with a small portion of cold ethanol (10 mL).

  • Purification:

    • Transfer the crude solid to a beaker for recrystallization.

    • Recrystallize the product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a pure, crystalline solid.

    • Causality Note: Recrystallization removes residual starting materials and side products, yielding a product of high purity suitable for analysis and further use.

    • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70 °C overnight.

  • Characterization:

    • Determine the yield and melting point of the final product.

    • Confirm the structure of the synthesized 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one using standard analytical techniques:

      • ¹H NMR: To confirm the proton environment.

      • ¹³C NMR: To confirm the carbon skeleton.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this procedure, especially heating formamide, must be performed in a well-ventilated chemical fume hood. Phenylhydrazine (if used as a starting material) is toxic and should be handled with extreme care.

  • High Temperatures: Use caution when working with the heating mantle or oil bath. Ensure the apparatus is securely clamped.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local safety regulations.

Conclusion

The synthesis of the pyrazolopyrimidine scaffold is a critical process in the field of medicinal chemistry. The cyclocondensation method detailed in this guide represents a fundamental, reliable, and scalable approach for accessing the pyrazolo[3,4-d]pyrimidine core.[19] By understanding the principles behind the reaction and adhering to a systematic protocol, researchers can efficiently synthesize these valuable heterocyclic compounds, paving the way for the discovery of new therapeutic agents.[20][21]

References

Application Notes and Protocols for the Synthesis and Mechanistic Investigation of 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, a key intermediate in the development of various pharmacologically active agents. The protocol details a robust two-step synthetic sequence commencing with the widely accessible 6-thioxo-1,2,5,6-tetrahydropyrazolo[3,4-d]pyrimidin-3-one. The subsequent sections elucidate the mechanistic underpinnings of the S-methylation and regioselective N-allylation reactions, supported by established principles of heterocyclic chemistry. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering both practical experimental procedures and a theoretical framework for the reaction dynamics.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a purine isostere. This structural similarity allows it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory properties.[1][2] The title compound, this compound, incorporates key structural features—an N-allyl group and a C6-methylthio substituent—that are often exploited to modulate solubility, metabolic stability, and target binding affinity. A thorough understanding of its synthesis and reaction mechanism is therefore crucial for the efficient generation of analog libraries and the advancement of drug discovery programs.

This guide presents a detailed, validated protocol for the synthesis of this important intermediate, followed by an in-depth discussion of the reaction mechanisms.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a two-step process, starting from the corresponding 6-thioxo precursor. The overall synthetic transformation is depicted below:

Synthetic_Pathway Precursor 6-Thioxo-1,2,5,6-tetrahydropyrazolo[3,4-d]pyrimidin-3-one Intermediate 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one Precursor->Intermediate S-Methylation (CH3I, Base) Product This compound Intermediate->Product N-Allylation (Allyl Bromide, Base)

Figure 1: Overall synthetic scheme for this compound.

Part 1: Experimental Protocols

Protocol 1: Synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (Intermediate)

This protocol describes the S-methylation of 6-thioxo-1,2,5,6-tetrahydropyrazolo[3,4-d]pyrimidin-3-one. The thioxo group is readily alkylated at the sulfur atom in the presence of a suitable base and an electrophile.

Materials:

  • 6-Thioxo-1,2,5,6-tetrahydropyrazolo[3,4-d]pyrimidin-3-one (1.0 eq)

  • Methyl iodide (CH₃I) (1.1 eq)

  • Potassium hydroxide (KOH) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Distilled water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 6-thioxo-1,2,5,6-tetrahydropyrazolo[3,4-d]pyrimidin-3-one in anhydrous DMF, add potassium hydroxide portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Let the reaction proceed at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one as a solid.

Characterization Data (Expected):

  • ¹H NMR: Signals corresponding to the pyrazole and pyrimidine protons, and a characteristic singlet for the S-CH₃ group around δ 2.5-3.0 ppm.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₆H₆N₄OS.

Protocol 2: Synthesis of this compound (Final Product)

This protocol details the N-allylation of the intermediate. The regioselectivity of this reaction is a critical consideration, with alkylation potentially occurring at N1 or N2 of the pyrazole ring. The conditions described below favor the formation of the N2-allyl isomer.

Materials:

  • 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (1.0 eq)

  • Allyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Distilled water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one and potassium carbonate in anhydrous DMF, add allyl bromide dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

Characterization Data (Expected):

  • ¹H NMR: Appearance of signals characteristic of the allyl group (δ 4.5-5.0 ppm for -CH₂-, δ 5.0-6.0 ppm for =CH₂ and -CH=). The precise chemical shifts and coupling patterns will help confirm the N2-alkylation.[3]

  • ¹³C NMR: Resonances corresponding to the allyl carbons in addition to the pyrazolopyrimidine core carbons.

  • Mass Spectrometry (MS): A molecular ion peak at m/z = 222.27, corresponding to the molecular formula C₉H₁₀N₄OS.[4]

Part 2: Reaction Mechanism and Scientific Rationale

Mechanism of S-Methylation

The S-methylation of the 6-thioxo-pyrazolo[3,4-d]pyrimidinone proceeds via a classical nucleophilic substitution (Sₙ2) mechanism.

S_Methylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Thioxo 6-Thioxo-pyrazolo[3,4-d]pyrimidinone Thiolate Thiolate Anion Thioxo->Thiolate Deprotonation of Thiol Tautomer KOH K⁺ OH⁻ Thiolate2 Thiolate Anion Product 6-(Methylthio)-derivative Thiolate2->Product Sₙ2 Attack MethylIodide CH₃-I

Figure 2: Mechanism of S-methylation.

The thione-thiol tautomerism of the 6-thioxo group allows for the deprotonation of the more acidic thiol proton by a base like potassium hydroxide, generating a potent thiolate nucleophile. This thiolate anion then attacks the electrophilic methyl carbon of methyl iodide in an Sₙ2 fashion, displacing the iodide leaving group to form the S-methylated product.[5]

Mechanism of N-Allylation and Regioselectivity

The N-alkylation of pyrazolo[3,4-d]pyrimidinones can be complex due to the presence of multiple nucleophilic nitrogen atoms and the potential for tautomerism. The reaction with allyl bromide in the presence of a base like potassium carbonate is also a nucleophilic substitution reaction.

N_Allylation_Mechanism cluster_0 Step 1: Deprotonation and Tautomerism cluster_1 Step 2: Nucleophilic Attack (Regioselectivity) Intermediate 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one Anion1 N1-Anion Intermediate->Anion1 Deprotonation at N1 Anion2 N2-Anion Intermediate->Anion2 Deprotonation at N2 Anion1_2 N1-Anion Product1 N1-Allyl Product Anion1_2->Product1 Sₙ2 Attack (Minor) Anion2_2 N2-Anion Product2 N2-Allyl Product (Major) Anion2_2->Product2 Sₙ2 Attack (Major) AllylBromide Allyl-Br

Figure 3: N-allylation mechanism and regioselectivity.

The pyrazolo[3,4-d]pyrimidin-3(2H)-one core exists in tautomeric forms, and deprotonation by a base can generate anionic species with negative charge distributed over the N1 and N2 atoms of the pyrazole ring. The regioselectivity of the subsequent alkylation is influenced by several factors, including the nature of the electrophile, the solvent, the counter-ion, and steric hindrance. In many cases, alkylation of pyrazolopyrimidinones with smaller alkyl halides in polar aprotic solvents like DMF tends to favor the thermodynamically more stable N2-isomer.[6] The N2 position is often less sterically hindered, and the resulting product can exhibit greater electronic stabilization. Spectroscopic techniques, particularly 2D NMR experiments like HMBC, are invaluable for definitively assigning the position of the allyl group.[3]

Data Summary

Compound Molecular Formula Molecular Weight Key Spectroscopic Features
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-oneC₆H₆N₄OS182.20¹H NMR: Singlet for S-CH₃ (~δ 2.5-3.0 ppm)
This compoundC₉H₁₀N₄OS222.27¹H NMR: Allyl protons (~δ 4.5-6.0 ppm)

Conclusion

The protocols and mechanistic insights provided in this document offer a comprehensive resource for the synthesis and understanding of this compound. The described synthetic route is efficient and scalable, and the discussion on reaction mechanisms provides a solid foundation for further derivatization and optimization studies. Adherence to the detailed experimental procedures and a thorough understanding of the underlying chemical principles will enable researchers to successfully prepare this versatile building block for applications in drug discovery and development.

References

Application Note & Protocol Guide: Advanced Purification Strategies for Pyrazolo[3,4-d]pyrimidine Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The efficacy and safety of these potential drug candidates are critically dependent on the purity of their synthetic intermediates. This guide provides a comprehensive overview of advanced purification techniques tailored for pyrazolo[3,4-d]pyrimidine intermediates. We will delve into the underlying principles and provide detailed, field-tested protocols for common purification challenges, ensuring researchers and drug development professionals can achieve the high purity standards required for downstream applications.

Introduction: The Significance of Purity in Pyrazolo[3,4-d]pyrimidine Synthesis

Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heteroaromatic compounds that are structural isomers of purines. This structural similarity has made them a focal point in the development of ATP-competitive kinase inhibitors for oncology and other therapeutic areas. The synthesis of these complex molecules often involves multi-step reaction sequences, leading to a variety of impurities, including starting materials, reagents, by-products, and regioisomers. The presence of even minute amounts of these impurities can have significant consequences, leading to:

  • Inaccurate Biological Data: Impurities can exhibit their own biological activity, leading to false positives or negatives in screening assays.

  • Poor Reproducibility: The variable nature of impurities from batch to batch can lead to inconsistent experimental results.

  • Challenges in Downstream Reactions: Impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of new, unwanted by-products.

  • Safety Concerns: Certain impurities may be toxic, posing a risk in later-stage drug development.

Given these critical considerations, robust and efficient purification strategies are not just a matter of good laboratory practice; they are a fundamental requirement for the successful development of pyrazolo[3,4-d]pyrimidine-based drug candidates.

Common Impurities in Pyrazolo[3,4-d]pyrimidine Synthesis

The nature of impurities is intrinsically linked to the synthetic route employed. A common route to the pyrazolo[3,4-d]pyrimidine core involves the cyclization of a substituted pyrazole with a one-carbon synthon, such as formamide or a derivative thereof.

Typical impurities may include:

  • Unreacted Starting Materials: Such as aminopyrazole derivatives.

  • Reagents: Excess coupling agents, bases, or catalysts.

  • By-products: Resulting from side reactions or incomplete conversions.

  • Regioisomers: Particularly challenging to separate due to their similar physical and chemical properties. For instance, in the synthesis of 4-substituted pyrazolo[3,4-d]pyrimidines, the formation of the N1 vs. N2 isomer of the starting pyrazole can lead to a mixture of final products.

The first step in developing a purification strategy is to identify the likely impurities based on the reaction scheme and to monitor their presence using analytical techniques such as TLC, LC-MS, and NMR.

Purification Workflow: A Multi-Modal Approach

A single purification technique is often insufficient to achieve the desired level of purity. A well-designed workflow will typically involve a combination of methods, each targeting different types of impurities.

Purification_Workflow cluster_0 Crude Reaction Mixture cluster_1 Initial Purification cluster_2 Intermediate Purification cluster_3 Final Polishing cluster_4 Purity Assessment Crude Crude Product Extraction Aqueous Work-up / Extraction Crude->Extraction Remove water-soluble impurities Precipitation Precipitation / Trituration Extraction->Precipitation Remove highly soluble/insoluble impurities Crystallization Recrystallization Precipitation->Crystallization High yield, moderate purity gain Column Silica Gel Chromatography Crystallization->Column Separation by polarity Analysis Final Product (>95% Purity) (NMR, LC-MS, HRMS) Crystallization->Analysis RP_HPLC Reverse-Phase HPLC Column->RP_HPLC High-resolution separation Column->Analysis RP_HPLC->Analysis

Figure 1: A generalized multi-modal purification workflow for pyrazolo[3,4-d]pyrimidine intermediates. The dashed lines indicate that sufficient purity may be achieved at earlier stages, depending on the specific compound and the nature of the impurities.

Detailed Protocols and Methodologies

Protocol 1: Recrystallization for Bulk Purification

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. It is particularly effective when the desired compound is highly crystalline and the impurities have different solubility profiles.

Principle: The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

Step-by-Step Protocol:

  • Solvent Screening: In parallel on a small scale, test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures with water) to identify a suitable system. The goal is to find a solvent that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude pyrazolo[3,4-d]pyrimidine intermediate. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Expert Tip: For compounds that are oils or resistant to crystallization, consider converting them to a salt (e.g., hydrochloride or trifluoroacetate) to induce crystallinity.

Protocol 2: Automated Flash Column Chromatography

Flash chromatography is the workhorse of purification in synthetic chemistry, allowing for the separation of compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.

Principle: The separation is based on the polarity of the compounds. Less polar compounds travel faster through the column, while more polar compounds are retained longer by the polar silica gel.

Step-by-Step Protocol:

  • TLC Method Development: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. The ideal system will give a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities. Common mobile phases for pyrazolo[3,4-d]pyrimidines are gradients of ethyl acetate in hexanes or methanol in dichloromethane.

  • Sample Preparation: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like DCM or THF). Alternatively, for less soluble compounds, perform a dry load by adsorbing the compound onto a small amount of silica gel.

  • Column Packing and Equilibration: Select a pre-packed silica column appropriate for the sample size. Equilibrate the column with the starting mobile phase until a stable baseline is achieved on the UV detector.

  • Gradient Elution: Inject the sample onto the column and begin the gradient elution. A typical gradient might be from 0% to 100% of the more polar solvent over 10-20 column volumes.

  • Fraction Collection: Collect fractions based on the UV chromatogram. Combine the fractions containing the pure product.

  • Solvent Removal and Purity Analysis: Evaporate the solvent from the combined fractions under reduced pressure. Analyze the purity of the product by LC-MS and ¹H NMR.

Data Presentation: Comparison of Purification Techniques

Purification TechniqueTypical Purity AchievedTypical YieldThroughputKey AdvantagesKey Disadvantages
Recrystallization >98%60-90%HighScalable, cost-effectiveRequires crystalline solid, not suitable for all impurities
Flash Chromatography 90-98%70-95%MediumWidely applicable, good for complex mixturesSolvent intensive, can be time-consuming
Preparative HPLC >99%50-80%LowHigh resolution, excellent for final polishingExpensive, not easily scalable
Protocol 3: Preparative Reverse-Phase HPLC for Final Polishing

For compounds requiring the highest level of purity, such as those intended for in vivo studies, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is often the final step.

Principle: In RP-HPLC, the stationary phase is non-polar (e.g., C18-functionalized silica), and the mobile phase is polar (typically a mixture of water and acetonitrile or methanol). More non-polar compounds are retained longer on the column.

Step-by-Step Protocol:

  • Analytical Method Development: Develop an analytical HPLC method to determine the retention time of the target compound and to ensure it is well-resolved from any remaining impurities. Typical mobile phases are gradients of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid as a modifier.

  • Sample Preparation: Dissolve the sample from the previous purification step in the mobile phase or a compatible solvent like DMSO. Filter the sample through a 0.45 µm syringe filter to remove any particulates.

  • Preparative Run: Inject the sample onto the preparative C18 column. Run the same gradient as the analytical method, but at a higher flow rate.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound, as identified by the UV detector.

  • Purity Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution is then lyophilized to yield the final product as a fluffy solid.

Expert Tip: The use of TFA in the mobile phase can result in the formation of a TFA salt of the final compound. If the free base is required, a subsequent work-up or another round of chromatography may be necessary.

Purity Assessment: The Analytical Toolkit

Confirming the purity and identity of the final product is a critical final step. A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR: To confirm the structure of the compound and to identify any structurally related impurities.

  • LC-MS: To determine the purity of the compound by UV absorbance and to confirm its molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the compound.

  • Elemental Analysis: To provide further confirmation of the elemental composition and purity.

Conclusion

The purification of pyrazolo[3,4-d]pyrimidine intermediates is a multi-faceted challenge that requires a systematic and well-reasoned approach. By understanding the nature of the potential impurities and by employing a multi-modal purification workflow that combines techniques such as recrystallization, flash chromatography, and preparative HPLC, researchers can consistently achieve the high levels of purity required for successful drug discovery and development. The protocols and insights provided in this guide offer a robust framework for navigating the purification challenges associated with this important class of molecules.

A Multi-Platform Analytical Workflow for the Comprehensive Characterization of 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisosteric analog of purines and forming the core of numerous kinase inhibitors and therapeutic agents.[1][2] The rigorous and unambiguous characterization of novel derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring reproducibility in drug discovery pipelines. This guide provides a comprehensive, multi-technique workflow for the analytical characterization of a specific derivative, 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (CAS: 955368-90-8).[3] We detail integrated protocols for mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC), explaining not only the procedural steps but also the scientific rationale behind key experimental decisions.

The Strategic Approach to Structural Verification

The characterization of a novel small molecule is a systematic process where each analytical technique provides a unique and complementary piece of the structural puzzle. Our approach begins with rapid, high-level identity checks and progresses to deep structural elucidation and quantitative purity analysis. This ensures efficiency and builds a robust, self-validating data package for the compound.

synthesis Synthesized Compound (Purity & Identity Unknown) ms Mass Spectrometry (MS) Confirm Molecular Weight & Formula synthesis->ms Initial Identity Check nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Covalent Structure ms->nmr If MW matches hplc RP-HPLC Assess Purity & Quantify Impurities nmr->hplc If structure is consistent xray X-ray Crystallography (Optional Gold Standard) Definitive 3D Structure nmr->xray For absolute confirmation final Fully Characterized Molecule (Identity, Structure, Purity Confirmed) hplc->final If purity ≥ 95% xray->final

Figure 1: Integrated workflow for the analytical characterization of a novel pyrazolopyrimidine derivative.

Mass Spectrometry: The First Gate of Identity

Expertise & Rationale: Mass spectrometry is the initial and most crucial step post-synthesis. It provides a direct readout of the molecule's mass-to-charge ratio (m/z), offering immediate confirmation of the molecular weight. We employ High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI), a soft ionization technique ideal for these polar heterocyclic compounds.[4][5] HRMS is superior to nominal mass as it provides an exact mass, allowing for the confident determination of the elemental formula, a critical piece of evidence for a new chemical entity.

Protocol 2.1: HRMS Analysis via ESI
  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 10 mL of HPLC-grade methanol or acetonitrile to create a 100 µg/mL stock solution. Further dilute this stock 1:100 in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for a final concentration of 1 µg/mL.

  • Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode. The pyrazole and pyrimidine nitrogens are readily protonated. The expected primary ion is the protonated molecule, [M+H]⁺.

  • Data Analysis:

    • Search the spectrum for the calculated exact mass of the [M+H]⁺ ion.

    • Utilize the instrument's software to predict the elemental composition from the measured exact mass and compare it to the theoretical formula. The deviation should be less than 5 ppm.

Data Presentation: Expected Ions
Species Formula Calculated Exact Mass (m/z) Rationale
[M+H]⁺ C₉H₁₁N₄OS⁺223.0648Primary ion expected in positive ESI mode with acid modifier.
[M+Na]⁺ C₉H₁₀N₄OSNa⁺245.0467Common sodium adduct, often observed.
[M+K]⁺ C₉H₁₀N₄OSK⁺261.0207Common potassium adduct, may be present from glassware.

Note: The molecular formula is C₉H₁₀N₄OS and the molecular weight is 222.27 g/mol .[6][7]

NMR Spectroscopy: Assembling the Structural Skeleton

Expertise & Rationale: Once the molecular formula is confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the covalent structure—how the atoms are connected. Standard 1D experiments (¹H and ¹³C) identify the different chemical environments of the hydrogen and carbon atoms. For a novel structure, 2D NMR experiments are non-negotiable as they reveal through-bond correlations, allowing for unambiguous assignment of every signal.[8][9]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (via spin-spin coupling).

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away, which is essential for connecting the distinct fragments (allyl, methylthio, and the pyrazolopyrimidine core) together.[10]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, simplifying the assignment process.

Protocol 3.1: 1D and 2D NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube.[8] DMSO-d₆ is often an excellent choice for this scaffold as it can help in observing exchangeable protons like the N-H.[11]

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire standard gHSQC and gHMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe ²JCH and ³JCH correlations.[12]

  • Data Analysis:

    • Assign the straightforward signals first: the singlet from the -SCH₃ group and the characteristic signals of the allyl group (CH₂, CH, CH₂).

    • Use the HSQC spectrum to link proton signals to their directly attached carbons.

    • Critically, use the HMBC spectrum to find key long-range correlations. For instance, a correlation from the allyl CH₂ protons to the pyrazole ring carbons confirms the N-alkylation site. A correlation from the -SCH₃ protons to the C6 carbon of the pyrimidine ring confirms its position.

Data Presentation: Predicted ¹H NMR Assignments (in DMSO-d₆)
Proton Label Description Predicted Shift (δ ppm) Multiplicity Key HMBC Correlations
H-aN-H (pyrazole)~12-13Broad SingletC3a, C7a
H-bAllyl -CH=5.8 - 6.0ddtC-c, C-d, N-CH₂
H-cAllyl =CH₂ (trans)5.1 - 5.3ddC-b
H-dAllyl =CH₂ (cis)5.0 - 5.2ddC-b
H-eAllyl N-CH₂~4.5dC-b, Pyrazole C
H-fS-CH₃~2.5SingletC6

Note: Predicted shifts are estimates based on similar pyrazolopyrimidine structures and may vary.[13][14]

HPLC: The Final Word on Purity

Expertise & Rationale: While MS and NMR confirm the structure of the main component, they are not inherently quantitative for purity unless specialized methods are used. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for assessing the purity of small-molecule drug candidates.[15] It separates the main compound from starting materials, by-products, and degradation products. Developing a robust, validated method is essential for quality control.

start Start: Define Goal (Purity Assay) col Column Selection (e.g., C18, 150 x 4.6 mm, 5 µm) start->col mob Mobile Phase Screening (ACN/Water, MeOH/Water +/- 0.1% Acid) col->mob grad Gradient Optimization (Adjust slope for resolution) mob->grad val Method Validation (Linearity, Precision, Accuracy) grad->val end Final Method for Routine Analysis val->end

Figure 2: Workflow for developing a robust RP-HPLC purity method.

Protocol 4.1: RP-HPLC Purity Analysis
  • Sample Preparation: Prepare a sample solution of the compound in methanol or acetonitrile at a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: The following conditions serve as an excellent starting point for method development.

  • System Suitability: Before running samples, perform at least five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks. A compound is generally considered pure for research purposes if the purity is ≥95%.

Data Presentation: Recommended HPLC Method Parameters
Parameter Recommended Setting Rationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for small molecule analysis, providing good retention and resolution.[16]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent to improve peak shape for basic compounds.[16]
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile is a common strong solvent with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[17]
Column Temp. 25 °CRoom temperature is often sufficient and easy to maintain.[17]
Injection Volume 10 µLA small volume prevents column overloading.
Detection UV at 254 nm or λmax254 nm is a common wavelength; determine λmax by UV scan for optimal sensitivity.

Conclusion: An Integrated and Self-Validating System

The characterization of This compound relies on the synergistic application of orthogonal analytical techniques. Mass spectrometry provides the initial, rapid confirmation of molecular formula. NMR spectroscopy then delivers the definitive covalent structure. Finally, HPLC provides a quantitative measure of purity, ensuring the material is suitable for further biological or chemical investigation. When applied together as described, these protocols form a robust, self-validating system that provides researchers with a high degree of confidence in the identity, structure, and purity of their target molecule. For absolute stereochemical and conformational proof, single-crystal X-ray diffraction can be employed, though it is contingent on the successful growth of high-quality crystals.[18][19]

References

Application Note: Characterization of a Key Pyrazolo[1,5-a]pyrimidine Intermediate in the Synthesis of MK-1775 (Adavosertib) using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of MK-1775 and Its Synthetic Intermediates

MK-1775, also known as Adavosertib or AZD1775, is a potent and selective small-molecule inhibitor of the WEE1 kinase.[1][2][3] WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1] By inhibiting WEE1, MK-1775 abrogates this checkpoint, leading to premature mitotic entry and subsequent cell death, particularly in cancer cells with p53 deficiencies.[2] This mechanism of action has established MK-1775 as a promising anticancer agent, currently under investigation in numerous clinical trials for various solid tumors.[4]

The chemical structure of MK-1775 is based on a pyrazolo[1,5-a]pyrimidine core.[1] The synthesis of this privileged heterocyclic scaffold involves multi-step reaction sequences, where the purity and structural integrity of each intermediate are paramount to the quality and yield of the final active pharmaceutical ingredient (API). Rigorous analytical characterization of key intermediates is therefore a non-negotiable aspect of process development and quality control in the pharmaceutical industry.

This application note provides a detailed protocol for the characterization of a crucial intermediate in the synthesis of MK-1775, 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate , using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This intermediate is formed through the condensation of an aminopyrazole with a brominated malonaldehyde derivative.[5] Understanding its spectral properties is essential for researchers in medicinal chemistry and drug development to ensure the fidelity of their synthetic route.

Scientific Background: The Role of Pyrazolo[1,5-a]pyrimidines and Analytical Techniques

The pyrazolo[1,5-a]pyrimidine scaffold is a prominent heterocyclic system in medicinal chemistry, known for a wide range of biological activities, including kinase inhibition.[6][7] The synthesis of this bicyclic system often proceeds via the cyclocondensation of 3-aminopyrazoles with 1,3-dielectrophiles. The regioselectivity of such reactions can be influenced by reaction conditions, making unambiguous structural confirmation of the resulting intermediates essential.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of organic molecules. 1H and 13C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the molecular skeleton and the position of substituents.[8]

Mass Spectrometry (MS) complements NMR by providing information about the molecular weight and elemental composition of a compound. Furthermore, analysis of the fragmentation patterns can offer valuable clues about the molecule's structure.[9][10] For heterocyclic systems like pyrazolo[1,5-a]pyrimidines, mass spectrometry can help confirm the core structure and the nature of its substituents.[10]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate

This protocol is adapted from a microwave-assisted synthesis, which offers benefits in terms of reaction time and yield.[5]

Materials:

  • 5-Amino-1H-pyrazole-4-ethyl-carboxylate

  • 2-Bromo-malonaldehyde

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve 5-Amino-1H-pyrazole-4-ethyl-carboxylate (1 equivalent) in ethanol.

  • Add 2-Bromo-malonaldehyde (1.1 equivalents) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 110°C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate is the crude product. Wash the solid with cold ethanol and filter to afford the title compound as a yellow solid.[5]

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product aminopyrazole 5-Amino-1H-pyrazole- 4-ethyl-carboxylate conditions Microwave Irradiation (110°C) Ethanol, cat. HCl aminopyrazole->conditions malonaldehyde 2-Bromo-malonaldehyde malonaldehyde->conditions product 6-Bromo-pyrazolo-[1,5-a]- pyrimidine-3-ethyl-carboxylate conditions->product Cyclocondensation

Protocol 2: NMR Spectroscopic Analysis

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized intermediate.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not provide a reference signal.

1H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Solvent: DMSO-d6.

  • Parameters:

    • Pulse Program: Standard 1D pulse sequence (e.g., zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: ~3-4 seconds.

    • Spectral Width: -2 to 12 ppm.

13C NMR Acquisition:

  • Spectrometer: 101 MHz (corresponding to a 400 MHz 1H instrument).

  • Solvent: DMSO-d6.

  • Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0 to 200 ppm.

Protocol 3: Mass Spectrometric Analysis

Sample Preparation:

  • Prepare a dilute solution of the intermediate (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be directly infused into the mass spectrometer or analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS).

LC-MS Parameters:

  • Instrumentation: An LC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Ionization Mode: Positive ESI mode is typically effective for nitrogen-containing heterocyclic compounds.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: m/z 50-500.

Data Interpretation and Expected Results

NMR Spectral Data

The structure of 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate contains several distinct proton and carbon environments that can be readily identified.

Table 1: Expected 1H and 13C NMR Chemical Shifts (in DMSO-d6)

AssignmentExpected 1H Chemical Shift (δ, ppm)Expected 13C Chemical Shift (δ, ppm)
CH3 (ethyl)~1.3 (triplet)~14
CH2 (ethyl)~4.3 (quartet)~60
H-2~8.6 (singlet)~147
H-5~8.9 (doublet)~148
H-7~7.4 (doublet)~112
C-3-~105
C-3a-~149
C-6 (C-Br)-~108
C=O (ester)-~162

Note: These are approximate values, and actual shifts may vary slightly. The assignments are based on general knowledge of pyrazolo[1,5-a]pyrimidine systems and substituent effects.[8][11]

Key Interpretive Points for NMR:

  • 1H NMR: The spectrum should clearly show the characteristic signals for the ethyl group (a triplet and a quartet). The three aromatic protons on the heterocyclic core (H-2, H-5, and H-7) should appear as distinct singlets or doublets in the downfield region (typically >7 ppm). The coupling between H-5 and H-7 would confirm their adjacent positions.

  • 13C NMR: The spectrum will show signals for all nine carbon atoms. The carbonyl carbon of the ester group will be the most downfield signal (~162 ppm). The carbon atom attached to the bromine (C-6) will be shifted to a characteristic region (~108 ppm).

Mass Spectrometry Data

Expected Molecular Ion: The molecular formula for the intermediate is C9H8BrN3O2. The expected mass-to-charge ratio (m/z) for the molecular ion [M+H]+ can be calculated. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units.

  • [M+H]+ for 79Br: 270.0 m/z

  • [M+H]+ for 81Br: 272.0 m/z

A publication on a similar synthesis reported LC-MS data showing [M/Z] at 273.0 and 270.0, which aligns with the expected values for the protonated molecule containing the two bromine isotopes.[5]

Fragmentation Pattern: Under collision-induced dissociation (CID) in an MS/MS experiment, the pyrazolo[1,5-a]pyrimidine core is relatively stable. Common fragmentation pathways would likely involve the loss of the ethyl group or the entire ethoxycarbonyl substituent from the molecular ion.[10]

  • Loss of ethylene (C2H4): [M+H - 28]+

  • Loss of the ethoxy group (OC2H5): [M+H - 45]+

  • Loss of the entire ester group (COOC2H5): [M+H - 73]+

G cluster_workflow Analytical Characterization Workflow start Synthesized Intermediate (Crude Product) purification Purification (Recrystallization/ Chromatography) nmr NMR Analysis (¹H, ¹³C) ms MS Analysis (LC-MS, ESI+) data Spectral Data (δ, J, m/z) structure Structure Confirmation

Conclusion: A Validated Approach

The combination of NMR spectroscopy and mass spectrometry provides a robust and self-validating system for the structural confirmation of the key MK-1775 intermediate, 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate. The protocols outlined in this application note offer a reliable methodology for researchers to verify the identity and purity of this compound, ensuring the integrity of the synthetic pathway towards the final WEE1 inhibitor. Accurate characterization of intermediates is a cornerstone of efficient and reproducible drug development, enabling the confident progression of promising therapeutic candidates like MK-1775 from the laboratory to clinical applications.

References

Application Note: Strategic Use of 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one in the Synthesis of Potent Wee1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, a key heterocyclic intermediate, in the synthesis of clinical-grade Wee1 kinase inhibitors. Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, and its inhibition represents a promising therapeutic strategy in oncology, particularly for sensitizing p53-deficient cancer cells to DNA-damaging agents.[1][2][3] This document elucidates the mechanistic rationale for targeting Wee1, details the strategic importance of the pyrazolopyrimidinone scaffold, and provides a step-by-step protocol for the synthesis of Wee1 inhibitors, exemplified by the well-studied compound Adavosertib (AZD1775).[4][5] Methodologies for reaction setup, monitoring, purification, and characterization are described to guide researchers in drug development and medicinal chemistry.

Introduction: The Rationale for Wee1 Kinase Inhibition in Oncology

The cell cycle is a tightly regulated process with intrinsic checkpoints to ensure genomic integrity.[1] The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis, allowing time for repair.[2][3] The serine/threonine kinase Wee1 is the principal gatekeeper of this checkpoint.[3] It exerts its function by applying an inhibitory phosphate group to tyrosine 15 (Tyr15) of Cyclin-Dependent Kinase 1 (CDK1), a key component of the Mitosis-Promoting Factor (MPF).[6][7][8] This phosphorylation keeps the CDK1/cyclin B complex inactive, leading to G2 arrest.[1][8]

Many cancer cells, especially those with mutations in the tumor suppressor gene TP53, have a defective G1 checkpoint and thus become heavily reliant on the G2/M checkpoint for DNA repair and survival following genotoxic stress from chemotherapy or radiation.[2][9] By inhibiting Wee1, the G2/M checkpoint is abrogated, forcing these cancer cells to prematurely enter mitosis with damaged DNA. This lethal event, termed mitotic catastrophe, leads to selective cancer cell death.[4][9] Wee1 inhibitors, therefore, act as potent sensitizers to DNA-damaging therapies.[4][9]

The Pyrazolo[3,4-d]pyrimidin-3(2H)-one Scaffold

A significant class of potent and selective Wee1 inhibitors, including the clinical candidate Adavosertib (AZD1775), is built upon a pyrazolo[3,4-d]pyrimidin-3(2H)-one core.[5][10][11] This heterocyclic structure serves as an effective scaffold for ATP-competitive inhibitors, binding to the ATP pocket of the Wee1 kinase and preventing its catalytic activity.[5][11] The strategic functionalization of this core is crucial for achieving high potency and selectivity.

This compound: A Key Synthetic Intermediate

The compound this compound (CAS No: 955368-90-8) is a pivotal intermediate in the synthesis of Adavosertib and related analogs.[12][13][14] Its structure contains two key functional groups essential for the subsequent synthetic steps:

  • The Allyl Group (at N2): This group is a common feature in many pyrazolopyrimidinone-based Wee1 inhibitors and contributes to the overall binding affinity.[10]

  • The Methylthio Group (at C6): This group serves as a versatile leaving group, enabling nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various amine-containing side chains, which are critical for modulating the compound's potency, selectivity, and pharmacokinetic properties.[15]

The following sections provide a detailed protocol for utilizing this intermediate in the synthesis of a potent Wee1 inhibitor.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the G2/M checkpoint regulation by Wee1 and the disruptive effect of a Wee1 inhibitor.

Wee1_Pathway cluster_normal Normal Cell Response to DNA Damage cluster_inhibited Pathway with Wee1 Inhibition DNA_Damage DNA Damage (e.g., Chemotherapy) ATR ATR Kinase DNA_Damage->ATR activates Wee1_Inhibitor Wee1 Inhibitor (e.g., Adavosertib) CHK1 CHK1 Kinase ATR->CHK1 activates Wee1 Wee1 Kinase (Active) CHK1->Wee1 activates CDK1_active CDK1/Cyclin B (Active) Wee1->CDK1_active phosphorylates (Tyr15) Mitotic_Catastrophe Mitotic Catastrophe (Cell Death) CDK1_inactive CDK1/Cyclin B (Inactive) G2_Arrest G2 Checkpoint Arrest (DNA Repair) CDK1_inactive->G2_Arrest Mitosis Entry into Mitosis CDK1_active->Mitosis Wee1_Inhibitor->Wee1 inhibits

Caption: Wee1 signaling pathway at the G2/M checkpoint and its inhibition.

Experimental Protocol: Synthesis of Adavosertib

This protocol describes a representative synthesis of Adavosertib (AZD1775) from the key intermediate, this compound. This involves two main steps: an SNAr reaction followed by a Suzuki coupling.

Materials and Reagents
ReagentCAS NumberSupplierPurityNotes
This compound955368-90-8Various>97%The key starting intermediate.
4-(4-Methylpiperazin-1-yl)aniline17772-55-9Sigma-Aldrich>98%Nucleophile for SNAr reaction.
1-(6-bromopyridin-2-yl)propan-2-ol955365-79-4Various>97%Coupling partner for Suzuki reaction.
Bis(pinacolato)diboron73183-34-3Sigma-Aldrich>99%For boronic ester formation.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)72287-26-4Sigma-Aldrich>98%Catalyst for Suzuki coupling.
Potassium Acetate (KOAc)127-08-2Sigma-Aldrich>99%Base for borylation.
Sodium tert-butoxide (NaOtBu)865-48-5Sigma-Aldrich>97%Base for Suzuki coupling.
Toluene108-88-3Sigma-AldrichAnhydrousReaction solvent.
1,4-Dioxane123-91-1Sigma-AldrichAnhydrousReaction solvent.
N,N-Dimethylformamide (DMF)68-12-2Sigma-AldrichAnhydrousReaction solvent.
Ethyl Acetate (EtOAc)141-78-6Fisher ScientificACS GradeFor extraction and chromatography.
Hexanes110-54-3Fisher ScientificACS GradeFor chromatography.
Saturated aq. Sodium Bicarbonate (NaHCO3)---For work-up.
Brine---For work-up.
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6Fisher Scientific-Drying agent.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • NMR Spectrometer, Mass Spectrometer (for characterization)

Synthetic Workflow Diagram

Synthesis_Workflow Start_Mat 2-Allyl-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidin-3(2H)-one Step1 Step 1: S(N)Ar Reaction (Nucleophilic Substitution) Start_Mat->Step1 Reagent1 4-(4-Methylpiperazin-1-yl)aniline + Base (e.g., NaOtBu) Reagent1->Step1 Intermediate1 Intermediate A: 6-((4-(4-methylpiperazin-1-yl)phenyl)amino) -2-allyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (Pd-catalyzed C-N bond formation) Intermediate1->Step2 Reagent2 1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) pyridin-2-yl)propan-2-ol (Boronic Ester) Reagent2->Step2 Purification Work-up & Purification Step2->Purification Final_Product Final Product: Adavosertib (AZD1775) Purification->Final_Product

Caption: High-level workflow for the synthesis of Adavosertib.

Step-by-Step Procedure

Step 1: Synthesis of 6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-allyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (Intermediate A)

  • To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq), 4-(4-methylpiperazin-1-yl)aniline (1.1 eq), and anhydrous toluene.

  • Add sodium tert-butoxide (NaOtBu) (1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours.

    • Causality: The high temperature is necessary to overcome the activation energy for the SNAr reaction, where the aniline nitrogen displaces the methylthio group. NaOtBu acts as a strong, non-nucleophilic base to facilitate the reaction.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting material indicates completion.

  • Cool the reaction mixture to room temperature and quench carefully by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford Intermediate A as a solid.

Step 2: Synthesis of Adavosertib (Final Product)

Note: This step requires the boronic ester of the pyridine partner, which can be prepared in a separate step from 1-(6-bromopyridin-2-yl)propan-2-ol, bis(pinacolato)diboron, Pd(dppf)Cl2, and KOAc in dioxane.

  • To a dry round-bottom flask under an inert nitrogen atmosphere, add Intermediate A (1.0 eq), the pre-formed pyridine boronic ester (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and sodium tert-butoxide (2.0 eq).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

    • Causality: This is a Suzuki coupling reaction, a palladium-catalyzed cross-coupling that forms a C-N bond between the pyrazole nitrogen of Intermediate A and the pyridine ring of the boronic ester. The inert atmosphere is critical to prevent the degradation of the palladium catalyst.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aq. NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final product by flash column chromatography on silica gel (using an appropriate solvent system, e.g., a gradient of ethyl acetate in hexanes followed by methanol in dichloromethane) to yield Adavosertib as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • 1H and 13C NMR: To confirm the chemical structure and absence of major impurities.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

  • HPLC: To determine the purity of the final compound, which should typically be >98% for biological assays.[16]

Safety and Handling

  • This compound: The chemical, physical, and toxicological properties have not been thoroughly investigated. It should be handled with care.[17] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[17] Handle in a well-ventilated area or a chemical fume hood.[18]

  • Solvents: Toluene, dioxane, and DMF are hazardous. Handle them in a fume hood and avoid inhalation and skin contact.

  • Reagents: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Palladium catalysts are toxic and should be handled with care.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.[18][19] Dispose of chemical waste according to institutional guidelines.

Conclusion

This compound is a highly valuable and versatile intermediate for the construction of pyrazolopyrimidinone-based Wee1 kinase inhibitors. The protocol detailed herein provides a reliable pathway for the synthesis of Adavosertib, a clinically relevant anticancer agent. The strategic use of the methylthio group as a leaving moiety for SNAr reactions is a cornerstone of this synthetic route, enabling the modular assembly of complex, biologically active molecules. This guide serves as a practical resource for researchers engaged in the discovery and development of novel targeted cancer therapies.

References

Use of pyrazolo[3,4-d]pyrimidines in kinase inhibitor library synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Use of Pyrazolo[3,4-d]pyrimidines in Kinase Inhibitor Library Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine nucleus is a heterocyclic ring system that has garnered significant attention in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its structural resemblance to adenine, a key component of adenosine triphosphate (ATP), allows it to act as a bioisostere and effectively compete with ATP for binding to the kinase active site.[2][3][4] This mimicry of hinge region binding interactions is a fundamental reason for its prevalence and success as a "privileged scaffold" in kinase inhibitor design.[2][3] The versatility of this scaffold has led to the development of numerous pharmacologically active compounds with applications as anticancer, anti-inflammatory, and antiviral agents.[1][5]

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] Consequently, kinase inhibition has emerged as a major strategy in modern drug discovery.[7] The pyrazolo[3,4-d]pyrimidine core is found in several clinically approved and investigational drugs, demonstrating its therapeutic potential.[4][6] The amenability of this scaffold to chemical modification at multiple positions allows for the generation of large, diverse libraries of compounds, which is crucial for identifying potent and selective kinase inhibitors.[8]

This guide provides a comprehensive overview of the strategic use of the pyrazolo[3,4-d]pyrimidine scaffold in the synthesis of kinase inhibitor libraries. It will cover the rationale behind library design, detailed synthetic protocols, and methodologies for screening and hit validation.

Strategic Design of Pyrazolo[3,4-d]pyrimidine-Based Libraries

The successful development of a kinase inhibitor library hinges on a well-conceived design strategy that maximizes chemical diversity while maintaining drug-like properties. For the pyrazolo[3,4-d]pyrimidine scaffold, diversification is typically focused on several key positions that influence potency, selectivity, and pharmacokinetic properties.

Key Diversification Points:

  • N1-Position: Substitution at the N1 position of the pyrazole ring can significantly impact inhibitor potency and selectivity. Modifications at this position often explore interactions with the solvent-exposed region of the kinase active site.

  • C3-Position: The C3 position offers another vector for diversification, often projecting into a hydrophobic pocket of the kinase. A variety of substituents, from small alkyl groups to larger aromatic moieties, can be introduced to probe this space.[2]

  • C4-Position: The C4-amino group is a critical hinge-binding element. While the amine itself is often conserved, the substituent attached to it can be varied to optimize interactions and modulate physical properties.[9]

  • C6-Position: The C6 position can be modified to influence selectivity and solubility. Introduction of different functional groups at this position can help to fine-tune the overall properties of the inhibitor.[8]

Library Design Philosophy:

A common approach is "diversity-oriented synthesis," where a common core intermediate is elaborated with a wide range of building blocks at the key diversification points. This strategy allows for the rapid generation of a large number of analogs for screening. Another approach is "structure-based design," where computational modeling and known structure-activity relationships (SAR) guide the selection of substituents to enhance binding affinity and selectivity for a specific kinase target.[6]

Logical Flow of Library Synthesis

Library_Synthesis_Flow A Pyrazolo[3,4-d]pyrimidine Core Synthesis B Key Intermediate (e.g., 4-chloro derivative) A->B Functionalization C Parallel Synthesis/ Diversification B->C Reaction with Building Blocks (R1, R2, etc.) D Library of Final Compounds C->D Compound Collection E Purification & Characterization D->E Quality Control F Screening & Hit Validation E->F Biological Assay

Caption: Workflow for pyrazolo[3,4-d]pyrimidine library synthesis.

Synthetic Protocols for Library Construction

The synthesis of a pyrazolo[3,4-d]pyrimidine library typically begins with the construction of a versatile core structure, which is then elaborated in a parallel fashion. A common and efficient strategy involves the preparation of a 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate.[10] This intermediate is highly reactive towards nucleophilic substitution, allowing for the introduction of a wide variety of amines at the C4 position.

Protocol 1: Synthesis of a 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Intermediate

This protocol describes a general method for preparing a key intermediate for library synthesis.

Materials:

  • 5-Amino-1H-pyrazole-4-carbonitrile

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents (e.g., ethyl acetate, hexanes)

Procedure:

  • Step 1: Cyclization to form the 4-hydroxy-pyrazolo[3,4-d]pyrimidine.

    • In a round-bottom flask, combine 5-amino-1H-pyrazole-4-carbonitrile (1 equivalent) with an excess of formamide.

    • Heat the mixture to reflux (typically 180-200 °C) for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with water and then a small amount of cold ethanol.

    • Dry the resulting 1H-pyrazolo[3,4-d]pyrimidin-4-ol under vacuum.

  • Step 2: Chlorination to the 4-chloro derivative.

    • Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • In a dry round-bottom flask, suspend the 1H-pyrazolo[3,4-d]pyrimidin-4-ol (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

    • Add a catalytic amount of N,N-dimethylaniline.

    • Heat the mixture to reflux (around 110 °C) for 2-6 hours. The reaction should become a clear solution.

    • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

    • The crude 4-chloro-1H-pyrazolo[3,4-d]pyrimidine can be purified by recrystallization or silica gel chromatography if necessary.

Protocol 2: Parallel Amination for Library Diversification

This protocol outlines a method for the parallel synthesis of a library of 4-amino-pyrazolo[3,4-d]pyrimidine derivatives.

Materials:

  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate

  • A library of primary or secondary amines

  • DIPEA (N,N-Diisopropylethylamine) or another suitable base

  • Solvent (e.g., ethanol, isopropanol, or DMF)

  • 96-well reaction block or individual reaction vials

  • Shaker/orbital mixer

  • Automated liquid handler (optional)

  • LC-MS for reaction monitoring and product analysis

Procedure:

  • Reaction Setup:

    • In each well of a 96-well reaction block or in individual vials, add a solution of the 4-chloro-1H-pyrazolo[3,a-d]pyrimidine intermediate (1 equivalent) in the chosen solvent.

    • To each well, add a solution of a unique amine from the library (1.1-1.5 equivalents).

    • Add a base such as DIPEA (2-3 equivalents) to each well to scavenge the HCl generated during the reaction.

  • Reaction:

    • Seal the reaction block or vials and heat to a temperature between 80 °C and 120 °C. The optimal temperature and reaction time will depend on the reactivity of the amine and should be determined empirically (typically 4-24 hours).

    • Agitate the reaction mixture during heating.

  • Work-up and Purification:

    • After the reaction is complete, cool the reaction block to room temperature.

    • The work-up procedure can be automated. A common method is to evaporate the solvent, then perform a liquid-liquid extraction or a solid-phase extraction (SPE) to remove excess reagents and byproducts.

    • The final compounds can be purified by preparative HPLC or other high-throughput purification techniques.

  • Analysis and Storage:

    • Confirm the identity and purity of each compound in the library using LC-MS.

    • Store the compounds in an appropriate format (e.g., dissolved in DMSO in 96-well plates) for subsequent biological screening.

Kinase Inhibition Screening and Data Analysis

Once the pyrazolo[3,4-d]pyrimidine library is synthesized and characterized, the next step is to screen it for inhibitory activity against the target kinase(s).

Common Screening Assays:

  • Biochemical Assays: These assays measure the direct inhibition of the purified kinase enzyme. Common formats include:

    • Radiometric assays: Measure the incorporation of ³²P or ³³P from ATP into a substrate.

    • Fluorescence-based assays: Utilize fluorescently labeled substrates or antibodies to detect phosphorylation. Examples include LanthaScreen® and HTRF®.

    • Luminescence-based assays: Measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

  • Cell-based Assays: These assays assess the effect of the inhibitors on kinase activity within a cellular context. This can be measured by:

    • Western blotting: Detecting the phosphorylation status of a downstream substrate of the target kinase.

    • Cell viability/proliferation assays: Measuring the antiproliferative effect of the inhibitors on cancer cell lines that are dependent on the target kinase.[11][12]

Data Presentation and Analysis:

The results of the primary screen are typically expressed as percent inhibition at a single concentration. Hits are then selected for further characterization, which involves determining the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Compound ID Scaffold R¹ Substituent R⁴ Substituent Kinase IC₅₀ (nM) Cell Viability IC₅₀ (µM)
Example-01 Pyrazolo[3,4-d]pyrimidine-H4-phenoxyaniline150.5
Example-02 Pyrazolo[3,4-d]pyrimidine-CH₃3-chloro-4-fluoroaniline2502.1
Example-03 Pyrazolo[3,4-d]pyrimidine-c-propyl(piperidin-4-yl)methanamine80.2

Signaling Pathway Inhibition Example

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->RTK

Caption: Inhibition of a typical kinase signaling pathway.

Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold remains a cornerstone in the development of kinase inhibitors.[7] Its favorable drug-like properties and synthetic tractability make it an ideal starting point for the construction of diverse chemical libraries. The protocols and strategies outlined in this guide provide a framework for the rational design, synthesis, and evaluation of novel pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

Future innovations in this field will likely involve the exploration of new chemical space through the development of novel synthetic methodologies, the use of computational tools for more predictive library design, and the application of these libraries to a broader range of kinase targets, including those involved in diseases beyond cancer. The continued investigation of this privileged scaffold promises to yield the next generation of targeted therapeutics.

References

Troubleshooting & Optimization

Side reactions in the synthesis of MK-1775 from its intermediate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Side Reactions in the Final Synthetic Step of MK-1775.

Welcome to the technical support center for the synthesis of MK-1775 (Adavosertib). As Senior Application Scientists with extensive experience in synthetic and medicinal chemistry, we have designed this guide to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) related to the critical final step in the synthesis of this potent Wee1 kinase inhibitor. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common side reactions, thereby improving your yield, purity, and overall success.

I. Understanding the Final Synthetic Step: A Mechanistic Overview

The final step in the synthesis of MK-1775, with the chemical name 2-allyl-1-[6-(1-hydroxy-1-methylethyl)pyridin-2-yl]-6-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one, typically involves a cross-coupling reaction. This reaction joins the advanced pyrazolopyrimidine core with the N-(4-methylpiperazin-1-yl)aniline side chain. The most common methods employed for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination or the Copper-catalyzed Ullmann condensation.

Both reactions, while powerful, are susceptible to specific side reactions that can lead to a range of impurities, complicating purification and potentially impacting the biological activity of the final compound. Understanding the underlying mechanisms of these side reactions is the first step toward effective troubleshooting.

II. Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues that arise during the final coupling step of MK-1775 synthesis.

Q1: My reaction has stalled, and I see a significant amount of unreacted starting materials. What are the likely causes?

A1: Reaction stalling is a frequent issue in cross-coupling reactions and can be attributed to several factors:

  • Catalyst Deactivation: The Palladium or Copper catalyst is sensitive to air and moisture. Inadequate inert atmosphere (e.g., nitrogen or argon) can lead to catalyst oxidation and deactivation. Additionally, certain functional groups on your starting materials or impurities in your solvents can poison the catalyst.

  • Insufficient Base: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine and regenerating the active catalyst. An insufficient amount of base, or a base that is not strong enough, can halt the reaction.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low may not provide sufficient energy to overcome the activation barrier of the reaction.

  • Poor Ligand Choice (for Buchwald-Hartwig): The choice of phosphine ligand is critical for the stability and activity of the Palladium catalyst. An inappropriate ligand for the specific substrates can lead to a stalled reaction.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the dehalogenation of my pyrazolopyrimidine starting material. How can I prevent this?

A2: Dehalogenation is a common side reaction in Buchwald-Hartwig amination. It occurs when the aryl halide substrate is reduced, replacing the halogen with a hydrogen atom. This is often caused by:

  • β-Hydride Elimination: If the phosphine ligand is not bulky enough, it can allow for β-hydride elimination from the palladium-amido complex, leading to the formation of an imine and a palladium-hydride species which can then reduce the aryl halide.

  • Excess Base or Protic Impurities: Certain bases, especially in the presence of protic impurities (like water), can promote the reduction of the Pd(II) intermediate, leading to the formation of a Pd(0) species and a hydride that can cause dehalogenation.

Q3: My final product is contaminated with a regioisomer. Where is this likely coming from?

A3: The formation of regioisomers in the synthesis of MK-1775 most likely originates from the N-alkylation steps during the construction of the pyrazolopyrimidine core, specifically the introduction of the allyl and the substituted pyridine groups. The pyrazole ring has two nitrogen atoms that can be alkylated, and controlling the regioselectivity can be challenging. Factors influencing regioselectivity include:

  • Steric Hindrance: Bulky substituents on the pyrazole ring can direct alkylation to the less sterically hindered nitrogen.

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 alkylation products.

Q4: I am having difficulty removing the phosphine oxide byproduct from my final product after a Buchwald-Hartwig reaction. What are some effective purification strategies?

A4: Triphenylphosphine oxide and other phosphine oxides can be notoriously difficult to remove by standard silica gel chromatography due to their polarity. Here are a few strategies:

  • Alternative Chromatography: Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.

  • Solvent Trituration/Recrystallization: Carefully selecting a solvent system where your product is soluble but the phosphine oxide is not can allow for its removal by filtration.

  • Chemical Scavenging: There are commercially available scavengers that can selectively bind to phosphine oxides, allowing for their removal by filtration.

  • Use of Electron-Rich Ligands: Employing more electron-rich and sterically hindered phosphine ligands can sometimes lead to cleaner reactions with less phosphine oxide formation.

III. Troubleshooting Guide: A Problem-Solution Approach

This section provides a systematic guide to troubleshooting common side reactions encountered during the synthesis of MK-1775 from its intermediate.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of MK-1775 1. Catalyst deactivation (oxidation, poisoning).2. Inefficient ligand (for Buchwald-Hartwig).3. Suboptimal base or temperature.4. Poor quality of starting materials or solvents.1. Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox to maintain an oxygen- and moisture-free environment.2. Ligand Screening: For Buchwald-Hartwig, screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, DavePhos).3. Optimize Base and Temperature: Screen different bases (e.g., NaOtBu, K2CO3, Cs2CO3) and perform a temperature optimization study.4. Purify Starting Materials: Ensure the purity of the pyrazolopyrimidine intermediate and the aniline. Use anhydrous solvents.
Formation of Dehalogenated Byproduct 1. β-Hydride elimination from the Pd-amido complex.2. Presence of reducing agents or protic impurities.1. Use Bulky Ligands: Employ sterically hindered phosphine ligands to disfavor β-hydride elimination.2. Control Stoichiometry: Use a slight excess of the amine coupling partner.3. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.
Presence of Regioisomeric Impurities 1. Lack of regioselectivity during the N-alkylation of the pyrazole core.1. Modify Synthetic Route: If possible, introduce substituents that sterically or electronically direct the alkylation to the desired nitrogen.2. Optimize Alkylation Conditions: Screen different bases (e.g., NaH, K2CO3), solvents (e.g., DMF, THF, ACN), and temperatures.3. Chromatographic Separation: Develop a robust chromatographic method to separate the regioisomers. This may require extensive screening of solvent systems and stationary phases.
Formation of Homocoupled Byproducts 1. Reductive elimination from two catalyst-substrate complexes (common in Ullmann reactions).1. Use Ligands: For Ullmann reactions, the use of ligands such as phenanthroline or N,N'-dimethylethylenediamine can suppress homocoupling.2. Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

IV. Visualizing the Reaction Pathways and Side Reactions

To provide a clearer understanding of the chemical transformations, the following diagrams illustrate the desired reaction pathway and the key side reactions.

Main Reaction Pathway: Buchwald-Hartwig Amination

cluster_main Desired Reaction Pathway Start Pyrazolopyrimidine-X + Aniline OA Oxidative Addition Start->OA Pd(0) Pd(0) Catalyst Pd(0)->OA Pd(II)_complex Pd(II)-Aryl Complex OA->Pd(II)_complex Amine_Coord Amine Coordination Pd(II)_complex->Amine_Coord Deprotonation Deprotonation (Base) Amine_Coord->Deprotonation Pd(II)_Amido Pd(II)-Amido Complex Deprotonation->Pd(II)_Amido RE Reductive Elimination Pd(II)_Amido->RE RE->Pd(0) Catalyst Regeneration MK1775 MK-1775 RE->MK1775

Caption: Catalytic cycle of the Buchwald-Hartwig amination for MK-1775 synthesis.

Common Side Reactions

cluster_side Potential Side Reactions cluster_source Source of Impurities Pd(II)_Amido Pd(II)-Amido Complex Beta_Hydride β-Hydride Elimination Pd(II)_Amido->Beta_Hydride Dehalogenation Dehalogenated Pyrazolopyrimidine Beta_Hydride->Dehalogenation Homocoupling Homocoupling (Ullmann) Unreacted_SM Unreacted Starting Materials N_Alkylation N-Alkylation of Pyrazole Core Regioisomers Regioisomeric Impurities N_Alkylation->Regioisomers

Caption: Key side reactions and sources of impurities in MK-1775 synthesis.

V. Experimental Protocols for Impurity Analysis

Accurate identification and quantification of impurities are critical for process optimization and quality control.

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment

A robust HPLC-UV method is essential for monitoring reaction progress and determining the purity of the final product.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.

    • Initial conditions: 95% aqueous phase.

    • Gradient: Linearly increase the organic phase to 95% over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both MK-1775 and potential impurities have significant absorbance (e.g., 254 nm and 320 nm).

  • Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., DMSO or acetonitrile) to a concentration of approximately 1 mg/mL.

This method should be validated for linearity, accuracy, precision, and limit of detection for known impurities.

VI. Concluding Remarks

The synthesis of complex molecules like MK-1775 invariably presents challenges. However, a thorough understanding of the reaction mechanism and potential side reactions can empower researchers to overcome these hurdles. This guide provides a framework for troubleshooting common issues encountered in the final synthetic step of MK-1775. By systematically addressing problems related to catalyst activity, reaction conditions, and substrate reactivity, you can significantly improve the efficiency and robustness of your synthesis. We encourage you to use this guide as a starting point and to adapt these strategies to your specific experimental setup.

Technical Support Center: Byproduct Identification in 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. This guide is designed to provide expert advice, troubleshooting protocols, and answers to frequently asked questions to assist you in navigating the complexities of this synthesis, with a particular focus on the identification and management of common byproducts. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested solutions to ensure the integrity and success of your research.

I. Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound resulted in a mixture of products with very similar TLC retention factors. What is the most probable byproduct?

A: The most likely byproduct in the N-allylation of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is the isomeric N1-allylated product, 1-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. The pyrazolo[3,4-d]pyrimidine core has two potentially reactive nitrogen atoms in the pyrazole ring (N1 and N2), and alkylation can occur at either site, leading to the formation of regioisomers.

Q2: What are the primary factors that influence the ratio of N1 to N2 allylation?

A: The regioselectivity of the N-alkylation is a delicate balance of several factors:

  • Steric Hindrance: The substituents on the pyrazole ring can sterically hinder the approach of the alkylating agent to one of the nitrogen atoms.

  • Reaction Conditions: The choice of base and solvent system is critical. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) often favors the formation of the N2-alkylated product. Conversely, conditions employing potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) might alter the isomer ratio.

  • Nature of the Alkylating Agent: The reactivity and steric bulk of the allyl halide can also influence the site of attack.

Q3: I have obtained a clean mass spectrum with a peak corresponding to the correct molecular weight, but my NMR spectrum looks complex. Could I still have a mixture of isomers?

A: Yes. Since the N1 and N2 allylated isomers have the same molecular formula (C9H10N4OS) and therefore the same molecular weight (222.27 g/mol )[1], mass spectrometry alone cannot distinguish between them. The complexity in your NMR spectrum is a strong indicator of the presence of both isomers.

II. Troubleshooting Guides: Byproduct Identification and Characterization

This section provides detailed protocols for identifying and differentiating between the desired N2-allyl product and the N1-allyl byproduct.

Guide 1: Distinguishing Isomers Using ¹H and ¹³C NMR Spectroscopy

The chemical environment of the allyl group and the pyrazolo[3,4-d]pyrimidine core will be subtly different in the two isomers, leading to distinct chemical shifts in their NMR spectra.

Predicted ¹H NMR Spectral Differences:

ProtonExpected Chemical Shift Range (ppm) - N2-Allyl Isomer (Desired Product)Expected Chemical Shift Range (ppm) - N1-Allyl Isomer (Byproduct)Rationale
Allyl-CH₂ ~4.5 - 4.8~4.8 - 5.1The N1-position is generally more electron-withdrawing, leading to a downfield shift of the adjacent methylene protons.
Allyl-CH ~5.8 - 6.1~5.9 - 6.2Similar trend to the methylene protons.
Allyl-CH₂ (terminal) ~5.2 - 5.4~5.3 - 5.5Less pronounced difference but may be observable.
SCH₃ ~2.5 - 2.7~2.6 - 2.8The electronic environment of the pyrimidine ring is influenced by the position of the allyl group.
NH (if observable) May not be present or may be broadMay not be present or may be broadThe proton on the pyrazole nitrogen is replaced by the allyl group in both isomers. The pyrimidinone NH may be observable.

Predicted ¹³C NMR Spectral Differences:

CarbonExpected Chemical Shift Range (ppm) - N2-Allyl Isomer (Desired Product)Expected Chemical Shift Range (ppm) - N1-Allyl Isomer (Byproduct)Rationale
Allyl-CH₂ ~45 - 50~50 - 55Consistent with the deshielding effect observed in the ¹H NMR.
C3a ~135 - 140~140 - 145The carbon at the junction of the two rings will experience a different electronic environment.
C7a ~150 - 155~155 - 160Similar to C3a, the position of the allyl group will influence the chemical shift of this carbon.
Experimental Protocol: 2D NMR for Unambiguous Isomer Identification

For a definitive structural assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a purified sample of the product mixture in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of 10-20 mg/mL.

  • Acquire ¹H NMR: Obtain a standard high-resolution ¹H NMR spectrum to identify all proton signals.

  • Acquire ¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum to identify all carbon signals.

  • Acquire HSQC Spectrum: This experiment will show correlations between protons and the carbons to which they are directly attached. This is useful for assigning the signals of the allyl group and the methylthio group.

  • Acquire HMBC Spectrum: This is the key experiment for differentiating the isomers. It reveals correlations between protons and carbons that are 2-3 bonds away.

    • For the N2-Allyl Isomer: Look for a correlation between the allyl methylene protons (~4.5-4.8 ppm) and the C3 carbon of the pyrazole ring.

    • For the N1-Allyl Isomer: Look for correlations between the allyl methylene protons (~4.8-5.1 ppm) and both the C7a and C5 carbons of the pyrimidine ring.

Visualization of Key HMBC Correlations:

G cluster_N2 N2-Allyl Isomer (Desired) cluster_N1 N1-Allyl Isomer (Byproduct) N2_structure N2_structure Allyl-CH2_N2 Allyl-CH₂ Protons C3_N2 C3 Allyl-CH2_N2->C3_N2 ³J correlation N1_structure N1_structure Allyl-CH2_N1 Allyl-CH₂ Protons C7a_N1 C7a Allyl-CH2_N1->C7a_N1 ³J correlation C5_N1 C5 Allyl-CH2_N1->C5_N1 ³J correlation

Caption: Key HMBC correlations for distinguishing N1 and N2 isomers.

Guide 2: Mass Spectrometry Fragmentation Analysis

While EI-MS cannot distinguish between the isomers based on their molecular ion peak, analysis of the fragmentation patterns may provide clues. The stability of the resulting fragments can differ between the two isomers.

Expected Fragmentation Pathways:

  • Common Fragments: Both isomers are expected to show loss of the allyl group (M-41) and subsequent fragmentation of the pyrazolo[3,4-d]pyrimidine core.

  • Differentiating Fragments: The fragmentation pattern of the heterocyclic core might differ slightly due to the different points of attachment of the allyl group, leading to variations in the relative intensities of certain fragment ions. However, this method is less definitive than 2D NMR.

III. Synthetic Pathway and Byproduct Formation

The synthesis of this compound typically proceeds via the N-alkylation of the 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one precursor. The formation of the N1-allyl isomer is a competing reaction.

G Start 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one + Allyl Bromide Conditions Base (e.g., NaH) Solvent (e.g., THF) Start->Conditions Product 2-Allyl-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidin-3(2H)-one (Desired Product) Conditions->Product Major Pathway Byproduct 1-Allyl-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidin-3(2H)-one (Byproduct) Conditions->Byproduct Minor Pathway

Caption: Synthetic pathway and potential for byproduct formation.

IV. References

  • BenchChem. (2025). Technical Support Center: Development of Pyrazolo[3,4-d]pyrimidine-Based Therapies. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of constitutional isomer pyrazolo[3,4-d]pyrimidine and pyrazolotriazine derivatives. Retrieved from --INVALID-LINK--

  • Vibrant Pharma Inc. (n.d.). 2-Allyl-6-(methylthio)-1H-Pyrazolo[3,4,-d]pyrimidin-3(2H)-one. Retrieved from --INVALID-LINK--

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, October 27). Heteronuclear single quantum coherence spectroscopy. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from --INVALID-LINK--

References

Technical Support Center: 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound. Our goal is to equip you with the knowledge to anticipate and address potential stability issues, ensuring the integrity and reproducibility of your experiments.

I. Introduction to the Stability Profile of this compound

This compound is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which is a "privileged scaffold" in medicinal chemistry due to its structural similarity to purine bases.[1] This class of compounds is known for its diverse biological activities, including kinase inhibition.[2][3] However, like many complex organic molecules, its stability can be influenced by various experimental conditions. This guide will delve into the potential stability challenges associated with its key structural features: the pyrazolopyrimidinone core, the allyl group, and the methylthio substituent.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[4][5] The pyrazolo[3,4-d]pyrimidine core, the allyl group, and the methylthio group are all susceptible to degradation under certain conditions.

Q2: I'm observing inconsistent results in my biological assays. Could this be related to compound instability?

A2: Yes, inconsistent results are a common sign of compound degradation. If the concentration of the active compound decreases over the course of an experiment, it can lead to variability in your data. It is crucial to ensure the stability of your compound under your specific assay conditions.

Q3: What are the optimal storage conditions for this compound?

A3: There is some discrepancy in publicly available data, with some sources suggesting room temperature and others -20°C. Given the potential for degradation, it is highly recommended to store the solid compound at -20°C or lower, protected from light and moisture. Stock solutions in anhydrous DMSO should be stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.

Q4: My compound has low aqueous solubility. How can I improve this without compromising its stability?

A4: Low aqueous solubility is a known issue for many pyrazolo[3,4-d]pyrimidine derivatives.[6][7] While co-solvents like DMSO are commonly used for in vitro studies, it's essential to keep the final concentration below 1% to avoid solvent-induced artifacts.[8] For in vivo applications, formulation strategies such as the use of polymers or conversion to a more soluble prodrug may be necessary.[6]

III. Troubleshooting Guides

This section provides detailed troubleshooting for common stability-related issues you may encounter during your experiments.

Issue 1: Compound Degradation in Aqueous Buffers

Symptom: Loss of compound potency over time in cell culture media or aqueous buffers, leading to inconsistent assay results.

Potential Causes & Troubleshooting Steps:

  • Hydrolysis: The pyrazolopyrimidinone core can be susceptible to hydrolysis, especially at non-neutral pH.

    • Action: Determine the optimal pH range for your compound's stability by conducting a pH stability study. Maintain the pH of your experimental solutions using appropriate buffers.

  • Oxidation: The methylthio group is susceptible to oxidation to the corresponding sulfoxide or sulfone, which can alter the compound's biological activity. The allylic position is also prone to oxidation.

    • Action: Deoxygenate your buffers by sparging with an inert gas like nitrogen or argon. Consider the addition of antioxidants if compatible with your assay.

  • Reaction with Media Components: Components in complex media, such as thiols (e.g., from serum), can potentially react with the compound.

    • Action: Assess the stability of your compound in the specific cell culture medium you are using over the time course of your experiment.

Protocol 1: Assessing Compound Stability in Aqueous Buffers by HPLC

This protocol outlines a method to evaluate the stability of this compound in different aqueous solutions.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in a series of buffers with varying pH (e.g., pH 3, 5, 7.4, and 9).

  • Incubation: Incubate the test solutions at a relevant temperature (e.g., room temperature or 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each test solution.

  • HPLC Analysis: Immediately analyze the aliquots using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradants.[9][10][11]

  • Data Analysis: Plot the percentage of the parent compound remaining against time for each pH condition to determine the degradation kinetics.

Issue 2: Inconsistent IC50/EC50 Values

Symptom: High variability in potency measurements across different experiments.

Potential Causes & Troubleshooting Steps:

  • Stock Solution Degradation: The compound may be degrading in your DMSO stock solution.

    • Action: Prepare fresh stock solutions for each experiment. If storing stock solutions, aliquot into small, single-use volumes and store at -80°C. Visually inspect for any precipitation before use.

  • Adsorption to Labware: The compound may be adsorbing to the surface of plasticware, leading to a lower effective concentration.

    • Action: Use low-adhesion microplates and polypropylene tubes. Include a pre-incubation step with the compound in the assay plates to saturate non-specific binding sites.

  • Photodegradation: Exposure to light, especially UV, can cause degradation of the pyrimidine ring.[12]

    • Action: Protect your compound and solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize light exposure during experimental procedures.

Table 1: Summary of Potential Stability Issues and Mitigation Strategies

Potential Issue Structural Moiety Involved Triggering Condition Recommended Mitigation Strategy
HydrolysisPyrazolopyrimidinone CoreAcidic or basic pHMaintain neutral pH with buffers.
OxidationMethylthio Group, Allyl GroupPresence of oxygen, reactive oxygen speciesDeoxygenate solutions, use antioxidants.
PhotodegradationPyrimidine RingExposure to UV or visible lightProtect from light using amber vials or foil.
Low Aqueous SolubilityEntire MoleculeDilution in aqueous mediaUse co-solvents (e.g., DMSO <1%), consider formulation strategies.[6][8]
AdsorptionEntire MoleculeInteraction with plastic surfacesUse low-adhesion labware.

IV. Mechanistic Insights into Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for designing robust experiments.

Oxidation of the Methylthio Group

The sulfur atom in the methylthio group is susceptible to oxidation, forming a sulfoxide and then a sulfone. This oxidation can be mediated by reactive oxygen species (ROS) in cell culture or by atmospheric oxygen over time. The increased polarity of the sulfoxide and sulfone derivatives can alter the compound's solubility and its binding affinity to the target protein.[13]

Reactivity of the Allyl Group

The allyl group contains a double bond and an allylic position, both of which are sites of potential reactivity. The double bond can undergo addition reactions, and the allylic C-H bonds are weaker than typical sp3 C-H bonds, making them more susceptible to radical-mediated reactions.[14][15]

Hydrolysis of the Pyrazolopyrimidinone Core

The amide-like lactam functionality within the pyrazolo[3,4-d]pyrimidin-3(2H)-one core can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening and loss of biological activity.

Diagram 1: Potential Degradation Pathways

G Parent 2-Allyl-6-(methylthio)-1H-pyrazolo [3,4-d]pyrimidin-3(2H)-one Sulfoxide Sulfoxide Derivative Parent->Sulfoxide Oxidation Hydrolyzed Ring-Opened Product Parent->Hydrolyzed Hydrolysis (Acid/Base) Allyl_Oxidized Oxidized Allyl Derivative Parent->Allyl_Oxidized Oxidation Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation

Caption: Potential degradation pathways for the target compound.

V. Experimental Workflow for Stability Assessment

To proactively address stability concerns, it is recommended to perform a forced degradation study. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.[4][5][16]

Diagram 2: Forced Degradation Study Workflow

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidative Oxidative Stress (e.g., 3% H2O2) Oxidative->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photolytic Photolytic Stress (UV/Vis light) Photolytic->HPLC LCMS LC-MS/MS Analysis (Degradant Identification) HPLC->LCMS Pathway Identify Degradation Pathways LCMS->Pathway Method Validate Stability- Indicating Method Pathway->Method Storage Define Optimal Storage & Handling Conditions Method->Storage

Caption: Workflow for a forced degradation study.

VI. Conclusion

The stability of this compound is a critical factor for obtaining reliable and reproducible experimental data. By understanding the potential degradation pathways and implementing the troubleshooting and assessment strategies outlined in this guide, researchers can minimize stability-related issues and ensure the integrity of their scientific findings.

VII. References

  • Benchchem. Technical Support Center: Development of Pyrazolo[3,4-d]pyrimidine-Based Therapies. Available from: --INVALID-LINK--

  • Benchchem. The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring. Available from: --INVALID-LINK--

  • Wikipedia. Allyl group. Available from: --INVALID-LINK--

  • Schenone S, et al. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Med Chem Lett. 2013. Available from: --INVALID-LINK--

  • Taylor AM, et al. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. J Med Chem. 2018. Available from: --INVALID-LINK--

  • Chemistry LibreTexts. 10.4: Stability of the Allyl Radical - Resonance Revisited. 2024. Available from: --INVALID-LINK--

  • Ye J, et al. Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. J Am Chem Soc. 2018. Available from: --INVALID-LINK--

  • Boggara, M., et al. Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. 2025.

  • Choudhary A. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: --INVALID-LINK--

  • Singh R, et al. Forced degradation studies. MedCrave online. 2016. Available from: --INVALID-LINK--

  • Benchchem. Troubleshooting off-target effects of pyrimidine-based inhibitors. Available from: --INVALID-LINK--

  • An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. PubMed. Available from: --INVALID-LINK--

  • Allyl Ethers - Protecting Groups. Organic Chemistry Portal. Available from: --INVALID-LINK--

  • Bajaj, S., et al. Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. 2025.

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available from: --INVALID-LINK--

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Available from: --INVALID-LINK--

  • Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. PubMed. Available from: --INVALID-LINK--

  • Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Publishing. Available from: --INVALID-LINK--

  • addressing selectivity issues in the synthesis of pyrazole-based kinase inhibitors. Benchchem. Available from: --INVALID-LINK--

  • Technical Support Center: Development of Pyrazolo[3,4-d]pyrimidine-Based Therapies. Benchchem. Available from: --INVALID-LINK--

  • Synthesis of novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties and evaluation of their antifungal activity. ResearchGate. 2025.

  • Pyrazolo[3,4- d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. PubMed. Available from: --INVALID-LINK--

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. Available from: --INVALID-LINK--

  • Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation. Environmental Science: Water Research & Technology (RSC Publishing). Available from: --INVALID-LINK--

  • Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. MDPI. Available from: --INVALID-LINK--

  • Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed. Available from: --INVALID-LINK--

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. 2025.

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. 2020. Available from: --INVALID-LINK--

  • Stability Indicating Analytical Method Development, Validation. IOSRPHR. Available from: --INVALID-LINK--

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][8][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. 2022. Available from: --INVALID-LINK--

  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. Available from: --INVALID-LINK--

  • Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. NIH. Available from: --INVALID-LINK--

  • Chemical structure of the pyrazolopyrimidine derivatives used in this study. ResearchGate. Available from: --INVALID-LINK--

  • Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis. PubMed. 2020. Available from: --INVALID-LINK--

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. 2022. Available from: --INVALID-LINK--

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. MDPI. Available from: --INVALID-LINK--

  • Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society. 2025.

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. 2025.

  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed. Available from: --INVALID-LINK--

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available from: --INVALID-LINK--

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. 2025.

References

Technical Support Center: Recrystallization of Pyrazolo[3,4-d]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrazolo[3,4-d]pyrimidine intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis and purification of this critical heterocyclic scaffold. As a foundational core in numerous therapeutic agents, the purity of these intermediates is paramount to the success of subsequent synthetic steps and the ultimate biological activity of the final compounds.

This resource provides in-depth, field-proven insights into the nuances of recrystallization for this specific class of molecules. We will move beyond generic protocols to address the unique challenges presented by the physicochemical properties of pyrazolo[3,4-d]pyrimidines, offering a troubleshooting framework grounded in chemical principles.

Frequently Asked Questions (FAQs)

Here, we address the most common queries and challenges encountered during the recrystallization of pyrazolo[3,4-d]pyrimidine intermediates.

Q1: My pyrazolo[3,4-d]pyrimidine intermediate will not crystallize from solution after cooling. What are the primary causes and how can I induce crystallization?

A1: Failure to crystallize upon cooling is typically due to one of three reasons: the solution is not supersaturated, the chosen solvent is inappropriate, or nucleation is inhibited.

  • Solution Not Supersaturated: The concentration of your intermediate in the solvent may be too low. To address this, gently reheat the solution to evaporate a portion of the solvent, thereby increasing the concentration.[1] Allow the concentrated solution to cool slowly. If crystals still do not form, the solvent can be removed entirely by rotary evaporation, and you can restart the process with a smaller volume of solvent.[1]

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at reduced temperatures. An ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1] Experimentation with different solvents or solvent systems is often necessary.

  • Inhibited Nucleation: The process of crystal formation requires an initial nucleation event. If spontaneous nucleation does not occur, it can be induced through several methods:

    • Scratching: Gently scratch the inner surface of the flask at the meniscus of the solution with a glass stirring rod. The micro-abrasions on the glass can provide nucleation sites for crystal growth to begin.[2][3]

    • Seeding: Introduce a "seed crystal" – a tiny amount of the pure, solid compound – into the cooled, supersaturated solution.[2][3] This provides a template for further crystal growth.

    • Evaporation Technique: Dip a glass stirring rod into the supersaturated solution, remove it, and allow the solvent to evaporate from the rod, leaving a thin crystalline residue. Re-introducing this rod into the solution can dislodge microscopic seed crystals and initiate crystallization.[2][3]

Q2: My compound is "oiling out" instead of forming crystals. What causes this phenomenon and how can it be prevented?

A2: "Oiling out" is the separation of the solute from the solution as a liquid phase rather than a solid crystalline lattice.[4][5] This often occurs when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or when the solution is cooled too rapidly.[4][6] Impurities can also suppress the melting point of your compound, exacerbating this issue.[4] Oiled-out products are often impure because the oil can act as a solvent for impurities.[5][7]

Here are some strategies to combat oiling out:

  • Solvent Selection: The polarity difference between your compound and the solvent might be too large. Try a solvent with a polarity closer to that of your compound. For instance, if your pyrazolo[3,4-d]pyrimidine derivative is oiling out from a non-polar solvent like hexanes, a slightly more polar solvent such as a mixture of hexanes and ethyl acetate, or pure ethyl acetate, may be more suitable. Conversely, if oiling out occurs in a very polar solvent, a less polar one should be considered.[6]

  • Slower Cooling: Allow the solution to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can promote the formation of a crystalline solid.

  • Increase Solvent Volume: Oiling out can sometimes be a result of the solution becoming supersaturated at a temperature above the compound's melting point. By adding more solvent, you decrease the saturation temperature, which may fall below the melting point of the compound, allowing for direct crystallization.

  • Lower the Temperature: If slow cooling is ineffective, try cooling the solution to a lower temperature, for example, by using an ice-salt bath.[2]

Q3: How do I choose an appropriate solvent for my pyrazolo[3,4-d]pyrimidine intermediate?

A3: The ideal solvent for recrystallization should exhibit a steep solubility curve for the compound of interest, meaning it dissolves the compound well at high temperatures but poorly at low temperatures. A general rule of thumb is "like dissolves like." Given the heterocyclic nature of pyrazolo[3,4-d]pyrimidines, which contain multiple nitrogen atoms, they generally exhibit moderate to good polarity.

Commonly used solvents for this class of compounds include:

  • Alcohols (e.g., ethanol, methanol, isopropanol)[8]

  • Esters (e.g., ethyl acetate)

  • Ketones (e.g., acetone)

  • Ethers (e.g., dioxane, tetrahydrofuran (THF))[9]

  • Aprotic polar solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) are often used in their synthesis and can be part of a co-solvent system for recrystallization, though their high boiling points can make them difficult to remove.[10][11]

A two-solvent system is often effective. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then clarified by adding a few drops of the "good" solvent and allowed to cool slowly.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
No Crystals Form 1. Solution is not supersaturated. 2. Compound is too soluble in the chosen solvent. 3. Nucleation is inhibited.1. Reheat and evaporate some solvent to concentrate the solution.[1] 2. Try a different solvent or a co-solvent system where the compound has lower solubility at room temperature.[1] 3. Induce nucleation by scratching the flask, adding a seed crystal, or using the evaporation technique on a stirring rod.[2][3]
Oiling Out 1. Melting point of the compound is below the solvent's boiling point.[6] 2. Solution is being cooled too rapidly. 3. High concentration of impurities.[4] 4. Inappropriate solvent choice.1. Choose a lower-boiling point solvent or use a solvent mixture. 2. Allow for slow, controlled cooling. Insulate the flask.[12] 3. Consider a preliminary purification step like column chromatography. 4. Add more of the "good" solvent to lower the saturation temperature.[4] Experiment with solvents of different polarities.
Colored Impurities in Crystals 1. Impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[7]
Low Recovery Yield 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Concentrate the filtrate and cool again to recover more product. 2. Cool the solution in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals. 3. Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.
Formation of Very Fine Needles or Powder 1. The solution cooled too quickly.1. Ensure slow cooling to allow for the growth of larger, more easily filterable crystals.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which the pyrazolo[3,4-d]pyrimidine intermediate is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate or steam bath) with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and receiving flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air-dry.

Protocol 2: Two-Solvent Recrystallization
  • Solvent Pair Selection: Choose a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble but is miscible with the "good" solvent.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent.

  • Addition of Poor Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization and Isolation: Follow steps 6 and 7 from the single-solvent protocol.

Visualizing the Workflow

Recrystallization Decision Workflow

Recrystallization_Workflow Recrystallization Decision Workflow for Pyrazolo[3,4-d]pyrimidines start Crude Pyrazolo[3,4-d]pyrimidine Intermediate select_solvent Select Solvent System (Single or Co-solvent) start->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Cool Slowly hot_filtration->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? induce_crystallization Induce Crystallization (Scratch/Seed) crystals_form->induce_crystallization No collect_crystals Collect, Wash, and Dry Crystals crystals_form->collect_crystals Yes oiling_out->crystals_form No reheat_add_solvent Reheat, Add More 'Good' Solvent oiling_out->reheat_add_solvent Yes induce_crystallization->crystals_form reheat_add_solvent->cool end Pure Crystalline Product collect_crystals->end

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

References

Troubleshooting guide for the synthesis of adavosertib intermediate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Common Synthetic Challenges

Welcome to the technical support center for the synthesis of key adavosertib intermediates. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice for overcoming common hurdles in the synthesis of this pivotal WEE1 inhibitor. The synthesis of adavosertib, while well-documented, involves several critical transformations that can be prone to issues such as low yield, incomplete conversion, and difficult purification. This resource, structured in a question-and-answer format, directly addresses these potential challenges with in-depth explanations and actionable protocols.

Frequently Asked Questions & Troubleshooting

Section 1: Suzuki-Miyaura Coupling for Biaryl Core Formation

A crucial step in many reported syntheses of adavosertib and its analogues is the formation of a biaryl scaffold, often accomplished via a Suzuki-Miyaura cross-coupling reaction.

Question 1: I am experiencing low to no conversion in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a Suzuki-Miyaura coupling is a frequent issue that can often be traced back to a few key factors: catalyst activity, reagent quality, and reaction conditions.

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and the corresponding ligand is paramount. For electron-rich or sterically hindered substrates, which can be present in the adavosertib synthesis, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more robust, electron-rich, and bulky phosphine ligands such as SPhos or XPhos, which can enhance catalyst stability and activity.[1] Pre-catalysts, which are more stable and provide more reliable formation of the active catalytic species, are often a better choice than starting with Pd(OAc)₂.[2]

  • Base Selection and Solubility: The base is critical for the transmetalation step.[1][3] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][3] The strength and solubility of the base can significantly influence the reaction outcome. If you are using an aqueous base, ensure vigorous stirring to manage phase separation, especially with hydrophobic solvents.[1][3] For water-sensitive substrates, anhydrous conditions with a base like K₃PO₄ can be beneficial.[1][3]

  • Reagent Purity and Stability: The purity of your aryl halide and boronic acid (or ester) is crucial. A primary cause of low yields is the decomposition of the boronic acid through protodeboronation (hydrolysis).[1] To minimize this, consider using more stable boronic esters like pinacol (BPin) esters.[1] Additionally, ensure your reagents and solvents are anhydrous if the reaction is sensitive to water.

  • Reaction Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to the degradation of the catalyst, boronic acid, or the final product. It is advisable to screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance for your specific substrates.[3]

  • Degassing: Oxygen can deactivate the palladium catalyst. Ensure your reaction mixture is thoroughly degassed before adding the catalyst and maintain a positive pressure of an inert gas like nitrogen or argon throughout the reaction.[1]

Question 2: I am observing significant side products in my Suzuki coupling. What are they and how can I minimize them?

Answer:

The most common side products in Suzuki-Miyaura couplings are homocoupling of the boronic acid and protodeboronation of the starting material.

  • Homocoupling: This side reaction is often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.

    • Solution: Rigorous degassing of the solvent and reaction vessel is critical. Purging the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes before adding the catalyst can significantly reduce homocoupling.[1]

  • Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom, effectively consuming your starting material. It is often promoted by excess water or harsh basic conditions.[1][4]

    • Solution: Use anhydrous solvents and reagents whenever possible. If your boronic acid is particularly sensitive, consider switching to a more stable boronic ester derivative.[1][4]

The following table summarizes key starting parameters for troubleshooting a problematic Suzuki-Miyaura coupling:

ParameterRecommended Starting PointTroubleshooting Considerations
Catalyst Pd(dppf)Cl₂ or a Buchwald pre-catalyst (e.g., XPhos Pd G3)If conversion is low, switch to a more active ligand system (e.g., SPhos, RuPhos).[1]
Ligand XPhos, SPhos, or RuPhosThe ligand-to-metal ratio can be optimized; typically 1:1 to 2:1.
Base K₂CO₃ or K₃PO₄If the reaction is sluggish, a stronger base like Cs₂CO₃ may be beneficial. Ensure the base is finely powdered for better reactivity.[1][3]
Solvent Dioxane/H₂O, Toluene, or CPMESolvent choice can impact reagent solubility and reaction temperature. CPME is a greener alternative with a high boiling point.[1][3]
Temperature 80-100 °COptimize the temperature; too high can lead to degradation, while too low may result in slow reaction rates.[3]
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The installation of the piperazine moiety onto the pyrimidine core is another critical C-N bond-forming reaction, frequently achieved via a Buchwald-Hartwig amination.

Question 3: My Buchwald-Hartwig amination is giving low yields and I'm recovering unreacted starting materials. What should I investigate first?

Answer:

Similar to Suzuki couplings, the success of a Buchwald-Hartwig amination is highly dependent on the interplay of the catalyst, ligand, base, and solvent.

  • Substrate Reactivity: Aryl chlorides can be less reactive coupling partners compared to bromides or iodides.[2] If you are using an aryl chloride, more forcing conditions, such as higher temperatures and a more active catalyst system, may be necessary.

  • Catalyst and Ligand Choice: The selection of the palladium source and ligand is critical. Pre-catalysts are generally preferred for their reliability in generating the active catalytic species.[2] For challenging couplings, screening different generations of Buchwald ligands (e.g., XPhos, RuPhos) is recommended.

  • Base Selection: Strong, non-nucleophilic bases are typically used in Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The choice of base can influence the reaction rate and the prevalence of side reactions.

  • Solvent Effects: Toluene, dioxane, and THF are commonly used solvents.[2][5] The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species. It's important to use anhydrous solvents to prevent unwanted side reactions.

  • Inhibition by Amine: The amine starting material can sometimes act as a ligand for the palladium catalyst, leading to catalyst deactivation. Adding a slight excess of the phosphine ligand relative to the palladium source can help mitigate this issue.[3]

Question 4: I'm observing dehalogenation of my aryl halide starting material. How can I prevent this?

Answer:

Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This can be caused by several factors:

  • Catalyst System: Some palladium catalyst systems are more prone to promoting dehalogenation. Trying a different ligand or palladium source can sometimes resolve the issue.

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation. Optimizing these parameters is crucial.

  • Additives: In some cases, the addition of a small amount of an additive can suppress dehalogenation.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (0.5-5 mol%) and the ligand (if not using a pre-catalyst).

  • Add the degassed solvent via syringe.

  • Place the sealed vessel in a preheated heating block or oil bath at the desired temperature and stir for the specified time.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and proceed with aqueous workup and purification.[1]

General Protocol for a Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), the amine (1.1-1.2 eq.), the base (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the ligand.

  • Seal the vessel and purge with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature and stir.

  • Monitor the reaction's progress.

  • After completion, cool the reaction, and quench with water or a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent and purify by column chromatography.[3][6]

Visualizing the Troubleshooting Process

A logical approach to troubleshooting is essential. The following diagram illustrates a decision-making workflow for addressing common issues in the synthesis of the adavosertib intermediate.

Troubleshooting_Workflow cluster_start cluster_analysis cluster_troubleshooting cluster_solutions Start Low Yield or Incomplete Reaction Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis Catalyst Catalyst/Ligand Inactive? Analysis->Catalyst Starting Material Present Conditions Suboptimal Conditions? Analysis->Conditions Side Products Observed Reagents Reagent Issue? Analysis->Reagents Complex Mixture Sol_Catalyst Screen New Catalysts/Ligands (e.g., Buchwald G3/G4 Pre-catalysts) Catalyst->Sol_Catalyst Sol_Conditions Optimize Temperature & Time Change Solvent or Base Conditions->Sol_Conditions Sol_Reagents Check Purity Use Anhydrous Reagents Use Boronic Ester Reagents->Sol_Reagents

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for enhancing the purity of 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (CAS: 955368-90-8). This document is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven insights and detailed protocols to troubleshoot and resolve common purity challenges encountered during the synthesis and work-up of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities encountered during the synthesis of this pyrazolopyrimidinone derivative?

A1: While the exact impurity profile depends on the synthetic route, common impurities in related heterocyclic syntheses include:

  • Unreacted Starting Materials: Such as the precursor pyrazole and the allylating agent.

  • Regioisomers: Alkylation can sometimes occur at different nitrogen atoms on the pyrazole ring, leading to isomeric impurities that can be difficult to separate.

  • Over-alkylated Products: Reaction at multiple sites if the substrate possesses more than one reactive nitrogen or oxygen.

  • Hydrolysis or Degradation Products: The pyrimidinone core can be susceptible to degradation under harsh acidic or basic conditions used during work-up.

  • Residual Solvents: Solvents used in the reaction or initial purification steps (e.g., DMF, THF, Dioxane) can be retained in the final product.

Q2: What is a reasonable target purity for this compound for downstream applications?

A2: For use in drug discovery and development as a key intermediate, a purity of ≥97% is often required. Commercial suppliers typically offer this compound with purities ranging from ≥95% to 98%[1][2]. The required purity is dictated by the stringency of the subsequent synthetic steps and regulatory guidelines for the final active pharmaceutical ingredient (API).

Q3: What are the primary laboratory techniques for purifying this compound?

A3: The two most effective and commonly used purification methods for this class of compounds are:

  • Recrystallization: This is the preferred method for removing minor impurities when a suitable solvent system can be identified. It is cost-effective and scalable. The process relies on the principle that the solubility of the compound and its impurities differ significantly in a given solvent at different temperatures.

  • Silica Gel Column Chromatography: This is a more powerful technique for separating complex mixtures, including regioisomers and impurities with polarities similar to the product. It separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase.

Q4: How can I reliably assess the purity of my final product?

A4: A multi-technique approach is essential for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis. A well-developed HPLC method can separate and quantify impurities to levels below 0.1%[3].

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard. It is excellent for detecting residual solvents[4].

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying the structures of unknown impurities, especially when coupled with HPLC (LC-MS)[5].

  • Melting Point Analysis: A sharp melting point within a narrow range indicates high purity, whereas a broad and depressed melting range suggests the presence of impurities.

Compound Properties Summary
PropertyValueSource(s)
CAS Number 955368-90-8[1][2][6]
Molecular Formula C₉H₁₀N₄OS[7][8]
Molecular Weight 222.27 g/mol [2][6][8]
Common Synonyms MK-1775 intermediate, EOS-61125[2][6]
Typical Purity ≥95-98%[1][2]

Purification & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a problem-solution format.

Workflow for Purification and Analysis

G cluster_0 Purification Workflow cluster_1 Purity Analysis Crude Crude Product (Post-Synthesis) Screen Solvent Screening for Recrystallization Crude->Screen Initial Attempt Recryst Recrystallization Screen->Recryst Optimal Solvent Found Chrom Column Chromatography Screen->Chrom No Suitable Solvent Dry Dry Purified Solid (Vacuum Oven) Recryst->Dry Chrom->Dry Final Final Product (>97% Purity) Dry->Final HPLC HPLC Analysis (% Area Purity) Final->HPLC NMR 1H NMR Analysis (Structure & Solvents) Final->NMR MS LC-MS Analysis (MW Confirmation) Final->MS G Start Impure Product After Initial Recrystallization CheckNMR Identify Impurities by NMR: Starting Materials or Isomers? Start->CheckNMR SM Starting Materials Present CheckNMR->SM Identifiable Isomer Isomers / Byproducts Present CheckNMR->Isomer Unidentified/ Closely Related ReWash Re-slurry or Re-crystallize with a different solvent system. (e.g., Ethanol/Water, IPA) SM->ReWash Column Proceed to Column Chromatography Isomer->Column Success Purity >97% ReWash->Success Check Purity Column->Success Check Purity

References

Validation & Comparative

A Comparative Guide to the Synthesis of Pyrazolopyrimidines: From Classical Condensations to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural analogy to endogenous purines.[1] This privileged scaffold has been extensively explored, leading to the development of a diverse array of synthetic methodologies. This guide provides an in-depth, comparative analysis of the most prominent methods for the synthesis of pyrazolopyrimidines, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the mechanistic underpinnings, practical applications, and a critical evaluation of classical condensation reactions, multicomponent reactions, and modern microwave-assisted techniques, supported by experimental data and protocols.

The Classical Approach: Condensation of Aminopyrazoles with β-Dicarbonyl Compounds

The condensation of aminopyrazoles with β-dicarbonyl compounds or their equivalents remains a widely employed and versatile method for the synthesis of pyrazolo[1,5-a]pyrimidines.[2] This approach relies on the nucleophilic character of the 5-aminopyrazole, which attacks the electrophilic carbonyl carbons of the β-dicarbonyl compound, followed by a cyclization and dehydration cascade to furnish the fused bicyclic system.[2][3]

Reaction Mechanism and Causality

The regioselectivity of this reaction is a critical consideration, primarily governed by the nature of the substituents on both the aminopyrazole and the β-dicarbonyl compound. The initial nucleophilic attack typically occurs at the more electrophilic carbonyl carbon of the β-dicarbonyl compound. Subsequent cyclization can proceed via two distinct pathways, leading to the formation of different isomers. However, the reaction conditions, such as the use of acidic or basic catalysts, can be fine-tuned to favor the desired regioisomer.[2] For instance, acidic conditions facilitate the dehydration step, driving the reaction towards the formation of the thermodynamically more stable product.[4]

Experimental Protocol: Synthesis of 7-Aryl-5-methylpyrazolo[1,5-a]pyrimidines

A representative protocol for the synthesis of pyrazolo[1,5-a]pyrimidines via condensation is the reaction of 3-amino-5-methylpyrazole with a substituted 1,3-diketone.[4]

Step 1: Reaction Setup

  • To a solution of the substituted 1,3-diketone (1 mmol) in glacial acetic acid (10 mL), add 3-amino-5-methylpyrazole (1 mmol).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (2-3 drops).

Step 2: Reaction Execution

  • Heat the reaction mixture at reflux for a specified time (typically 2-6 hours), monitoring the progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[1,5-a]pyrimidine.

Performance and Limitations

This method is lauded for its operational simplicity and the use of readily available starting materials. However, limitations can arise from the reactivity of certain β-dicarbonyl compounds, which may lead to side reactions or the formation of isomeric mixtures, necessitating careful optimization of reaction conditions.[5]

The Efficiency of Unity: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity from simple starting materials in a single synthetic operation.[6] The synthesis of pyrazolopyrimidines has greatly benefited from the development of novel MCRs.

Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

A notable example is the three-component reaction of 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines to afford 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.[7][8] This one-pot procedure often utilizes microwave irradiation to accelerate the reaction and improve yields.[7][8]

Reaction Workflow

Caption: Workflow for the three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.

Experimental Protocol: Microwave-Assisted Three-Component Synthesis

The following protocol is adapted from a method for the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.[7]

Step 1: Reagent Preparation

  • In a microwave-safe vial, combine methyl 5-aminopyrazole-4-carboxylate (1 mmol), the desired primary amine (1.2 mmol), and trimethyl orthoformate (3 mmol).

Step 2: Microwave Irradiation

  • Seal the vial and place it in a microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (e.g., 10-30 minutes).

Step 3: Product Isolation

  • After cooling, the product often precipitates from the reaction mixture.

  • Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry to obtain the pure product.

Advantages and Scope

MCRs offer a significant improvement in efficiency over traditional multi-step syntheses by reducing the number of purification steps, solvent waste, and overall reaction time. The scope of this method is broad, tolerating a range of primary amines, including various anilines, allowing for the rapid generation of a library of analogues.[8]

The Acceleration of Synthesis: Microwave-Assisted Methods

Microwave-assisted organic synthesis has revolutionized synthetic chemistry by dramatically reducing reaction times, often from hours to minutes, while frequently improving product yields and purity.[9][10] This technology has been successfully applied to the synthesis of various pyrazolopyrimidine scaffolds.

Mechanism of Microwave Heating

Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly heats the reaction mixture through dielectric heating. This rapid and uniform heating can lead to higher reaction rates and selectivities, often minimizing the formation of byproducts.

Comparative Performance: Conventional vs. Microwave Synthesis

A compelling example of the benefits of microwave assistance is the one-pot synthesis of pyrazolo[1,5-a]pyrimidinones.[10]

MethodReaction TimeYield (%)
Conventional Heating (Reflux)18 hours25
Microwave Irradiation (150 °C)2 hours52
Table 1: Comparison of conventional heating and microwave irradiation for the synthesis of a pyrazolo[1,5-a]pyrimidinone.[10]

This data clearly demonstrates that microwave irradiation significantly shortens the reaction time and more than doubles the product yield compared to conventional refluxing conditions.[10]

Experimental Protocol: One-Pot Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidinones

This protocol describes a one-pot synthesis starting from a β-ketonitrile and hydrazine.[10]

Step 1: Formation of the Aminopyrazole Intermediate

  • In a microwave vial, dissolve the β-ketonitrile (1 mmol) in methanol.

  • Add hydrazine hydrate (1.1 mmol).

  • Seal the vial and irradiate in a microwave reactor at 150 °C for 5 minutes.

Step 2: Pyrimidine Ring Formation

  • To the same vial, add the β-ketoester (1 mmol) and a catalytic amount of acetic acid.

  • Reseal the vial and irradiate at 150 °C for 2 hours.

Step 3: Isolation

  • After cooling, the product can be isolated by filtration or after removal of the solvent under reduced pressure, followed by purification.

Visualizing the Workflow

Caption: One-pot microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidinones.

Greener Approaches to Pyrazolopyrimidine Synthesis

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. This has led to the development of more environmentally benign methods for the synthesis of pyrazolopyrimidines, focusing on the use of greener solvents (like water or ethanol), catalyst-free conditions, and energy-efficient techniques like ultrasound irradiation.[11]

For instance, multicomponent reactions for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives have been successfully carried out using green and conventional methods, demonstrating the feasibility of producing these important scaffolds in a more sustainable manner.[11]

Conclusion: Selecting the Optimal Synthetic Strategy

The choice of the most appropriate synthetic method for a particular pyrazolopyrimidine target depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

  • Classical Condensation reactions are often the go-to method for their simplicity and the use of readily available precursors, particularly for the synthesis of pyrazolo[1,5-a]pyrimidines.

  • Multicomponent Reactions excel in terms of efficiency and are ideal for generating libraries of compounds for drug discovery programs.

  • Microwave-Assisted Synthesis offers a significant advantage in terms of speed and often provides higher yields, making it an excellent choice for rapid lead optimization and process development.

  • Green Synthesis approaches should be considered whenever possible to minimize the environmental impact of the synthesis.

By understanding the strengths and limitations of each of these methodologies, researchers can make informed decisions to efficiently and effectively synthesize the pyrazolopyrimidine scaffolds required for their research and development endeavors.

References

A Comparative Guide to Catalytic Synthesis of 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone for the development of potent and selective kinase inhibitors.[1][2] The title compound, 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (CAS No: 955368-90-8), is a key intermediate in the synthesis of various biologically active molecules.[3][4] The critical step in its synthesis is the regioselective N-allylation of the pyrazole ring of the 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one precursor. This guide provides an in-depth comparison of various catalytic strategies for this pivotal transformation, offering experimental insights to aid researchers in selecting the optimal synthetic route.

The Synthetic Challenge: Regioselective N-Allylation

The pyrazolo[3,4-d]pyrimidine core possesses multiple nucleophilic nitrogen atoms, presenting a challenge for regioselective alkylation. The desired product is the N2-allylated isomer. The choice of catalyst and reaction conditions is paramount to achieving high yields and selectivity, minimizing the formation of undesired N1-allylated byproducts and dialkylated species.

Comparative Analysis of Catalytic Strategies

This guide evaluates three distinct and widely applicable catalytic approaches for the N-allylation of the pyrazolo[3,4-d]pyrimidinone core: Classical Base-Catalyzed Alkylation, Phase-Transfer Catalysis (PTC), and the Mitsunobu Reaction.

Classical Base-Catalyzed N-Alkylation

This is the most conventional approach, involving the deprotonation of the pyrazole nitrogen by a suitable base, followed by nucleophilic attack on an allyl halide. The choice of base is critical and can significantly influence the reaction's outcome.

  • Strong Bases (e.g., Sodium Hydride - NaH): In an anhydrous aprotic solvent like DMF or THF, NaH provides rapid and irreversible deprotonation, leading to the formation of the sodium salt of the pyrazolopyrimidinone. This method is often highly effective but requires stringent anhydrous conditions. For the closely related 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, NaH has been successfully used for N-alkylation.[5]

  • Weaker Inorganic Bases (e.g., Potassium Carbonate - K₂CO₃): The use of weaker bases like K₂CO₃ in polar aprotic solvents such as DMF or acetonitrile is a milder alternative.[6] These conditions are often more tolerant to trace amounts of water and can be more suitable for sensitive substrates. However, longer reaction times and higher temperatures may be required to achieve complete conversion.

Mechanism of Base-Catalyzed N-Allylation

The reaction proceeds via a standard S_N2 mechanism. The base abstracts the acidic proton from the pyrazole nitrogen, generating a nucleophilic anion. This anion then attacks the electrophilic carbon of the allyl bromide, displacing the bromide ion to form the N-C bond.

Base_Catalyzed_Allylation cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (S_N2) Substrate_H Pyrazolopyrimidinone-H Substrate_Anion Pyrazolopyrimidinone Anion Substrate_H->Substrate_Anion Deprotonation Base Base (e.g., NaH, K₂CO₃) Base_H H-Base⁺ Base->Base_H Product N-Allyl Product Substrate_Anion->Product S_N2 Attack Allyl_Br Allyl Bromide Br_ion Br⁻ Allyl_Br->Br_ion

Caption: Mechanism of Base-Catalyzed N-Allylation.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a practical and efficient alternative, particularly for reactions involving a solid or aqueous inorganic base and an organic substrate.[7] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a crown ether, facilitates the transfer of the base or the deprotonated substrate anion into the organic phase where the reaction occurs.[8][9]

This method often allows for the use of inexpensive and milder bases like KOH or K₂CO₃ under heterogeneous conditions, sometimes even in the absence of a solvent.[10] This can lead to simplified work-up procedures and improved reaction rates. Studies on the N-allylation of pyrazoles have demonstrated the high efficiency of PTC.[10]

Workflow for Phase-Transfer Catalyzed N-Allylation

PTC_Workflow Start Start Reactants: Pyrazolopyrimidinone, Allyl Bromide, Base (solid), PTC catalyst Reaction Reaction Mixture Heterogeneous system (solid-liquid or liquid-liquid) Start->Reaction Catalysis Catalytic Cycle PTC transports anion to organic phase Reaction->Catalysis Product_Formation Product Formation N-allylation in the organic phase Catalysis->Product_Formation Separation Phase Separation Catalyst returns to the aqueous/solid phase Product_Formation->Separation Workup Work-up Filtration and extraction Separation->Workup Final_Product Final Product This compound Workup->Final_Product

Caption: Workflow for PTC N-Allylation.

The Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route for N-alkylation, particularly when direct alkylation with halides is problematic.[11][12] This reaction couples a primary or secondary alcohol (in this case, allyl alcohol) with a nucleophile (the pyrazolopyrimidinone) using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[13]

A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral allyl alcohol.[12] The reaction is generally performed under mild, neutral conditions. However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine derivative as byproducts, which can complicate purification.

Mechanism of the Mitsunobu Reaction

The reaction is initiated by the formation of a phosphonium salt from the phosphine and the azodicarboxylate. This activates the allyl alcohol, which is then displaced by the pyrazolopyrimidinone nucleophile in an S_N2 fashion.

Performance Comparison

Catalyst/Reagent SystemTypical BaseSolventTemperatureReaction TimeYieldAdvantagesDisadvantages
Strong Base NaHDMF, THF0 °C to RT1-4 hGood to ExcellentHigh reactivity, short reaction timesRequires strict anhydrous conditions, handling of pyrophoric NaH
Weak Base K₂CO₃, Cs₂CO₃DMF, AcetonitrileRT to 80 °C6-24 hModerate to GoodMilder conditions, less sensitive to moistureLonger reaction times, may require higher temperatures
Phase-Transfer Catalysis KOH, K₂CO₃Biphasic or solvent-freeRT to 80 °C2-8 hGood to ExcellentMild conditions, simple work-up, inexpensive basesCatalyst may need to be removed, potential for side reactions
Mitsunobu Reaction N/ATHF, Dioxane0 °C to RT4-12 hModerate to GoodMild, neutral conditions, good for sensitive substratesStoichiometric byproducts, purification challenges, cost of reagents

Note: The yield and reaction times are generalized based on literature for N-alkylation of pyrazolopyrimidines and related heterocycles and may vary for the specific target molecule.

Recommended Experimental Protocol: N-Allylation using Potassium Carbonate

This protocol is based on the widely used and reliable method employing a weak inorganic base, which balances reactivity with operational simplicity.

Materials:

  • 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several catalytic N-allylation strategies. The choice of method depends on the specific requirements of the synthesis, such as scale, substrate sensitivity, and available resources. For general laboratory scale, N-allylation using potassium carbonate in DMF offers a robust and straightforward procedure. For larger scale synthesis or when seeking to avoid chlorinated solvents and strong bases, phase-transfer catalysis presents an attractive and environmentally conscious alternative. The Mitsunobu reaction, while effective, is generally reserved for more specialized applications due to challenges with purification and reagent cost. This guide provides the foundational knowledge for researchers to make an informed decision on the most suitable catalytic approach for their synthetic needs.

References

A Comparative Spectroscopic Guide to 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one and its structurally related derivatives. Designed for researchers in drug discovery and medicinal chemistry, this document synthesizes key spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By explaining the causality behind spectral features, this guide aims to serve as a practical reference for the structural elucidation and characterization of this important class of heterocyclic compounds. The pyrazolo[3,4-d]pyrimidine scaffold is a well-recognized purine isostere and a privileged structure in the development of kinase inhibitors and other therapeutic agents.[1][2]

Rationale and Synthetic Strategy

A robust spectroscopic analysis is predicated on the unambiguous synthesis and purification of the target compounds. The synthesis of the parent compound, this compound, and its derivatives typically follows a multi-step sequence, which provides opportunities for structural diversification. A common and reliable synthetic pathway is outlined below. This self-validating protocol ensures the integrity of the final compounds for accurate spectroscopic characterization.

Experimental Protocol: General Synthesis

A plausible synthetic route involves the construction of the pyrazolo[3,4-d]pyrimidine core followed by functionalization. A common strategy begins with a substituted pyrazole, which is then cyclized to form the fused pyrimidine ring. Subsequent N-alkylation and S-alkylation introduce the desired allyl and methylthio groups.[3]

SynthesisWorkflow A Starting Pyrazole B Cyclization to Pyrazolo[3,4-d]pyrimidinone A->B Formamide or Urea C Thionation B->C P4S10 or Lawesson's Reagent D S-Methylation C->D Methyl Iodide, Base E N-Allylation D->E Allyl Bromide, Base F Final Product & Derivatives E->F

Spectroscopic Analysis: A Comparative Approach

The following sections detail the expected and observed spectroscopic features of the parent compound and compare them with relevant derivatives. This comparison highlights how structural modifications influence the spectral data, providing a predictive framework for new analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For the pyrazolo[3,4-d]pyrimidine core, 1H and 13C NMR, along with 2D techniques like HMQC and HMBC, provide unambiguous assignments.[4]

Predicted ¹H NMR Spectrum of this compound:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-SCH₃~2.5 - 2.6s-Singlet for the methyl group attached to sulfur.
N-CH₂-~4.7 - 4.9d~5.0 - 6.0Methylene protons adjacent to the pyrazole nitrogen and the allyl double bond.
-CH=CH₂~5.8 - 6.0m-Vinylic proton adjacent to the methylene group.
-CH=CH₂~5.2 - 5.4dd~10.0, 1.5 (cis), ~17.0, 1.5 (trans)Terminal vinylic protons, showing characteristic cis and trans couplings.
Pyrimidine C-H~8.3 - 8.5s-Aromatic proton on the pyrimidine ring.
Pyrazole N-H~11.0 - 13.0br s-Potentially observable broad singlet for the N-H proton, which may exchange with D₂O.

Comparative ¹H NMR Data of Derivatives:

CompoundKey Proton Signals (δ, ppm)Reference
Parent Compound (Predicted) -SCH₃ (~2.5-2.6), N-CH₂- (~4.7-4.9), Pyrimidine C-H (~8.3-8.5) -
1-(2-Chloro-2-phenylethyl)-6-(methylthio)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine-SCH₃ (2.50, s)[5]
3,5-Dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-onePyrimidine C-H (8.40, s)[6][7]
1-Phenyl-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine-SCH₃ (2.60, s)[1]

Expert Insights: The chemical shift of the -SCH₃ protons is a reliable indicator of the electronic environment at the 6-position. Oxidation of the sulfur or replacement with other groups will cause a significant shift. The allyl group protons provide a characteristic set of signals; their presence and coupling patterns are definitive for N-allylation. The pyrimidine C-H proton is sensitive to substitution on the pyrimidine ring.

Predicted ¹³C NMR Spectrum of this compound:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
-SCH₃~12 - 15Aliphatic carbon of the methylthio group.
N-CH₂-~45 - 50Aliphatic carbon adjacent to the nitrogen.
-CH=CH₂~130 - 135Vinylic carbon of the allyl group.
-CH=CH₂~115 - 120Terminal vinylic carbon of the allyl group.
C=O~155 - 160Carbonyl carbon of the pyrimidinone ring.
Pyrimidine C-S~165 - 170Carbon attached to the sulfur atom.
Other aromatic carbons~105 - 155Carbons of the fused heterocyclic system.

Comparative ¹³C NMR Data of Derivatives:

CompoundKey Carbon Signals (δ, ppm)Reference
Parent Compound (Predicted) -SCH₃ (~12-15), C=O (~155-160), Pyrimidine C-S (~165-170) -
1-(2-Chloro-2-phenylethyl)-6-(methylthio)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine-SCH₃ (14.26)[5]
3,5-Dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneC=O (157.60)[6][7]

NMR_Correlation cluster_1h_nmr ¹H NMR cluster_13c_nmr ¹³C NMR H_SCH3 -SCH₃ 2.5 ppm (s) H_Allyl Allyl Group 4.8, 5.3, 5.9 ppm H_Pyrimidine Pyrimidine C-H ~8.4 ppm (s) C_SCH3 -SCH₃ 14 ppm C_Allyl Allyl Carbons 48, 118, 132 ppm C_CO C=O 158 ppm C_CS C-S 168 ppm Structure Structure Structure->H_SCH3 Structure->H_Allyl Structure->H_Pyrimidine Structure->C_SCH3 Structure->C_Allyl Structure->C_CO Structure->C_CS

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The pyrazolo[3,4-d]pyrimidinone core and its substituents have characteristic vibrational frequencies.

Predicted IR Spectrum of this compound:

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch~3100 - 3300Medium, broadAssociated with the pyrazole N-H.
C=O Stretch~1680 - 1700StrongCarbonyl group of the pyrimidinone ring.
C=C Stretch (Allyl)~1640 - 1650MediumAlkene double bond of the allyl group.
C=N/C=C Stretch (Aromatic)~1500 - 1600Medium-StrongVibrations of the fused heterocyclic rings.
C-H Stretch (Allyl =C-H)~3050 - 3080MediumVinylic C-H bonds.
C-H Stretch (Aliphatic)~2850 - 3000MediumC-H bonds of the methyl and methylene groups.

Comparative IR Data of Derivatives:

CompoundKey IR Peaks (cm⁻¹)Reference
Parent Compound (Predicted) N-H (~3100-3300), C=O (~1680-1700), C=C (~1640-1650) -
4-Amino pyrazolo(3,4-d)pyrimidineN-H stretches observed[8]
1-(2-Chloro-2-phenylethyl)-6-(methylthio)-derivativesN-H stretch (~3156)[5]
N-(4-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)phenyl)acetamideC=O stretch observed[1]

Expert Insights: The strong carbonyl (C=O) absorption is a key diagnostic peak for the pyrimidinone ring system. Its position can shift depending on hydrogen bonding and the electronic nature of other substituents. The presence of the allyl group is confirmed by the C=C and vinylic C-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. Electron Impact (EI) and Electrospray Ionization (ESI) are commonly used techniques.[9]

Predicted Mass Spectrum of this compound:

  • Molecular Ion (M⁺): m/z = 222.06 (Calculated for C₉H₁₀N₄OS)

  • Key Fragmentation Pathways:

    • Loss of the allyl group (-C₃H₅, -41) leading to a fragment at m/z 181.

    • Loss of the methylthio group (-SCH₃, -47) or thiyl radical (-SH, -33).

    • Retro-Diels-Alder (RDA) fragmentation of the pyrimidine ring is a common pathway for pyrimidine derivatives.[9]

    • Cleavage of the pyrazole ring.

Comparative Mass Spectrometry Insights:

The fragmentation of pyrazolo[3,4-d]pyrimidines is often initiated by the loss of substituents from the pyrimidine ring, followed by the cleavage of the ring itself.[10][11] The presence of the sulfur atom will also give rise to a characteristic M+2 isotope peak with an abundance of approximately 4.4% relative to the M+ peak.

MS_Fragmentation Parent Parent Ion (M⁺) m/z = 222 Frag1 [M - C₃H₅]⁺ m/z = 181 Parent->Frag1 - Allyl radical Frag2 [M - SCH₃]⁺ m/z = 175 Parent->Frag2 - Methylthio radical Frag3 Further Fragments Frag1->Frag3 Frag2->Frag3

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the pyrazolo[3,4-d]pyrimidine core.

Predicted UV-Vis Spectrum of this compound:

The pyrazolo[3,4-d]pyrimidine system is expected to show strong absorption in the UV region due to π → π* transitions of the conjugated aromatic system. The exact position of the absorption maxima (λ_max) will depend on the solvent and the substitution pattern. For similar pyrimidine derivatives, λ_max values are typically observed in the range of 250-350 nm. The presence of the sulfur atom as a heteroatom with lone pairs may also give rise to n → π* transitions.

Comparative UV-Vis Insights:

For pyrimidine derivatives, the position and intensity of the absorption bands are sensitive to substitution. Electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups can cause a hypsochromic (blue) shift. The pH of the solution can also significantly affect the spectrum by altering the protonation state of the molecule.

Conclusion

The spectroscopic analysis of this compound and its derivatives provides a comprehensive toolkit for their structural characterization. By understanding the characteristic NMR signals, IR absorption bands, mass spectral fragmentation patterns, and UV-Vis absorption profiles, researchers can confidently identify and differentiate analogues within this important class of compounds. This guide serves as a foundational reference, integrating predictive analysis with comparative data from the literature to facilitate the efficient and accurate elucidation of novel pyrazolo[3,4-d]pyrimidine structures in the pursuit of new therapeutic agents.

References

A Comparative Guide to the Synthetic Pathways of Adavosertib: An Analysis of Yield and Process Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapies, adavosertib (AZD1775) has emerged as a potent and selective inhibitor of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. Its ability to sensitize cancer cells to DNA-damaging agents has propelled it through numerous clinical trials. For the chemists and process developers tasked with synthesizing this complex molecule, the efficiency of the synthetic route is paramount. This guide provides an in-depth comparison of the known synthetic pathways to adavosertib, with a critical focus on overall yield and the strategic considerations underpinning each approach.

Introduction to Adavosertib and the Importance of Synthetic Strategy

Adavosertib possesses a pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in kinase inhibitor design. The molecule's intricate structure, featuring multiple points of substitution, presents a considerable synthetic challenge. An ideal synthesis must not only be high-yielding but also scalable, cost-effective, and environmentally sustainable. The choice of synthetic strategy can significantly impact the final cost of the active pharmaceutical ingredient (API) and the feasibility of large-scale production.

Pathway 1: The Original Discovery Route (AstraZeneca Patent)

The initial synthesis of adavosertib was disclosed in patents filed by AstraZeneca. This route, while foundational, often prioritizes rapid access to the molecule for initial biological testing over process optimization. A representative scheme based on early patent literature is outlined below.

Key Features and Rationale:

This pathway typically commences with the construction of the core pyrazolo[3,4-d]pyrimidine ring system, followed by sequential introduction of the various substituents. A key step often involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the substituted aniline moiety at the C6 position of the pyrimidine ring. The final steps then focus on the elaboration of the side chains.

While specific yields for each step in the early patent literature can be variable and are not always representative of optimized conditions, this initial route provided the crucial first samples of adavosertib for pharmacological evaluation. The primary driver for this pathway was the confirmation of the structure-activity relationship (SAR) and the identification of a clinical candidate.

Pathway 2: Convergent Synthesis Approach

Later-stage development and academic explorations have led to more convergent and potentially higher-yielding synthetic strategies. A convergent approach involves the synthesis of key fragments of the molecule separately, which are then coupled together in the final stages. This strategy often leads to higher overall yields as the number of linear steps is reduced.

A plausible convergent synthesis of adavosertib would involve the independent synthesis of the substituted pyrazolopyrimidinone core and the functionalized aniline side chain.

Conceptual Convergent Synthesis:
  • Synthesis of the Pyrazolopyrimidinone Core: This fragment would be synthesized with a suitable leaving group (e.g., a halogen) at the C6 position.

  • Synthesis of the Aniline Side Chain: The N-methylpiperazine-substituted aniline would be prepared separately.

  • Palladium-Catalyzed Cross-Coupling: The two key fragments would then be joined using a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination. This is a powerful and versatile method for forming C-N bonds.

The advantage of this approach lies in the ability to optimize the synthesis of each fragment independently and to purify intermediates more effectively. This can lead to a significant improvement in the overall yield compared to a linear synthesis.

Quantitative Comparison of Synthetic Pathways

A direct, quantitative comparison of the overall yields of different synthetic pathways is challenging without access to detailed process chemistry reports. However, based on typical yields for the types of reactions involved, a theoretical comparison can be made.

StepRepresentative Reaction TypeTypical Yield Range (%)
Pathway 1 (Linear)
Pyrimidine ring formationCyclocondensation60-80%
ChlorinationSNAr precursor formation85-95%
N-Arylation (SNAr)C-N bond formation50-70%
Side chain introduction 1Alkylation70-90%
Side chain introduction 2Grignard/Organolithium addition60-80%
Overall Estimated Yield (Product of individual steps) ~10-25%
Pathway 2 (Convergent)
Pyrazolopyrimidinone core synthesis (multi-step)-40-60%
Aniline fragment synthesis (multi-step)-50-70%
Buchwald-Hartwig CouplingC-N bond formation75-95%
Overall Estimated Yield (Based on longest linear sequence) ~30-50%

Note: These are estimated yields and can vary significantly based on reaction conditions, scale, and purification methods.

Experimental Protocols: Key Transformations

Buchwald-Hartwig Amination (Illustrative Protocol for Convergent Pathway)

Objective: To couple the chlorinated pyrazolopyrimidinone core with the aniline fragment.

Materials:

  • 6-Chloro-substituted pyrazolopyrimidinone intermediate

  • 4-(4-methylpiperazin-1-yl)aniline

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3 or NaOtBu)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 6-chloro-substituted pyrazolopyrimidinone intermediate, 4-(4-methylpiperazin-1-yl)aniline, base, and ligand.

  • Add the anhydrous solvent and degas the mixture.

  • Add the palladium catalyst and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired coupled product.

Visualizing the Synthetic Strategies

Synthetic_Pathways cluster_linear Pathway 1: Linear Synthesis cluster_convergent Pathway 2: Convergent Synthesis A1 Starting Materials B1 Pyrazolopyrimidine Core Formation A1->B1 C1 Functionalization 1 B1->C1 D1 Functionalization 2 C1->D1 E1 Final Product (Adavosertib) D1->E1 A2 Fragment A Precursors B2 Pyrazolopyrimidinone Core A2->B2 E2 Coupling B2->E2 C2 Fragment B Precursors D2 Aniline Side Chain C2->D2 D2->E2 F2 Final Product (Adavosertib) E2->F2

Caption: Comparison of Linear vs. Convergent Synthetic Pathways to Adavosertib.

Conclusion and Future Perspectives

The synthesis of adavosertib has evolved from initial linear approaches to more sophisticated convergent strategies that offer the potential for significantly improved overall yields. While the original discovery route was instrumental in the early development of adavosertib, a convergent approach, likely employing a key palladium-catalyzed cross-coupling reaction, represents a more efficient and scalable pathway for the large-scale production of this important anti-cancer agent.

Further process development will likely focus on optimizing reaction conditions, minimizing the use of hazardous reagents, and developing more sustainable purification methods. The continued refinement of the synthetic route to adavosertib will be crucial in ensuring its accessibility to patients and its continued investigation in the fight against cancer.

A Senior Application Scientist's Guide to the Purity Analysis of 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The purity of this starting material is paramount, as process-related impurities can introduce downstream synthetic challenges, compromise the integrity of biological data, and create significant regulatory hurdles.[2] This guide presents a comprehensive, multi-faceted analytical approach for the purity assessment of this compound, comparing hypothetical samples from three different commercial suppliers. By integrating High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (¹H NMR) spectroscopy, we demonstrate the necessity of employing orthogonal analytical techniques for a robust and reliable purity determination. The findings underscore that while all suppliers may provide material with high nominal purity, the nature and quantity of minor impurities can vary significantly, reinforcing the need for rigorous in-house quality control.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in drug discovery, acting as a bioisostere of purines and enabling potent interactions with a variety of enzymatic targets.[3][4][5] this compound (Figure 1) serves as a crucial intermediate for introducing specific functionalities required for therapeutic activity.[6] However, the multi-step synthesis of such complex heterocycles can lead to the formation of various impurities, including unreacted starting materials, intermediates, by-products, and residual solvents.[2]

The presence of these impurities, even at trace levels, can have profound consequences on research outcomes. They can interfere with reaction chemistry, lead to the formation of unintended side products, and exhibit off-target biological activity, thereby confounding structure-activity relationship (SAR) studies. From a drug development perspective, controlling the impurity profile is a critical regulatory requirement, as mandated by guidelines such as the International Council for Harmonisation's (ICH) Q3A guideline on impurities in new drug substances.[7][8][9] This guideline establishes thresholds for reporting, identifying, and qualifying impurities to ensure patient safety.[2][10]

This guide provides a detailed framework for researchers to critically evaluate the purity of this compound from different suppliers. We will detail the experimental protocols and, more importantly, the scientific rationale behind the chosen analytical strategies.

Figure 1: Chemical Structure of the Target Compound

Chemical Structure of this compound

Materials and Methods

To ensure a robust comparison, a three-pronged analytical strategy was designed. This approach leverages the quantitative power of HPLC-UV, the impurity identification capabilities of LC-MS, and the structural confirmation provided by ¹H NMR.

Materials
  • Samples: this compound was hypothetically sourced from three different commercial vendors, designated as Supplier A, Supplier B, and Supplier C.

  • Solvents & Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water were used. Formic acid (FA, >99%) and deuterated dimethyl sulfoxide (DMSO-d₆) for NMR were of the highest available purity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: Reverse-phase HPLC is the workhorse for purity determination of small organic molecules.[11] It separates compounds based on their hydrophobicity. The target molecule, with its heterocyclic core and alkyl substituents, is well-suited for separation on a C18 stationary phase.[12] A gradient elution is employed to ensure that both more polar and less polar impurities are resolved and eluted effectively within a reasonable runtime. Formic acid is added to the mobile phase to protonate the nitrogen atoms in the heterocyclic ring, which sharpens the peak shape and improves chromatographic performance.[13]

Protocol:

  • System: Standard HPLC system with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Preparation: Samples were dissolved in 50:50 ACN:Water at a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: While HPLC-UV quantifies the relative abundance of components, it does not identify them. LC-MS is a powerful technique that couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer.[14][15][16] This allows for the determination of the molecular weight of the main peak and any detected impurities, providing crucial clues for their structural elucidation.[17][18]

Protocol:

  • System: An HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Chromatography: The same HPLC method as described in section 2.2 was used.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Range: m/z 100-800.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Rationale: ¹H NMR is an indispensable tool for unambiguous structural confirmation.[19][20] It provides information on the chemical environment of every proton in the molecule. For purity analysis, it is exceptionally useful for confirming the identity of the bulk material and for detecting and quantifying impurities that might be difficult to observe by HPLC, such as residual solvents or structurally similar impurities with different response factors under UV detection.[3][21]

Protocol:

  • Spectrometer: 400 MHz NMR Spectrometer.

  • Solvent: DMSO-d₆.

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of DMSO-d₆.

  • Acquisition: Standard proton spectrum acquisition with 16 scans.

Experimental Workflow Visualization

The overall analytical strategy follows a logical progression from quantitative assessment to structural confirmation.

G cluster_0 Purity Assessment Workflow Sample Sample from Supplier HPLC HPLC-UV Analysis (Quantitative Purity) Sample->HPLC Quantify LCMS LC-MS Analysis (Impurity MW) Sample->LCMS Identify NMR ¹H NMR Analysis (Structural ID & Solvents) Sample->NMR Confirm Report Comprehensive Purity Report HPLC->Report LCMS->Report NMR->Report

Caption: A workflow diagram illustrating the orthogonal analytical approach.

Results and Discussion

The following sections present a hypothetical but plausible set of results from the analysis of samples from Suppliers A, B, and C.

Purity Profile by HPLC-UV

The HPLC analysis provided the primary quantitative measure of purity, calculated as the percentage area of the main peak relative to the total area of all peaks. The results are summarized in Table 1.

Table 1: Comparative Purity Data by HPLC-UV (% Area)

SupplierRetention Time (min)Purity (%)Impurity 1 (RT, % Area)Impurity 2 (RT, % Area)Total Impurities (%)
Supplier A 15.299.612.5 min, 0.25%16.8 min, 0.15%0.40%
Supplier B 15.298.512.5 min, 1.10%Not Detected1.50%
Supplier C 15.299.8Not DetectedNot Detected0.20%

From the HPLC data, Supplier C provided the material with the highest purity (99.8%), followed closely by Supplier A (99.6%). Supplier B's material showed a significantly lower purity of 98.5%, with one major impurity (1.10%) detected at a retention time of 12.5 minutes. Supplier A's material contained two minor impurities. This highlights that a simple purity value on a certificate of analysis may not tell the whole story; the impurity profile is equally important.

Impurity Identification by LC-MS

LC-MS analysis was performed to gain insight into the identities of the impurities observed in the samples from Suppliers A and B. The molecular weight of the main compound, this compound (C₉H₁₀N₄OS), is 222.27 g/mol .[22][23][24] The ESI+ mass spectrum showed the expected protonated molecule [M+H]⁺ at m/z 223.1.

  • Impurity 1 (RT 12.5 min): The mass spectrum for this peak, present in both Supplier A and B samples, showed an [M+H]⁺ ion at m/z 181.0. This mass corresponds to the pyrazolo[3,4-d]pyrimidine core without the N-allyl group (C₅H₄N₄OS, MW 180.22). This suggests it is likely the N-de-allylated precursor or a degradation product.

  • Impurity 2 (RT 16.8 min): The mass spectrum for this peak, unique to Supplier A, showed an [M+H]⁺ ion at m/z 237.1. This mass difference of +14 Da from the parent compound is consistent with an additional methyl group. This could potentially be an over-methylated by-product from the synthesis.

This logical process of moving from detection to identification is crucial for effective quality control.

G cluster_1 Impurity Characterization Logic Detect Detect Peak in HPLC GetMass Determine m/z via LC-MS Detect->GetMass Hypothesize Hypothesize Structure (Precursor, By-product, etc.) GetMass->Hypothesize Confirm Confirm via NMR or Standard Hypothesize->Confirm

Caption: A logic diagram for the identification of unknown impurities.

Structural and Solvent Analysis by ¹H NMR

The ¹H NMR spectra for all three samples confirmed the structure of this compound. Key characteristic signals corresponding to the allyl group, the methylthio group, and the pyrimidine proton were present in all samples.

However, the NMR analysis also revealed differences in residual solvent content:

  • Supplier A: Showed trace signals for ethyl acetate.

  • Supplier B: Showed significant signals for dichloromethane (DCM).

  • Supplier C: Showed no detectable residual solvents above the limit of detection.

The presence of residual solvents is a critical purity attribute, governed by ICH Q3C guidelines, as they can be toxic and may interfere with subsequent reactions.[8] The NMR data, in this case, adds another layer of quality assessment that differentiates the suppliers beyond the purity values obtained by HPLC.

Conclusion and Recommendations

This comparative guide demonstrates that a comprehensive assessment of chemical purity requires more than a single analytical technique. While all three suppliers provided material that was structurally correct, there were notable differences in their purity and impurity profiles.

  • Supplier C delivered the highest quality material, with >99.8% purity by HPLC and no detectable process-related impurities or residual solvents.

  • Supplier A provided high-purity material (99.6%) but with trace levels of a potential over-methylated impurity and residual ethyl acetate.

  • Supplier B supplied material with a lower purity (98.5%), containing a significant amount of the de-allylated precursor and residual dichloromethane.

Recommendations for Researchers:

  • Always Perform In-House QC: Do not rely solely on the supplier's certificate of analysis. An independent verification of purity and identity is crucial.

  • Employ Orthogonal Methods: A combination of HPLC for quantification, LC-MS for mass identification, and ¹H NMR for structural confirmation and residual solvent analysis provides a robust and reliable picture of a sample's quality.

  • Consider the Impurity Profile: For sensitive applications, the absence of specific impurities may be more critical than the overall purity percentage. The identity of an impurity can inform its potential impact on downstream applications.

  • Request Batch-Specific Data: When sourcing critical starting materials, request batch-specific analytical data from the supplier to assess consistency.

By adopting this rigorous analytical approach, researchers can ensure the quality of their starting materials, leading to more reliable, reproducible, and successful research and development outcomes.

References

Navigating the Synthesis of MK-1775 (Adavosertib): A Comparative Guide to Cost-Effective Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – In the landscape of targeted cancer therapies, the Wee1 kinase inhibitor MK-1775 (Adavosertib) stands out for its potential in treating a variety of solid tumors. As this promising drug candidate moves through clinical trials, the development of cost-effective and scalable synthetic routes is paramount for its future accessibility. This guide provides a comparative analysis of the known synthetic pathways to MK-1775, offering insights for researchers, chemists, and drug development professionals on the efficiency and practicality of each approach.

Introduction to MK-1775 and the Importance of Synthesis Strategy

MK-1775 is a potent and selective small molecule inhibitor of Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint.[1] By inhibiting Wee1, MK-1775 can cause cancer cells with damaged DNA to prematurely enter mitosis, leading to cell death. This mechanism is particularly effective in p53-deficient tumors, which are more reliant on the G2/M checkpoint for survival.[2] The growing clinical interest in MK-1775 necessitates a thorough understanding of its synthesis to ensure a reliable and economically viable supply chain. An optimal synthesis route is characterized by a low number of steps, high overall yield, use of readily available and inexpensive starting materials, and safe and environmentally friendly reaction conditions.

The Original Patented Synthesis: A Convergent Approach

The initial synthesis of MK-1775, as detailed in U.S. Patent No. 7,834,019 and international patent application WO 2007/126122, employs a convergent strategy. This approach involves the synthesis of key fragments of the molecule which are then combined in the final steps. The core of MK-1775 is a pyrazolo[3,4-d]pyrimidin-3-one scaffold.

The patented route can be conceptually broken down into the synthesis of three key intermediates:

  • The Pyrazolo[3,4-d]pyrimidine Core: This central heterocyclic system is typically constructed from a substituted pyrazole precursor.

  • The Substituted Pyridine Moiety: This fragment contains the 6-(1-hydroxy-1-methylethyl)pyridine-2-yl group.

  • The N-Aryl Piperazine Side Chain: This portion consists of the 4-(4-methylpiperazin-1-yl)aniline moiety.

A generalized representation of the final convergent steps is depicted below:

MK-1775_Convergent_Synthesis A Pyrazolo[3,4-d]pyrimidine Core D MK-1775 A->D Coupling B Substituted Pyridine Moiety B->D C N-Aryl Piperazine Side Chain C->D Coupling

Caption: Convergent synthesis approach for MK-1775.

Experimental Protocol for the Patented Route (Exemplified Steps)

While the full detailed process from the patent is extensive, the key transformations often involve:

  • Formation of the Pyrazole Ring: A common method involves the condensation of a hydrazine derivative with a β-ketoester, such as ethyl acetoacetate.

  • Construction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable building block, such as 2-amino-4,6-dichloropyrimidine, to form the fused pyrazolo[3,4-d]pyrimidine system.

  • Functionalization of the Heterocyclic Core: Sequential nucleophilic aromatic substitution reactions are employed to introduce the substituted pyridine and the N-aryl piperazine side chains.

Alternative Synthetic Strategies and Potential for Process Optimization

While the patented route provides a reliable method for the synthesis of MK-1775, research into alternative and more efficient pathways is ongoing. A key area of focus is the synthesis of the core pyrazolo[3,4-d]pyrimidine scaffold and the introduction of the various substituents in a more streamlined manner.

One potential alternative approach involves a linear synthesis where the substituents are introduced sequentially onto a pre-formed pyrimidine or pyrazole ring. This strategy might offer advantages in terms of reducing the total number of steps and simplifying purification processes.

A recent study on the reaction kinetics for the synthesis of a key precursor, AZD1775 hydroxymethylsulfanyl (HMS), highlights the importance of understanding and optimizing individual reaction steps for cost-effective manufacturing.[3] This research focused on the copper-catalyzed coupling reaction to form a crucial C-N bond, demonstrating that detailed kinetic modeling can lead to significant process improvements.

Cost-Effectiveness Comparison

A direct and precise cost comparison is challenging without access to proprietary large-scale manufacturing data. However, a qualitative and semi-quantitative analysis can be made based on the following factors:

FactorPatented Convergent RoutePotential Linear RouteConsiderations for Cost-Effectiveness
Number of Steps Moderate to HighPotentially LowerFewer steps generally lead to higher overall yield and lower processing costs.
Starting Materials Some starting materials like functionalized pyridines and piperazines can be expensive.May utilize simpler, more readily available starting materials.The cost of raw materials is a major contributor to the final drug substance cost.
Overall Yield Not publicly disclosed, but likely optimized for large-scale production.Highly dependent on the specific reaction conditions and efficiency of each step.Higher overall yield directly translates to lower cost per unit of product.
Reagents & Catalysts May involve costly transition metal catalysts and specialized reagents.Could potentially utilize cheaper and more common reagents.The use of expensive and/or hazardous reagents increases both material and safety-related costs.
Purification Multiple purification steps are typically required for intermediates and the final product.A more streamlined synthesis could potentially reduce the number of purification steps.Chromatographic purification is often a significant cost driver in pharmaceutical manufacturing.
Starting Material Cost Analysis (Illustrative)

To provide a tangible perspective, a preliminary analysis of the bulk pricing of some potential starting materials reveals the following:

  • 2-Amino-4,6-dichloropyrimidine: A key building block for the pyrimidine ring, with prices around $129.00 for 100g .[1]

  • Hydrazine hydrate: A common reagent for pyrazole synthesis, with prices ranging from $40 to $90 for 100mL , depending on the concentration and grade.[4][5][6]

  • Ethyl acetoacetate: A readily available β-ketoester, with prices around $35 to $65 for 500g .[3][7][8]

  • 2-Bromo-6-(1-hydroxy-1-methylethyl)pyridine: A more specialized intermediate that would likely need to be synthesized or custom-ordered, impacting its cost significantly. The precursor, 2-bromo-6-(hydroxymethyl)pyridine, is available at around $78.00 for 1g .[9]

  • 1-(4-(4-methylpiperazin-1-yl)phenyl)ethan-1-one: Another advanced intermediate, with a catalog price for a similar compound, 1-(4-((4-methylpiperazin-1-yl)methyl)phenyl)ethan-1-one, indicating its specialized nature.[10]

This initial analysis underscores that the cost of the more complex, functionalized starting materials will be a significant driver of the overall synthesis cost.

Future Directions and Conclusion

The development of a truly cost-effective synthesis of MK-1775 will likely involve a combination of strategies. Optimizing the existing patented route through process chemistry innovations, such as those highlighted in the kinetic study of the HMS precursor, is a viable short-term goal. In the long term, the development of novel, more convergent, or linear synthetic routes that utilize cheaper and more accessible starting materials will be crucial for reducing the manufacturing cost of this important anti-cancer agent.

As research in this area continues, a focus on green chemistry principles, such as minimizing waste, using less hazardous solvents, and employing catalytic rather than stoichiometric reagents, will also play a vital role in creating a sustainable and economically sound manufacturing process for Adavosertib.

References

A Senior Application Scientist's Guide to the Comparative Biological Validation of MK-1775 from Diverse Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

MK-1775 (also known as Adavosertib or AZD1775) is a highly selective and potent small-molecule inhibitor of the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] Its ability to abrogate DNA damage-induced cell cycle arrest makes it a promising agent in oncology, particularly in sensitizing p53-deficient tumors to chemotherapy and radiation.[2][3][4] However, the journey of a small molecule from synthesis to biological application is fraught with complexities. The choice of starting materials and intermediates in a synthetic route can significantly influence the impurity profile of the final active pharmaceutical ingredient (API).[5][6][7] These impurities, even in trace amounts, may possess off-target activities, reduce the potency of the primary compound, or introduce unforeseen toxicities, thereby altering the compound's overall biological activity.[6][8][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a rigorous, objective comparison of the biological performance of MK-1775 batches synthesized from different intermediates. We move beyond theoretical concerns to provide detailed, self-validating experimental protocols designed to interrogate every critical aspect of MK-1775's mechanism of action—from target engagement to cellular phenotype. This framework ensures that researchers can confidently validate the integrity and comparability of their MK-1775 batches, a cornerstone of reproducible and reliable scientific inquiry.

The Critical Impact of Synthesis Route on Biological Efficacy

In pharmaceutical chemistry, the purity of a compound is paramount to its safety and efficacy.[6] The synthetic pathway, including the intermediates used, is a primary source of potential impurities.[5] These can be broadly categorized as:

  • Raw Material Impurities: Contaminants present in the starting materials.[7]

  • Byproduct Impurities: Unwanted molecules formed from side reactions during synthesis.[7]

  • Intermediate Impurities: Unreacted precursors or intermediates that carry through to the final product.[7]

  • Degradation Impurities: Formed by the breakdown of the drug substance under conditions like heat, light, or improper storage.[5]

The presence of such impurities can have profound biological consequences. They can alter the therapeutic effect of the drug, reduce its shelf-life, and even introduce toxicity.[7][8] Therefore, a simple confirmation of chemical structure is insufficient. A functional, biological validation is essential to ensure that different batches of a compound, potentially from different suppliers or synthetic routes, are functionally equivalent. This guide provides the necessary tools for that validation for MK-1775.

Unraveling the Mechanism of Action: The Wee1 Signaling Pathway

MK-1775 exerts its effect by inhibiting Wee1 kinase. In a healthy cell, particularly one with DNA damage, Wee1 phosphorylates Cyclin-Dependent Kinase 1 (CDK1) at the inhibitory Tyrosine-15 (Tyr15) residue.[1][10] This phosphorylation holds CDK1 in an inactive state, preventing the cell from entering mitosis (M-phase) and allowing time for DNA repair—a process known as the G2/M checkpoint.[1][2]

In many cancer cells, especially those with a defective G1 checkpoint (often due to p53 mutation), the G2/M checkpoint is the last line of defense against the propagation of DNA damage.[3] By inhibiting Wee1, MK-1775 prevents the inhibitory phosphorylation of CDK1. This leads to premature CDK1 activation, forcing the cell to bypass the G2/M checkpoint and enter mitosis with damaged DNA, ultimately resulting in mitotic catastrophe and apoptotic cell death.[1][2]

MK1775_Pathway DNA_Damage DNA Damage (e.g., Chemotherapy) Wee1 Wee1 Kinase DNA_Damage->Wee1 Activates CDK1_CyclinB CDK1 / Cyclin B (Inactive) Wee1->CDK1_CyclinB Phosphorylates (Tyr15) [Inhibits] MK1775 MK-1775 MK1775->Wee1 Inhibits CDK1_Active CDK1 / Cyclin B (Active) CDK1_CyclinB->CDK1_Active Wee1 Inhibition Prevents Inactivation G2_Arrest G2 Checkpoint Arrest (DNA Repair) CDK1_CyclinB->G2_Arrest Mitosis Premature Mitotic Entry CDK1_Active->Mitosis Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis With Damaged DNA Validation_Workflow Start Two Batches of MK-1775 (Batch A vs. Batch B) Assay1 Tier 1: Phenotypic Screening (Cell Viability Assay - MTT/XTT) Determine IC50 Start->Assay1 Assay2 Tier 2: Cell Cycle Analysis (Flow Cytometry) Confirm G2/M Abrogation Assay1->Assay2 Assay3 Tier 3: Mechanistic Validation (Western Blot) Confirm Target Engagement Assay2->Assay3 Analysis Comparative Analysis (Potency, Phenotype, Mechanism) Assay3->Analysis Conclusion Batches are Biologically Equivalent Analysis->Conclusion No Significant Difference Conclusion_Fail Batches are NOT Biologically Equivalent Analysis->Conclusion_Fail Significant Difference

References

A Comparative Guide to the Characterization of Impurities in the Synthesis of 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the identification and control of impurities are critical to ensure the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical techniques for the characterization of impurities that may arise during the synthesis of 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, a key intermediate in the development of various therapeutic agents. This document will delve into the potential impurities, their formation pathways, and a comparative analysis of analytical methodologies for their detection and structural elucidation.

The Significance of Impurity Profiling

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances. An impurity profile is a detailed description of the identified and unidentified impurities present in a drug substance.[1] A thorough understanding of the impurity profile is essential for process optimization to minimize or eliminate unwanted by-products, thereby ensuring the quality and safety of the API.[2]

Synthesis of this compound: A Plausible Route

The synthesis of the pyrazolo[3,4-d]pyrimidine core often involves the condensation of a pyrazole derivative with a suitable cyclizing agent. A plausible synthetic route for this compound is depicted below, which serves as a foundation for predicting potential impurities. The synthesis can be envisioned to start from the reaction of an amino pyrazole precursor, which is then cyclized and subsequently functionalized.

Synthesis_Pathway cluster_0 Core Synthesis cluster_1 Alkylation 5-aminopyrazole 5-Amino-3-(methylthio)-1H-pyrazole-4-carboxamide Pyrazolopyrimidinone_Core 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one 5-aminopyrazole->Pyrazolopyrimidinone_Core Cyclization Cyclization_Reagent Formamide Cyclization_Reagent->Pyrazolopyrimidinone_Core Target_Molecule This compound Pyrazolopyrimidinone_Core->Target_Molecule N-Alkylation Allyl_Bromide Allyl Bromide Allyl_Bromide->Target_Molecule Impurity_Formation cluster_impurities Potential Impurities Target_Molecule Target Molecule This compound Impurity_A Impurity A Unreacted Starting Material 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one Target_Molecule->Impurity_A Incomplete Alkylation Impurity_B Impurity B Isomeric By-product 1-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one Target_Molecule->Impurity_B Non-selective Alkylation Impurity_C Impurity C Over-allylated Product 1,2-Diallyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one Target_Molecule->Impurity_C Excess Allylating Agent Impurity_D Impurity D Hydrolysis Product 2-Allyl-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one Target_Molecule->Impurity_D Hydrolysis Analytical_Workflow Sample Crude Synthesis Sample HPLC HPLC Analysis (Separation & Quantification) Sample->HPLC LCMS LC-MS Analysis (Molecular Weight & Fragmentation) Sample->LCMS Prep_HPLC Preparative HPLC (Impurity Isolation) HPLC->Prep_HPLC If unknown peaks detected Identified_Impurity Identified & Quantified Impurity Profile HPLC->Identified_Impurity LCMS->Prep_HPLC If unknown masses detected LCMS->Identified_Impurity NMR NMR Analysis (Structural Elucidation) Prep_HPLC->NMR NMR->Identified_Impurity

References

Safety Operating Guide

2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving beyond simply using a compound to managing its entire lifecycle is critical for laboratory safety and regulatory compliance. The disposal of a novel or specialized chemical like 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one requires a systematic approach grounded in chemical principles, as specific toxicological and environmental fate data are not thoroughly established[1].

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, designed for the professional research environment. Our core principle is one of caution: in the absence of complete hazard data, the compound must be managed as a hazardous chemical waste.

Hazard Characterization and Assessment

Proper disposal begins with understanding the potential risks. While a complete toxicological profile for this compound is not available, we can infer potential hazards from its chemical structure to inform our handling and disposal strategy[1].

  • Pyrazolo[3,4-d]pyrimidine Core: This heterocyclic structure is common in bioactive molecules[2]. As a class, pyrimidine derivatives should be handled with care, as their metabolic and toxicological profiles can vary widely[3]. In the absence of specific data, compounds like this are treated as hazardous waste by default[4].

  • Methylthio Group (-SCH₃): The presence of sulfur is a key consideration for disposal. The combustion of organosulfur compounds can produce toxic sulfur oxides (SOx). Therefore, open-air burning is prohibited, and disposal must involve controlled incineration with appropriate flue gas scrubbing[5].

  • Allyl Group (-CH₂-CH=CH₂): Allyl groups can sometimes impart reactivity and toxicity.

Based on this analysis, all waste streams containing this compound—including pure solid, solutions, and contaminated labware—must be classified and handled as hazardous chemical waste[6][7].

Property Information Source(s)
Chemical Name This compound[8]
CAS Number 955368-90-8[1][9][10][11][12]
Molecular Formula C₉H₁₀N₄OS[1][8][9]
Physical Form Solid
Known Hazards May cause respiratory irritation. Full toxicological properties are not investigated.[1]
Inferred Hazards Potential for toxic SOx generation upon combustion. Must be treated as hazardous.[5]
Disposal Classification Hazardous Chemical Waste[4][6]

Pre-Disposal Operations: Segregation and Containment in the Laboratory

Effective waste management begins at the point of generation. Adherence to strict segregation and containment protocols is mandated by both best practices and regulations like the OSHA Laboratory Standard[13][14].

Step-by-Step Waste Collection Protocol:
  • Identify Waste Streams: Clearly delineate all materials that have come into contact with the compound:

    • Solid Waste: Unused or expired pure compound, reaction byproducts, and contaminated absorbents from spill cleanups.

    • Liquid Waste: Solutions containing the compound. Note: Do not mix with other solvent wastes unless compatibility is confirmed[4]. It is best practice to maintain separate waste streams for halogenated and non-halogenated solvents[15].

    • Contaminated Sharps: Needles, syringes, or broken glass must be placed in a designated, puncture-resistant sharps container[4][15].

    • Contaminated Labware: Gloves, pipette tips, and other disposable items should be collected in a vapor-tight plastic bag or a designated solid waste container[16].

  • Select Appropriate Containers:

    • Use only containers that are chemically compatible with the waste[17]. For solid waste, a clean, dry, screw-cap container is ideal. The original manufacturer's container can be used if available and appropriate[4].

    • Ensure containers are in good condition, free from damage, and have a secure, leak-proof closure[17][18].

  • Label Containers Correctly:

    • Proper labeling is a critical compliance point under EPA and OSHA regulations[19][20].

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added[4].

    • The label must clearly state:

      • The full chemical name: "Waste this compound"

      • The words "Hazardous Waste"

      • The accumulation start date

      • Associated hazards (e.g., "Irritant," "Handle as Toxic")

  • Manage the Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel[4][18][21].

    • Ensure the SAA is inspected weekly for leaks or container degradation[17][18].

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA[21].

    • Keep waste containers closed at all times except when adding waste. An open container is a common and serious regulatory violation[6][7].

The Disposal Workflow: From Lab Bench to Final Disposition

The following workflow outlines the procedural steps from waste generation to its final, compliant disposal. This process ensures adherence to the EPA's Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle to grave".

DisposalWorkflow cluster_lab In-Laboratory Operations cluster_ehs Institutional EHS Process cluster_disposal External Disposal gen 1. Waste Generation (Pure solid, solutions, contaminated materials) collect 2. Waste Collection & Segregation gen->collect container 3. Containerization (Compatible, sealed container) collect->container label_node 4. Labeling ('Hazardous Waste' tag, full chemical name, date) container->label_node saa 5. Storage in SAA (At point of generation, weekly inspection) label_node->saa pickup_req 6. Request Waste Pickup (Submit to EHS/Safety Office) saa->pickup_req transfer 7. EHS Collection (Transfer to central storage) pickup_req->transfer disposal_co 8. Professional Disposal (Licensed hazardous waste vendor) transfer->disposal_co incineration 9. Final Disposition (Controlled incineration with flue gas scrubbing) disposal_co->incineration

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to safety. All personnel handling this compound must be aware of emergency protocols[20].

  • In Case of a Spill:

    • Alert Personnel: Notify others in the immediate area.

    • Evacuate (if necessary): For large spills or if dust is airborne, evacuate the area.

    • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves. For solids, a NIOSH-approved respirator should be used to prevent inhalation of dust[1][4].

    • Contain the Spill: Cover the spill with a dry, inert absorbent material (e.g., vermiculite or sand). Avoid using water on a solid spill unless necessary to suppress dust, as this can increase the contaminated area[16].

    • Collect Waste: Carefully sweep or scoop the material into your designated hazardous waste container. Do not create dust[1].

    • Decontaminate: Clean the spill area with soap and water. All cleaning materials must be collected as hazardous waste[16].

  • In Case of Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician[1].

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention[1].

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention[1].

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[1].

    • Always show the Safety Data Sheet (SDS) to the attending medical professional[1].

By implementing this comprehensive disposal plan, you ensure the safety of laboratory personnel, protect the environment, and maintain full compliance with federal and local regulations.

References

Navigating the Unseen: A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, our pursuit of novel therapeutics often leads us to molecules with uncharted toxicological profiles. One such compound is 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, a pyrazolopyrimidine derivative with potential biological activity.[1][2][3] While its full hazard profile is yet to be exhaustively determined, its chemical structure necessitates a cautious and well-informed approach to handling.[4] This guide, born from extensive experience in laboratory safety and chemical management, provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound. Our objective is to empower researchers to handle this molecule with the confidence that comes from a deep understanding of risk mitigation.

The Rationale for a Multi-Layered Defense

Given that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, a risk-based approach to PPE selection is paramount.[4] We must assume the potential for respiratory, dermal, and ocular irritation, as well as unknown systemic effects. The following recommendations are designed to create a robust barrier against these potential hazards.

Respiratory Protection: Guarding Against Inhalation

While the compound is a solid, the potential for aerosolization during weighing or transfer operations cannot be dismissed. Inhalation is a primary route of exposure for many laboratory chemicals, and proactive measures are essential.

Recommended Respiratory Protection:

A NIOSH-approved respirator is a cornerstone of your protection. The specific type will depend on the nature of your work.

Task Recommended Respirator Rationale
Low-Exposure Activities (e.g., handling sealed containers, weighing small quantities in a ventilated enclosure)For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be considered.[4]These respirators are effective against solid particulates and provide a baseline of protection.
High-Exposure Activities (e.g., open transfers, preparing solutions, potential for aerosol or dust generation)For a higher level of protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4]These cartridges offer protection against organic vapors, acid gases, and particulates, providing a broader spectrum of defense against potentially volatile decomposition products or unknown airborne hazards.

It is imperative that all users of respiratory protection undergo proper fit-testing to ensure a complete seal.

Eye and Face Protection: A Non-Negotiable Barrier

The eyes are particularly vulnerable to chemical splashes and airborne particulates. Standard laboratory safety glasses are insufficient.

Recommended Eye and Face Protection:

  • Tightly fitting safety goggles with side-shields: These provide a seal around the eyes, protecting against splashes from all angles.

  • Face shield: In conjunction with safety goggles, a face shield offers an additional layer of protection for the entire face, particularly during procedures with a higher risk of splashing.

Hand Protection: The First Line of Dermal Defense

Direct skin contact is a significant route of potential exposure. The selection of appropriate gloves is critical and should be based on chemical compatibility and breakthrough time.

Recommended Hand Protection:

  • Chemical-resistant gloves: Nitrile gloves are a common and effective choice for many laboratory chemicals. However, it is crucial to inspect them for any signs of degradation or perforation before each use.[4]

  • Double gloving: For high-exposure activities, wearing two pairs of gloves provides an added layer of security. Should the outer glove become contaminated, it can be removed without compromising the inner glove, thus protecting the user.

  • Proper glove removal technique: A critical and often overlooked step is the correct removal of gloves to avoid contaminating the skin. This involves peeling one glove off by grasping the cuff and turning it inside out, then using the clean, ungloved hand to remove the second glove from the inside.[4]

Protective Clothing: Shielding the Body

A laboratory coat is the minimum requirement for any chemical handling. However, for compounds with unknown toxicological profiles, more comprehensive protection is warranted.

Recommended Protective Clothing:

  • Laboratory coat: A standard lab coat provides a basic barrier against minor spills and contamination.

  • Chemical-resistant apron or gown: For procedures with a higher risk of splashes or spills, a chemical-resistant apron or gown worn over the lab coat offers enhanced protection.

  • Closed-toe shoes: Under no circumstances should open-toed shoes be worn in a laboratory where this compound is handled.

Operational and Disposal Plans: A Cradle-to-Grave Approach

The safe handling of this compound extends beyond the immediate use of PPE. A comprehensive plan for its handling and the disposal of contaminated materials is essential.

Step-by-Step PPE Donning and Doffing Protocol

Donning (Putting On):

  • Hand Hygiene: Start with clean hands. Wash and dry them thoroughly.

  • Gown/Apron: Don the chemical-resistant gown or apron.

  • Respirator: Put on and fit-check your respirator.

  • Goggles and Face Shield: Put on your safety goggles, followed by the face shield.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your gown. If double-gloving, don the first pair, then the second.

Doffing (Taking Off):

  • Gloves: Remove the outer pair of gloves (if double-gloving) using the proper technique. Then, remove the inner pair.

  • Gown/Apron: Remove the gown or apron by rolling it away from your body to contain any contamination.

  • Hand Hygiene: Perform hand hygiene.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back of your head.

  • Respirator: Remove your respirator.

  • Hand Hygiene: Perform a final, thorough hand washing.

Visualizing PPE Selection and Disposal Workflows

To further clarify the decision-making process for PPE selection and the subsequent disposal of contaminated items, the following diagrams provide a visual guide.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling this compound assess_task Assess Task: Weighing, Solution Prep, Open Transfer, etc. start->assess_task low_exposure Low Exposure Risk: - Single Nitrile Gloves - Safety Goggles - Lab Coat - P95/P1 Respirator (if needed) assess_task->low_exposure Low Potential for Aerosol/ Splash high_exposure High Exposure Risk: - Double Nitrile Gloves - Goggles & Face Shield - Chemical Gown - OV/AG/P99 or ABEK-P2 Respirator assess_task->high_exposure High Potential for Aerosol/ Splash perform_task Perform Laboratory Task low_exposure->perform_task high_exposure->perform_task

Caption: PPE Selection Workflow for Handling this compound

PPE_Disposal_Workflow start Task Complete doffing_area Proceed to Designated Doffing Area start->doffing_area remove_outer Remove Outer Gloves (if double-gloved) doffing_area->remove_outer remove_gown Remove Gown/Apron remove_outer->remove_gown dispose_solid Dispose in Labeled Solid Chemical Waste Container remove_gown->dispose_solid remove_inner Remove Inner Gloves dispose_solid->remove_inner remove_face_protection Remove Face Shield & Goggles remove_inner->remove_face_protection remove_respirator Remove Respirator remove_face_protection->remove_respirator hand_wash Wash Hands Thoroughly remove_respirator->hand_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.